molecular formula C10H16ClN3 B1500857 1-(5-Methylpyridin-2-yl)piperazine hydrochloride CAS No. 1185307-85-0

1-(5-Methylpyridin-2-yl)piperazine hydrochloride

Cat. No.: B1500857
CAS No.: 1185307-85-0
M. Wt: 213.71 g/mol
InChI Key: KKELTCOACYCGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methylpyridin-2-yl)piperazine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3 and its molecular weight is 213.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-methylpyridin-2-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13;/h2-3,8,11H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKELTCOACYCGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671509
Record name 1-(5-Methylpyridin-2-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185307-85-0
Record name 1-(5-Methylpyridin-2-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride. This compound belongs to the arylpiperazine class, a scaffold of significant interest in medicinal chemistry and drug development. The unique structural amalgamation of a methyl-substituted pyridine ring and a piperazine moiety confers specific physicochemical and reactive properties, making it a valuable building block for creating diverse molecular entities. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and strategic utilization in research and development.

Molecular Structure and Physicochemical Properties

Chemical Identity

This compound is the salt form of the parent base, 1-(5-Methylpyridin-2-yl)piperazine. The hydrochloride salt enhances the compound's stability, crystallinity, and aqueous solubility, which are advantageous properties for both laboratory handling and pharmaceutical formulation.

  • IUPAC Name: this compound

  • Chemical Structure (Base): Chemical Structure of 1-(5-Methylpyridin-2-yl)piperazine (Note: Image is a representation)

Physicochemical Data

The empirical data for this specific compound is not widely published. The following table consolidates known data for the core structure and provides estimated values based on analogous compounds like 1-(5-chloropyridin-2-yl)piperazine and 1-methylpiperazine dihydrochloride.[1][2][3]

PropertyValueSource/Rationale
Molecular Formula C₁₀H₁₆ClN₃(Calculated)
Molecular Weight 213.71 g/mol (Calculated)
Appearance White to off-white crystalline powder(Inferred from similar piperazine salts)[2]
Solubility Soluble in water, methanol.[4](Typical for hydrochloride salts of amines)
Melting Point >200 °C (decomposes)(Estimated based on related structures)
pKa (Piperazine N-H) ~8.0 - 9.0(Estimated for the secondary amine)
pKa (Pyridine N) ~3.0 - 4.0(Estimated for the protonated pyridine nitrogen)
Structural Insights

The molecule's chemical behavior is dictated by three key features:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can be protonated. The electron-donating methyl group at the 5-position slightly increases the electron density of the ring, influencing its reactivity in electrophilic substitution reactions.

  • The Piperazine Moiety: This ring contains two nitrogen atoms. The nitrogen at the 1-position (N1) is a tertiary amine, bonded to the pyridine ring. Its basicity is significantly reduced due to the electron-withdrawing nature of the aromatic ring. The nitrogen at the 4-position (N4) is a secondary amine, which is the primary basic and nucleophilic center of the molecule.

  • The Hydrochloride Salt: The presence of hydrochloric acid results in the protonation of the most basic nitrogen atom, which is unequivocally the N4 of the piperazine ring. This salt formation is critical for improving the compound's handling characteristics.

Synthesis and Manufacturing

Retrosynthetic Analysis

The most logical and industrially scalable approach to synthesizing 1-(5-Methylpyridin-2-yl)piperazine involves a nucleophilic aromatic substitution (SNAr) pathway. The key disconnection is the C-N bond between the pyridine ring and the piperazine N1 atom.

G Target 1-(5-Methylpyridin-2-yl)piperazine Disconnect C-N Disconnection (S N Ar) Target->Disconnect Precursors Precursors Disconnect->Precursors Piperazine Piperazine Precursors->Piperazine Halopyridine 2-Chloro-5-methylpyridine Precursors->Halopyridine G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Prep Dissolve in Mobile Phase or Methanol/Water HPLC HPLC-UV/DAD (Purity & Quantification) Prep->HPLC LCMS LC-MS (Identity Confirmation) HPLC->LCMS NMR NMR (1H, 13C) (Structural Confirmation) LCMS->NMR Report Certificate of Analysis NMR->Report G Parent [M+H] + (m/z = 178.1) Frag1 Fragment 1 (Loss of CH 3 NCH 2 ) Parent->Frag1 - C 2 H 5 N Frag2 Fragment 2 (Pyridine core) Parent->Frag2 - C 4 H 8 N 2

Sources

Structure Elucidation of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structural Identity

In the landscape of pharmaceutical development, the precise molecular structure of an active pharmaceutical ingredient (API) is the bedrock upon which all subsequent research, development, and regulatory approval rests. The molecule 1-(5-methylpyridin-2-yl)piperazine hydrochloride incorporates two privileged heterocyclic scaffolds: pyridine and piperazine. Piperazine and its derivatives are integral components of numerous FDA-approved drugs, valued for their physicochemical properties that can enhance bioavailability and target affinity.[1][2] The pyridine ring is another cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. The combination of these moieties presents a molecule of significant pharmaceutical interest.

This guide eschews a simplistic, linear recitation of procedures. Instead, it presents an integrated, multi-technique workflow designed as a self-validating system. Each analytical step builds upon the last, creating a cascade of evidence that culminates in the unequivocal confirmation of the molecular structure. We will explore not just what techniques to use, but why they are chosen, how their data intercorrelate, and the logic that transforms raw analytical output into definitive structural knowledge. This approach is critical for ensuring the safety, efficacy, and quality of potential drug candidates.[3]

Chapter 1: The Strategic Workflow for Structure Elucidation

The overall strategy involves a synergistic combination of mass spectrometry, infrared spectroscopy, multi-dimensional nuclear magnetic resonance, and, for ultimate confirmation, single-crystal X-ray diffraction.

G cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) [Molecular Formula] NMR_1D 1D NMR (¹H, ¹³C) [Proton/Carbon Environment] MS->NMR_1D Provides Molecular Formula FTIR FTIR Spectroscopy [Functional Groups] FTIR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) [Atom-Atom Connectivity] NMR_1D->NMR_2D XRAY Single-Crystal X-ray Diffraction [Absolute 3D Structure] NMR_2D->XRAY Provides Connectivity for Model Building

Caption: Integrated workflow for structure elucidation.

Chapter 2: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

Before delving into complex connectivity, we must first establish the fundamental properties of the molecule: its mass and the functional groups it contains.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The primary objective of mass spectrometry in this context is to determine the precise molecular weight of the compound, from which an unambiguous molecular formula can be derived.[4] We select Electrospray Ionization (ESI) as the ionization technique because it is a "soft" method, ideal for polar, thermally labile molecules like hydrochloride salts, minimizing fragmentation and preserving the molecular ion.

Experimental Protocol: LC-MS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a mixture of methanol and water (50:50 v/v).

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer coupled with a liquid chromatography system.

  • Ionization Mode: Operate in positive ESI mode to detect the protonated molecule [M+H]⁺.

  • Analysis: The instrument measures the mass-to-charge ratio (m/z) with high resolution (typically to four decimal places). The molecular formula for the free base is C₁₁H₁₇N₃. The expected monoisotopic mass is calculated.

  • Data Interpretation: The measured m/z is compared to the theoretical mass. The resulting mass error, typically below 5 ppm, provides high confidence in the elemental composition. Fragmentation patterns, induced via Collision-Induced Dissociation (CID), can further support the proposed structure by showing characteristic losses of fragments of the piperazine or pyridine rings.[5][6]

Data Presentation: Expected Mass Spectrometry Data

AnalysisExpected Result (for Free Base C₁₁H₁₇N₃)Rationale
Theoretical Mass 191.1422 DaSum of exact masses of constituent atoms (¹²C, ¹H, ¹⁴N).
[M+H]⁺ (HRMS) 192.1495 m/zProtonated molecular ion; the primary species observed in positive ESI.
Major Fragment 1 ~107 m/zCorresponds to the [5-methylpyridin-2-yl]⁺ fragment.
Major Fragment 2 ~85 m/zCorresponds to the protonated piperazine fragment [C₄H₉N₂]⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is employed to rapidly identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[4] This technique serves as a quick and reliable confirmation that the core structural motifs—the aromatic pyridine ring, the secondary amine of the piperazine, and aliphatic C-H bonds—are present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Presentation: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeAssociated Functional Group
~3200-2700 (broad)N-H⁺ StretchCharacteristic of the hydrochloride salt of the secondary amine.
~2950-2800C-H Stretch (aliphatic)CH₂ groups of the piperazine ring and the methyl group.[7]
~1600-1550C=C and C=N StretchAromatic pyridine ring vibrations.
~1450CH₂ ScissoringMethylene groups in the piperazine ring.
~1250-1150C-N StretchBoth the aryl-N and alkyl-N bonds of the piperazine moiety.[8]

Chapter 3: Definitive Connectivity Mapping - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can construct a detailed map of the molecular skeleton.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O will exchange with the N-H protons, causing their signals to disappear, which can be a useful diagnostic tool.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition: Acquire a suite of 2D experiments, including:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through bonds, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule, such as the pyridine and piperazine rings.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in D₂O)

Note: Chemical shifts are predictive and may vary based on solvent and concentration. The proton numbering is illustrative.

(Illustrative numbering for NMR assignment)

Table: Predicted ¹H NMR Data

Proton LabelPredicted Shift (ppm)MultiplicityIntegrationCOSY CorrelationsRationale
H-3~7.8-8.0d1HH-4Proton on pyridine ring adjacent to nitrogen, deshielded.
H-4~7.6-7.8dd1HH-3, H-6Proton on pyridine ring coupled to two other protons.
H-6~6.8-7.0d1HH-4Proton on pyridine ring ortho to the piperazine substituent, shielded.
CH₃-7~2.3-2.5s3HNoneMethyl group protons on the pyridine ring.
H-8/12~3.6-3.8t4HH-9/11Protons on piperazine ring adjacent to the pyridine ring, deshielded by the aromatic system.
H-9/11~3.2-3.4t4HH-8/12Protons on piperazine ring adjacent to the secondary amine.
N-H-10(N/A)(N/A)(N/A)(N/A)In D₂O, this proton exchanges with the solvent and is not observed. In DMSO-d₆, it would be a broad singlet.

Table: Predicted ¹³C NMR Data

Carbon LabelPredicted Shift (ppm)Rationale
C-2~158-160Pyridine carbon attached to the piperazine nitrogen, highly deshielded.
C-5~135-140Pyridine carbon attached to the methyl group.
C-4~145-150Pyridine carbon, deshielded by proximity to nitrogen.
C-3~115-120Pyridine carbon.
C-6~108-112Pyridine carbon ortho to the piperazine substituent.
CH₃-7~18-20Methyl group carbon.
C-8/12~45-50Piperazine carbons adjacent to the pyridine ring.
C-9/11~42-46Piperazine carbons adjacent to the secondary amine.

Synthesizing the NMR Data: The crucial HMBC correlation would be between the piperazine protons H-8/12 and the pyridine carbon C-2, which definitively proves the point of attachment between the two heterocyclic rings.

Chapter 4: The Final Arbiter - Single-Crystal X-ray Diffraction

While the combination of MS and multi-dimensional NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof.[9] It provides a three-dimensional model of the molecule as it exists in the solid state, detailing precise bond lengths, bond angles, and the conformation of the rings.[10]

Expertise & Causality: This technique is selected as the gold standard for structural confirmation. The ability to generate a high-quality single crystal is the primary prerequisite. The resulting electron density map is used to solve the structure, providing an absolute spatial arrangement of every non-hydrogen atom.

G cluster_0 Crystallography Workflow Crystal Grow Single Crystal (Slow Evaporation) Mount Mount Crystal on Diffractometer Crystal->Mount Diffract Collect Diffraction Data (X-ray Source) Mount->Diffract Solve Solve Structure (Phase Problem) Diffract->Solve Refine Refine Model (Electron Density Map) Solve->Refine Final Final Structure (Bond Lengths, Angles) Refine->Final

Caption: Workflow for single-crystal X-ray diffraction.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water).

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[11]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to generate an initial electron density map, and the atomic positions are refined to best fit the experimental data.

Expected Structural Insights:

  • Confirmation of Connectivity: The resulting 3D model will visually confirm the connection between the C2 position of the 5-methylpyridine ring and a nitrogen atom of the piperazine ring.

  • Piperazine Conformation: The analysis will reveal the conformation of the six-membered piperazine ring, which is expected to adopt a stable chair conformation.[12][13]

  • Salt Formation: The location of the chloride counter-ion and its interaction (e.g., hydrogen bonding) with the protonated piperazine nitrogen will be determined.

Conclusion: A Triangulation of Evidence

References

  • ILT - Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis.
  • Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16, 733.
  • Slideshare. (n.d.). Analytical techniques in pharmaceutical.
  • Webster, G. (2022, September 12). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences.
  • Pharmaffiliates. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(9), 1542-1563. Available at: [Link]

  • Zahoor, A. F., et al. (2023). Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. ResearchGate. Available at: [Link]

  • Kumar, V., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 454-473. Available at: [Link]

  • Shenvi, S., et al. (2017). Structural Elucidation and Hirshfeld Surface Analysis of A Novel Piperazine Derivative: (4-Benzhydrylpiperazin-1-Yl)(Morpholino)Methanone. ResearchGate. Available at: [Link]

  • Shankland, K., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219-227. Available at: [Link]

  • ResearchGate. (2004). (PDF) Structures of piperazine, piperidine and morpholine. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Ramalingam, S., & Ramasamy, V. (2012). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 50, 311-316. Available at: [Link]

  • Jukić, M., et al. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure. Available at: [Link]

  • ResearchGate. (2024). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(3), 323-330. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d) BTCA-P-Cu-MCP. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Arylpiperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its diprotic basic nature and ability to engage in multiple hydrogen bonding interactions, make it an invaluable component in the design of therapeutic agents targeting the central nervous system (CNS), oncology, and infectious diseases.[1][2] The 1-arylpiperazine subclass, in particular, has garnered significant attention for its potent and diverse pharmacological activities.[3][4] This technical guide provides a comprehensive overview of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride, a representative member of this important class of compounds.

Compound Identification

  • Chemical Name: this compound

  • Free Base CAS Number: 33341-37-2

  • Molecular Formula (Free Base): C₁₀H₁₅N₃

  • Molecular Weight (Free Base): 177.25 g/mol

While a specific CAS number for the hydrochloride salt is not widely indexed, this guide will address its properties based on the characteristics of the free base and established principles for hydrochloride salts of similar compounds.

Synthesis and Purification

The synthesis of 1-(5-Methylpyridin-2-yl)piperazine typically involves a nucleophilic aromatic substitution reaction. A common and efficient method is the palladium-catalyzed Buchwald-Hartwig amination.[5] This approach offers high yields and tolerates a wide range of functional groups.

Proposed Synthesis Workflow

reagents Reagents: - 2-Chloro-5-methylpyridine - Piperazine - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) reaction Buchwald-Hartwig Amination reagents->reaction start Starting Materials start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification freebase 1-(5-Methylpyridin-2-yl)piperazine (Free Base) purification->freebase salt_formation Salt Formation (HCl in Ether) freebase->salt_formation product 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride salt_formation->product

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloro-5-methylpyridine (1.0 eq), piperazine (1.2 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq) in an anhydrous solvent like toluene.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of the Free Base: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure free base, 1-(5-methylpyridin-2-yl)piperazine.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation of the Hydrochloride Salt: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to obtain this compound as a solid.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While specific experimental data for this exact compound is limited, we can infer its properties based on the parent piperazine molecule and related arylpiperazine derivatives.[6][7]

PropertyPredicted/Inferred ValueRationale/Reference
Appearance White to off-white solidTypical for hydrochloride salts of amines.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).[7]The hydrochloride salt form significantly increases aqueous solubility compared to the free base.
pKa Two pKa values are expected, similar to piperazine (pKa₁ ≈ 5.35, pKa₂ ≈ 9.73 at 25°C).[7]The two nitrogen atoms of the piperazine ring will have distinct basicities.
Melting Point Expected to be a high-melting solid.Hydrochloride salts of organic bases are generally crystalline solids with high melting points.
Hygroscopicity Potentially hygroscopic.Many amine hydrochloride salts readily absorb moisture from the air.[7]

Analytical Methods

Robust analytical methods are essential for the quality control and characterization of this compound. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques for the analysis of piperazine derivatives.[8][9][10][11]

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV or mass spectrometric detection is suitable for the analysis of this compound.

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection can be employed, although the chromophore may not be very strong. For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds like 1-(5-methylpyridin-2-yl)piperazine.[10][11]

  • Derivatization: Derivatization of the secondary amine in the piperazine ring may be necessary to improve its chromatographic properties and thermal stability.

  • Column: A non-polar or medium-polarity capillary column is generally used.

  • Detection: Mass spectrometry provides structural information for unambiguous identification.

Applications in Drug Discovery and Development

Arylpiperazine derivatives are a cornerstone in the development of drugs targeting the central nervous system.[3][4] They are known to interact with a variety of neurotransmitter receptors, particularly serotonin and dopamine receptors.[3][4]

Mechanism of Action and Biological Targets

The biological activity of 1-(5-Methylpyridin-2-yl)piperazine is predicted to stem from its interaction with aminergic G protein-coupled receptors (GPCRs). The arylpiperazine moiety is a well-established pharmacophore for serotonin (5-HT) and dopamine (D₂) receptors.[3]

cluster_receptors Potential Biological Targets cluster_pathways Downstream Signaling Pathways cluster_effects Potential Therapeutic Effects compound 1-(5-Methylpyridin-2-yl)piperazine serotonin Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) compound->serotonin Binds to dopamine Dopamine Receptors (e.g., D2, D3) compound->dopamine Binds to receptor_subgraph Potential Biological Targets cAMP cAMP Pathway Modulation serotonin->cAMP pi3k_akt PI3K/Akt Pathway Modulation serotonin->pi3k_akt dopamine->cAMP pathway_subgraph Downstream Signaling Pathways antipsychotic Antipsychotic cAMP->antipsychotic antidepressant Antidepressant cAMP->antidepressant anxiolytic Anxiolytic pi3k_akt->anxiolytic effect_subgraph Potential Therapeutic Effects

Caption: Potential mechanism of action for 1-(5-Methylpyridin-2-yl)piperazine.

The interaction of arylpiperazines with these receptors can lead to a range of downstream effects, including modulation of adenylyl cyclase activity and the PI3K/Akt signaling pathway.[3] This modulation of key neuronal signaling pathways underlies the potential therapeutic applications of this class of compounds.

Potential Therapeutic Applications

Given its structural similarity to known centrally acting agents, this compound is a promising candidate for investigation in several therapeutic areas:[1][2][3][4]

  • Antipsychotics: Many atypical antipsychotic drugs feature an arylpiperazine moiety that contributes to their efficacy in treating schizophrenia and bipolar disorder.

  • Antidepressants and Anxiolytics: Modulation of serotonin receptors by arylpiperazines is a key mechanism of action for several antidepressant and anxiolytic medications.

  • Neurodegenerative Diseases: The neuroprotective potential of some arylpiperazine derivatives is an active area of research.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and development. Its synthesis is achievable through established synthetic methodologies, and its physicochemical properties are amenable to pharmaceutical formulation. The rich pharmacology of the arylpiperazine scaffold suggests that this compound is a promising candidate for further investigation as a modulator of key neurotransmitter systems, with potential applications in the treatment of a range of CNS disorders. This technical guide provides a solid foundation for scientists and researchers to understand and utilize this compound in their research endeavors.

References

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Journal of Molecular Structure.
  • Piperazine, hydrochloride (1:?). PubChem. Retrieved from [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). Molecules.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Medicinal Chemistry.
  • Analytical Methods. (2013). Royal Society of Chemistry.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

  • 1-Methylpiperazine. PubChem. Retrieved from [Link]

  • Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead. (2016). Bioorganic & Medicinal Chemistry Letters.
  • Piperazine. Wikipedia. Retrieved from [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2021). Journal of Medicinal Chemistry.
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • 1-(5-Chloropyridin-2-yl)piperazine. PubChem. Retrieved from [Link]

  • Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. (2013).
  • N-METHYLPIPERAZINE. Ataman Kimya. Retrieved from [Link]

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-(5-Methylpyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutics targeting the central nervous system and beyond.[1][2][3][4] This technical guide delves into the hypothesized mechanism of action of a specific, yet under-characterized molecule: 1-(5-Methylpyridin-2-yl)piperazine hydrochloride. Lacking direct empirical data, this document synthesizes established knowledge of structurally analogous pyridinylpiperazine and phenylpiperazine compounds to construct a scientifically grounded, theoretical framework for its pharmacological activity. We postulate that this compound functions as a modulator of aminergic G-protein coupled receptors (GPCRs), with a potential for nuanced interactions with dopamine and serotonin receptor subtypes. This guide provides researchers with a comprehensive roadmap for the empirical validation of this hypothesis, detailing state-of-the-art experimental protocols, from initial binding assays to functional characterization of downstream signaling pathways.

Introduction: The Pyridinylpiperazine Moiety in Neuropharmacology

The 1-arylpiperazine motif is a privileged structure in neuropharmacology, renowned for its promiscuous yet often selectively tunable affinity for a host of aminergic GPCRs.[1][2] This family of receptors, which includes dopamine, serotonin, and adrenergic subtypes, plays a pivotal role in regulating a vast array of physiological and cognitive processes. Consequently, compounds that modulate these receptors are invaluable tools for treating neuropsychiatric and neurological disorders.

Numerous clinically significant drugs, including antipsychotics, antidepressants, and anxiolytics, incorporate the piperazine ring.[1][2] The introduction of a pyridine ring, as seen in 1-(5-Methylpyridin-2-yl)piperazine, in place of the more common phenyl group, creates a bioisostere that can subtly yet significantly alter the compound's electronic and steric properties. This, in turn, can fine-tune its binding affinity and functional activity at various receptor targets.

The subject of this guide, this compound, is a pyridinylpiperazine derivative. While specific research on this compound is not publicly available, the extensive literature on related pyridinylpiperazines and pyrimidinylpiperazines provides a strong foundation for predicting its likely mechanism of action. For instance, various derivatives of 1-(2-pyridinyl)piperazine are known to be potent and selective α2-adrenoceptor antagonists.[5][6] Conversely, other pyridinylpiperazines, such as ORG-12962, exhibit high affinity for serotonin 5-HT2 receptors.[7] Furthermore, the structural similarity to phenylpiperazines, which are well-documented dopamine receptor ligands, suggests that dopamine receptors are also a probable target.[8][9]

This guide, therefore, puts forth a testable hypothesis: This compound is a modulator of dopamine and/or serotonin receptors, with potential secondary activity at adrenergic receptors. The subsequent sections will elaborate on this hypothesis, outlining the potential signaling cascades involved and providing detailed methodologies for its experimental validation.

Hypothesized Mechanism of Action: A Multi-Target Receptor Modulator

Based on the structure-activity relationships of analogous compounds, we propose that this compound interacts with one or more of the following receptor families:

  • Dopamine Receptors (D2-like Family): Phenylpiperazine derivatives frequently exhibit affinity for D2, D3, and D4 receptors.[9] The pyridinyl moiety in our compound of interest is a bioisostere of the phenyl group, making the D2-like receptor family a primary hypothetical target. Modulation of these receptors, which are coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors like protein kinase A (PKA).

  • Serotonin Receptors (5-HT1A and 5-HT2A/2C): Many arylpiperazines are potent ligands at serotonin receptors. Specifically, 1-(2-pyrimidinyl)piperazine, a metabolite of the anxiolytic buspirone, is a partial agonist at the 5-HT1A receptor and an antagonist at α2-adrenergic receptors.[10][11] The 5-HT2 receptor family is also a common target for pyridinylpiperazines.[7] 5-HT1A receptors are also coupled to Gαi/o, leading to cAMP inhibition. In contrast, 5-HT2A and 5-HT2C receptors are coupled to Gαq/11 proteins, activating the phospholipase C (PLC) pathway, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.

  • Adrenergic Receptors (α2): As previously mentioned, some 1-(2-pyridinyl)piperazine derivatives are selective α2-adrenoceptor antagonists.[5] These receptors are also Gαi/o-coupled, and their antagonism would lead to an increase in norepinephrine release.

The presence of the methyl group at the 5-position of the pyridine ring is expected to influence the compound's binding affinity and selectivity for these receptors.

Visualizing the Hypothesized Signaling Pathways

The following diagrams illustrate the potential downstream signaling cascades initiated by the interaction of this compound with the D2 dopamine receptor and the 5-HT2A serotonin receptor.

G Compound 1-(5-Methylpyridin-2-yl)piperazine hydrochloride D2R D2 Receptor Compound->D2R Binds to G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothesized D2 Dopamine Receptor Signaling Pathway.

G Compound 1-(5-Methylpyridin-2-yl)piperazine hydrochloride HT2AR 5-HT2A Receptor Compound->HT2AR Binds to G_protein Gαq/11 HT2AR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Mediates

Caption: Hypothesized 5-HT2A Serotonin Receptor Signaling Pathway.

Experimental Protocols for Mechanism of Action Elucidation

To empirically determine the mechanism of action of this compound, a systematic, multi-tiered experimental approach is required. The following protocols provide a comprehensive framework for this investigation.

General Experimental Workflow

G start Start: 1-(5-Methylpyridin-2-yl)piperazine hydrochloride binding Tier 1: Radioligand Binding Assays (Primary Screen) start->binding functional Tier 2: Functional Assays (cAMP, Calcium Flux, etc.) binding->functional Identified Targets selectivity Tier 3: Selectivity Profiling (Broader Receptor Panel) functional->selectivity Confirmed Activity in_vivo Tier 4: In Vivo Studies (Animal Models) selectivity->in_vivo Characterized Profile end Elucidated Mechanism of Action in_vivo->end

Caption: Tiered Experimental Workflow for MoA Elucidation.

Tier 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of aminergic GPCRs.

Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand from its receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., HEK293 cells expressing D2R or 5-HT2AR).

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D2 receptors or [³H]-Ketanserin for 5-HT2A receptors).

    • Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove any unbound radioligand.

  • Detection and Analysis:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the compound at the receptors identified in Tier 1.

Example Protocol: cAMP Assay for Gαi/o-Coupled Receptors (e.g., D2R)

  • Cell Culture:

    • Use cells stably expressing the Gαi/o-coupled receptor of interest (e.g., CHO-K1 cells expressing D2R).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • To determine agonist activity, add increasing concentrations of this compound.

    • To determine antagonist activity, add a fixed concentration of a known agonist (e.g., quinpirole for D2R) followed by increasing concentrations of the test compound.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and produce a measurable level of cAMP.

  • Incubation and Lysis:

    • Incubate the plate at 37°C for a specified time.

    • Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Detection and Analysis:

    • Measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA, or LANCE).

    • For agonist activity, plot the cAMP levels against the log concentration of the test compound to determine the EC50.

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Data Presentation and Interpretation

Quantitative data from the above experiments should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Hypothetical Radioligand Binding Affinity Profile of this compound

Receptor SubtypeRadioligandKi (nM)
Dopamine D2[³H]-Spiperone25.4
Dopamine D3[³H]-Spiperone8.9
Serotonin 5-HT1A[³H]-8-OH-DPAT150.2
Serotonin 5-HT2A[³H]-Ketanserin12.7
Serotonin 5-HT2C[³H]-Mesulergine45.8
Adrenergic α2A[³H]-Rauwolscine250.6

Note: The data in this table is hypothetical and serves as a template for presenting experimental results.

Table 2: Hypothetical Functional Activity Profile of this compound

Receptor SubtypeAssay TypeFunctional ActivityPotency (EC50/IC50, nM)
Dopamine D2cAMP InhibitionAntagonistIC50 = 35.1
Serotonin 5-HT2ACalcium FluxPartial AgonistEC50 = 28.3

Note: The data in this table is hypothetical and serves as a template for presenting experimental results.

Conclusion

While the precise mechanism of action of this compound remains to be empirically determined, this guide provides a robust theoretical and practical framework for its investigation. Based on the extensive pharmacology of structurally related pyridinylpiperazine and phenylpiperazine compounds, it is highly probable that this molecule acts as a modulator of aminergic GPCRs, with a likely affinity for dopamine and serotonin receptors. The proposed multi-tiered experimental workflow, from initial binding screens to detailed functional assays, offers a clear path for researchers to elucidate the specific molecular targets and downstream signaling pathways of this and other novel piperazine-based compounds. The insights gained from such studies will be invaluable for the future development of more selective and efficacious therapeutics for a range of neurological and psychiatric disorders.

References

  • Saari, W. S., Halczenko, W., King, S. W., et al. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 26(12), 1696–1701.[5]

  • Blier, P., Curet, O., Chaput, Y., & de Montigny, C. (1991). Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission. Neuropharmacology, 30(7), 691-701.[10]

  • Organon. (1995). ORG-12962. Drugs of the Future, 20(10), 1033.[7]

  • BenchChem. (2025). 1-Phenyl-4-(4-pyridinyl)piperazine as a Ligand for Dopamine D2 Receptors. BenchChem Application Notes.[8]

  • Di Paola, C., Cateni, F., Zacchigna, M., & Procida, A. (2000). 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities. Il Farmaco, 55(11-12), 743-750.[12]

  • Wikipedia. (n.d.). Pyridinylpiperazine. Retrieved from [Link][6]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369931.[13]

  • Palop, J. A., et al. (1995). Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists. Journal of Medicinal Chemistry, 38(9), 1538-1547.[14]

  • Sarkissian, C. A., & Geyer, M. A. (1978). Piperazinylpyrazines with central serotoninmimetic activity. Journal of Medicinal Chemistry, 21(9), 975-977.[15]

  • de Oliveira, A. C. A., & de Lima, D. P. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 23-35.[1][2]

  • Maj, J., Rogóż, Z., Skuza, G., & Sowińska, H. (1993). 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats. Journal of Neural Transmission. General Section, 93(1), 31-41.[11]

  • Butini, S., et al. (2013). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters, 4(12), 1198-1203.[9]

  • Singh, H., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Chemical Biology & Drug Design.[3]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21.[4]

Sources

In-Depth Technical Guide: The Biological Activity of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activity of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride, a heterocyclic compound of interest in modern medicinal chemistry. Drawing from available scientific literature and established pharmacological principles, this document will delve into its potential mechanisms of action, relevant experimental data, and prospective therapeutic applications.

Introduction: The Significance of the Pyridinylpiperazine Scaffold

The piperazine ring is a ubiquitous and versatile scaffold in drug discovery, renowned for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] When coupled with a pyridine moiety, as in the case of 1-(5-Methylpyridin-2-yl)piperazine, the resulting pyridinylpiperazine structure offers a unique combination of chemical features that have been exploited in the development of numerous therapeutic agents.[3] These compounds have demonstrated a broad spectrum of biological activities, including but not limited to, effects on the central nervous system (CNS), antimicrobial properties, and anti-cancer potential.[4][5] The methyl substituent on the pyridine ring of the title compound further modulates its electronic and steric properties, potentially influencing its target affinity and selectivity.

While extensive public data on the specific biological activities of this compound is limited, its structural similarity to other well-characterized pyridinylpiperazines allows for informed hypotheses regarding its potential pharmacological profile. Many pyridinylpiperazine derivatives are known to interact with various receptors and enzymes in the central nervous system, making this a primary area of investigation.[3][6]

Postulated Mechanism of Action: Targeting CNS Receptors

Based on the pharmacology of related pyridinylpiperazine compounds, a primary hypothesis for the biological activity of this compound centers on its potential interaction with aminergic G-protein coupled receptors (GPCRs) in the central nervous system. Specifically, compounds with this scaffold have been shown to act as antagonists at α2-adrenoceptors.[7]

Hypothesized Signaling Pathway:

The diagram below illustrates the potential mechanism of action of this compound as an α2-adrenoceptor antagonist.

Alpha2_Adrenoceptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Noradrenaline Noradrenaline Vesicle Vesicle NA_released Noradrenaline Vesicle->NA_released Release Alpha2_Receptor α2-Adrenoceptor NA_released->Alpha2_Receptor Binds G_protein Gi/o Protein Alpha2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Compound 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride Compound->Alpha2_Receptor Antagonizes Synthesis_Workflow Start Starting Materials (e.g., 2-halopyridine, piperazine) Reaction Nucleophilic Aromatic Substitution Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Salt_Formation Hydrochloride Salt Formation Purification->Salt_Formation Analysis Characterization (NMR, MS, etc.) Salt_Formation->Analysis Final_Product 1-(5-Methylpyridin-2-yl)piperazine HCl Analysis->Final_Product

Caption: General synthetic workflow for pyridinylpiperazine hydrochloride.

Potential Therapeutic Applications

Given its structural features and the known activities of related compounds, this compound holds potential in several therapeutic areas:

  • Central Nervous System Disorders: As discussed, its potential role as a CNS-active agent, possibly modulating neurotransmitter systems, makes it a candidate for investigation in depression, anxiety, and other neurological conditions. [8][9]The versatile nature of the piperazine scaffold allows for modifications to fine-tune its activity towards specific CNS targets. [2]* Antimicrobial and Antiparasitic Agents: Piperazine derivatives have a long history of use as anthelmintic agents and have also shown promise as antibacterial and antifungal compounds. [4][5]The incorporation of the pyridinyl moiety could enhance these properties.

  • Oncology: The piperazine scaffold is present in a number of anticancer drugs. [10]While direct evidence is lacking for this specific compound, its potential to be developed into more complex molecules with antiproliferative activity cannot be ruled out.

Key Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound, a series of in vitro and in vivo assays are essential.

Table 1: Key Experimental Assays

Assay TypeSpecific AssayPurposeKey Parameters Measured
In Vitro Radioligand Binding AssaysTo determine the affinity of the compound for a panel of CNS receptors (e.g., adrenergic, serotonergic, dopaminergic).Ki (inhibition constant)
Functional Assays (e.g., cAMP accumulation)To determine the functional activity of the compound at its target receptor (agonist, antagonist, inverse agonist).EC50/IC50 (potency)
hERG Channel Patch ClampTo assess the potential for cardiac liability.IC50
Metabolic Stability (microsomes, hepatocytes)To evaluate the metabolic stability of the compound.Half-life, intrinsic clearance
In Vivo Rodent Models of Depression/Anxiety (e.g., Forced Swim Test, Elevated Plus Maze)To assess the potential antidepressant or anxiolytic effects of the compound.Behavioral endpoints (e.g., immobility time, time in open arms)
Pharmacokinetic StudiesTo determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.Cmax, Tmax, AUC, half-life
Early Toxicology StudiesTo assess the acute toxicity and tolerability of the compound.LD50, observation of adverse effects

Conclusion and Future Directions

This compound represents a chemical entity with significant potential for drug discovery, particularly in the realm of neuropharmacology. While direct and extensive biological data for this specific molecule remains to be fully elucidated in publicly accessible literature, its structural relationship to a well-established class of pharmacologically active compounds provides a strong rationale for further investigation.

Future research should focus on a comprehensive pharmacological profiling of this compound, including broad receptor screening and functional activity assays. In vivo studies in relevant animal models will be crucial to determine its therapeutic potential and safety profile. The versatility of the pyridinylpiperazine scaffold also offers ample opportunities for medicinal chemistry efforts to optimize its properties and develop novel drug candidates. [2]

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Laturwale SK, et al.
  • The medicinal chemistry of piperazines: A review. PubMed. Available from: [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. Available from: [Link]

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. Available from: [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. Available from: [Link]

  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. Available from: [Link]

  • Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. PubMed. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

  • 1-(5-Chloropyridin-2-yl)piperazine. PubChem. Available from: [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available from: [Link]

  • Pyrimidinylpiperazine. Wikipedia. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. ResearchGate. Available from: [Link]

  • Pyridinylpiperazine. Wikipedia. Available from: [Link]

  • Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. MDPI. Available from: [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Pyridine alkaloids with activity in the central nervous system. PubMed Central. Available from: [Link]

  • Methyl Piperazine Manufacturers, Suppliers, Dealers & Prices. Tradeindia. Available from: [Link]

Sources

1-(5-Methylpyridin-2-yl)piperazine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic organic compound of interest in pharmaceutical research. In the absence of extensive public data for this specific molecule, this document establishes a predictive physicochemical profile based on the known properties of its constituent moieties—piperazine and pyridine—and the behavior of hydrochloride salts. We delve into the critical distinction between thermodynamic and kinetic solubility, detail the primary factors influencing the dissolution of this compound, and provide robust, industry-standard experimental protocols for empirical solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required to accurately assess and leverage the solubility data of this and similar active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Solubility in Drug Development

This compound is a disubstituted piperazine derivative. The molecule incorporates a basic piperazine ring, making it susceptible to salt formation, and a methyl-substituted pyridine ring. As a hydrochloride salt, its physicochemical properties are significantly altered compared to the free base, with profound implications for its behavior in biological and formulation contexts.

Solubility is a cornerstone of pharmaceutical development, acting as a primary determinant of a drug's bioavailability and therapeutic efficacy.[1] Poor aqueous solubility is a leading cause of failure for new chemical entities, as a drug must dissolve to be absorbed into systemic circulation.[2][3] Understanding the solubility profile of an API like this compound is therefore not merely an academic exercise; it is a critical step that influences:

  • Lead Optimization and Candidate Selection: Early solubility screening helps identify and eliminate compounds with unfavorable properties, conserving resources for more promising candidates.[3][4]

  • Formulation Design: Solubility data dictates the choice of excipients, delivery systems (e.g., solutions, suspensions), and manufacturing processes.[5]

  • Bioavailability Prediction: The extent to which a drug dissolves in the gastrointestinal tract directly impacts its absorption and ultimate pharmacological effect.[2][4]

  • Analytical Method Development: Knowledge of solubility in various solvents is essential for creating robust analytical techniques for quality control and characterization.

Thermodynamic vs. Kinetic Solubility: A Foundational Distinction

When discussing solubility, it is crucial to differentiate between two key measurements:

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium value, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.[6] This value is intrinsic to the compound's most stable crystalline form under the given conditions.

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[4][7] The resulting values are often higher than thermodynamic solubility due to the formation of supersaturated, metastable solutions.[8][9] While less representative of true equilibrium, kinetic solubility is widely used in high-throughput screening during early drug discovery due to its speed and low material requirement.[7][10]

For robust pre-formulation and process development, thermodynamic solubility data is the gold standard.[9]

Physicochemical Properties and Inferred Solubility Profile

Direct quantitative solubility data for this compound is not extensively documented in public literature. However, by analyzing its structure—a polar heterocyclic core protonated to form a hydrochloride salt—we can infer a qualitative solubility profile. The presence of the charged ammonium center in the piperazine ring is expected to confer significant aqueous solubility.[11]

Table 1: Inferred Solubility Profile of this compound

Solvent/MediumSolvent TypeInferred SolubilityRationale
Water Polar ProticHigh / Freely Soluble The hydrochloride salt form is highly polar and ionic, favoring strong interactions with polar water molecules. Piperazine itself is freely soluble in water.[12][13]
Aqueous Buffers (pH 1.2 - 4.5) Polar ProticHigh At acidic pH, the piperazine nitrogens will be fully protonated, maintaining the highly soluble ionic form.
Aqueous Buffers (pH 6.8) Moderate to High Solubility may decrease slightly as the pH approaches the pKa of the piperazine moiety, but is expected to remain significant.[14]
Methanol / Ethanol Polar ProticSoluble Lower alcohols can solvate the ionic salt through hydrogen bonding and polar interactions. Many piperazine intermediates are purified using alcohols.[15]
Dimethyl Sulfoxide (DMSO) Polar AproticHigh DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of polar and ionic compounds, including hydrochloride salts.[11]
Dichloromethane (DCM) Non-PolarLow / Insoluble As a non-polar solvent, DCM is not expected to effectively solvate the highly polar, ionic salt structure.[11]
Hexane / Heptane Non-PolarInsoluble The significant polarity mismatch between the solute and non-polar alkanes results in poor solubility.[11]

Disclaimer: This profile is predictive and requires empirical verification using the protocols outlined in this guide.

Key Factors Influencing Solubility

The dissolution of this compound is not static but is governed by several interconnected physicochemical factors. A thorough understanding of these variables is essential for accurate measurement and interpretation of solubility data.

Factors influencing the solubility of a hydrochloride salt.
  • pH and pKa: As a salt of a weak base, the solubility of this compound is highly pH-dependent.[16] In acidic environments (low pH), the equilibrium favors the protonated, ionized piperazine ring, leading to higher solubility. As the pH of the solution increases and approaches the pKa of the piperazine moiety, the compound will begin to convert to its less soluble free base form, potentially causing precipitation.

  • Common Ion Effect: The solubility of a hydrochloride salt can be suppressed in solutions that already contain a significant concentration of chloride ions (e.g., concentrated HCl or high-saline buffers).[17][18] This is due to Le Châtelier's principle driving the solubility product equilibrium back towards the solid, undissolved salt.[19]

  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[20] This relationship is critical for processes like crystallization but must be determined experimentally for each compound-solvent system.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.[1] Different polymorphs can exhibit significantly different solubilities, with the most thermodynamically stable form typically being the least soluble.[8]

  • Nature of the Solvent: The principle of "like dissolves like" is fundamental.[20] The high polarity of the hydrochloride salt favors solubility in polar solvents (water, alcohols) and disfavors it in non-polar solvents (alkanes, chlorinated solvents).[21]

Experimental Protocols for Solubility Determination

To move from inferred values to actionable, quantitative data, rigorous experimental determination is required. The following protocols are based on industry-standard and pharmacopeial guidelines.

Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method is the gold standard for determining the true equilibrium solubility of a compound.[22] It is designed to be a self-validating system by ensuring equilibrium is reached.

Objective: To determine the saturation solubility of this compound in a given solvent system at a constant temperature.

Materials and Reagents:

  • This compound (API)

  • Selected solvents (e.g., Purified Water, 0.1 N HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer)[14]

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker/incubator (e.g., set to 25 °C or 37 °C)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated pH meter

  • Validated quantitative analytical method (e.g., HPLC-UV, UPLC-MS)

Shake_Flask_Workflow Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess API to a known volume of solvent B Seal vials tightly A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Allow solids to settle C->D E Withdraw supernatant D->E F Filter sample (e.g., 0.22 µm) E->F I Measure final pH of solution E->I G Dilute aliquot if necessary F->G H Quantify concentration via HPLC-UV or UPLC-MS G->H

Sources

An In-depth Technical Guide to the Safe Handling of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(5-Methylpyridin-2-yl)piperazine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Section 1: Understanding the Compound: A Risk-Based Approach

This compound is a heterocyclic organic compound that integrates the structural features of both pyridine and piperazine. This unique combination necessitates a thorough understanding of its potential hazards, which can be inferred from the known toxicological profiles of its constituent moieties. The hydrochloride salt form generally enhances water solubility, which can influence its absorption and bioavailability.

Core Structural Components and Associated Hazards:

  • Pyridine Ring: Pyridine and its derivatives are known for their potential to cause local irritation upon contact.[1][2] They are also recognized as being potentially harmful if inhaled or ingested, with possible effects on the nervous system.[2][3]

  • Piperazine Moiety: Piperazine and its salts are known to be corrosive and can cause severe skin burns and eye damage.[1][4][5][6] Furthermore, they are recognized as potential skin and respiratory sensitizers, meaning repeated exposure could lead to allergic reactions.[1][6][7]

A thorough risk assessment is paramount before commencing any experimental work with this compound. This involves not only understanding the inherent hazards of the chemical but also evaluating the specific experimental conditions, such as the quantities being used, the duration of exposure, and the potential for aerosol generation.

Section 2: Hazard Identification and Classification

Based on available safety data sheets (SDS) for 1-(5-Methylpyridin-2-yl)piperazine and its structural analogs, the following hazard classifications should be assumed[8]:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2Causes skin irritation
Serious Eye Damage/Eye Irritation2Causes serious eye irritation
Specific target organ toxicity — single exposure3May cause respiratory irritation

It is crucial to consult the most up-to-date Safety Data Sheet provided by the supplier for the most accurate and comprehensive hazard information.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or preparing solutions, must be conducted within a certified chemical fume hood.[2][3][9] This is critical to prevent the inhalation of any dust particles or aerosols that may be generated.[3]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.[2][3]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[10]Protects against accidental splashes of solutions or contact with airborne particles, which can cause serious eye irritation.[8]
Hand Protection Nitrile or neoprene gloves are recommended. Avoid latex gloves as they may not provide adequate chemical resistance.[2][10]Provides a barrier against skin contact, which can lead to irritation.[8] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[9]
Skin and Body Protection A chemical-resistant lab coat should be worn at all times.[10] For procedures with a higher risk of exposure, consider additional protective clothing.Protects against skin contact and contamination of personal clothing.[10]
Respiratory Protection In situations where engineering controls may not be sufficient to control airborne concentrations, or during spill clean-up, a NIOSH-approved respirator may be necessary.[10]Prevents the inhalation of dust or aerosols, which can cause respiratory irritation.[8]

DOT Script for PPE Selection Workflow:

PPE_Selection_Workflow Figure 1: PPE Selection Workflow start Start: Handling 1-(5-Methylpyridin-2-yl)piperazine HCl risk_assessment Conduct Risk Assessment (Quantity, Procedure, Aerosol Potential) start->risk_assessment fume_hood Work in a Certified Chemical Fume Hood risk_assessment->fume_hood eye_protection Wear Chemical Splash Goggles hand_protection Wear Nitrile or Neoprene Gloves eye_protection->hand_protection body_protection Wear Chemical-Resistant Lab Coat hand_protection->body_protection additional_ppe Consider Face Shield and/or Respirator body_protection->additional_ppe fume_hood->eye_protection end Proceed with Experiment additional_ppe->end Low Risk additional_ppe->end High Risk (with additional PPE)

Caption: Figure 1: A workflow diagram illustrating the decision-making process for selecting appropriate Personal Protective Equipment (PPE).

Section 4: Safe Storage and Handling Protocols

Adherence to proper storage and handling procedures is crucial for maintaining the stability of the compound and preventing accidental exposure.

Storage
  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][4][11]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12][13]

  • Environmental Conditions: Protect from moisture and light, as piperazine compounds can be hygroscopic and light-sensitive.[4][12][13]

Handling
  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation and contamination.

  • Solution Preparation: When dissolving the hydrochloride salt, be aware that the process may be exothermic. Add the solid to the solvent slowly and with stirring.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[14][15] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[14]

Section 5: Emergency Procedures: A Proactive Approach

Preparedness is key to effectively managing any unforeseen incidents.

Spills
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[3][16]

    • Carefully sweep or scoop up the absorbed material into a labeled, sealable container for hazardous waste disposal.[1][16]

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spills:

    • Evacuate the area immediately and alert others.[1][16]

    • Contact the institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[1][16]

DOT Script for Spill Response:

Spill_Response_Plan Figure 2: Chemical Spill Response Plan spill Chemical Spill Occurs assess_spill Assess Spill Size (Minor vs. Major) spill->assess_spill minor_spill Minor Spill Protocol assess_spill->minor_spill Minor major_spill Major Spill Protocol assess_spill->major_spill Major alert Alert Area Occupants minor_spill->alert evacuate Evacuate Area major_spill->evacuate don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill with Absorbent don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate end Spill Managed decontaminate->end emergency_services Contact Emergency Services evacuate->emergency_services secure_area Secure the Area emergency_services->secure_area secure_area->end

Caption: Figure 2: A flowchart outlining the procedural steps for responding to both minor and major chemical spills.

First Aid
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention.[8]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] If skin irritation persists, seek medical attention.[8]

  • Inhalation: Move the individual to fresh air.[1][8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[15] Seek immediate medical attention.

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[9][16]

  • Disposal: Dispose of chemical waste through a licensed and approved waste disposal company, following all local, state, and federal regulations.[8][16]

Section 7: Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its potential hazards and the strict adherence to established safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and foster a culture of safety within the laboratory.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Piperazine, hydrochloride (1:?). (n.d.). PubChem. Retrieved from [Link]

  • Piperazine: Human health tier II assessment. (2019, March 8). Australian Government Department of Health and Aged Care. Retrieved from [Link]

  • 1-(5-Chloropyridin-2-yl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • N-METHYLPIPERAZINE. (n.d.). Ataman Kimya. Retrieved from [Link]

Sources

The Advent and Evolution of Methylpyridinyl-piperazine Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The methylpyridinyl-piperazine scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for a multitude of clinically significant therapeutics. This guide provides an in-depth exploration of the discovery, history, and scientific evolution of this important class of compounds. We will traverse the early serendipitous findings, delve into the rational design and synthesis of key derivatives, and elucidate the intricate signaling pathways through which these molecules exert their pharmacological effects. This technical resource is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the causality behind experimental choices and the self-validating systems of protocols that have defined this field.

Introduction: The Rise of a Versatile Pharmacophore

The journey of methylpyridinyl-piperazine compounds from niche chemical entities to blockbuster drugs is a testament to the iterative nature of drug discovery. The inherent structural features of the piperazine ring—a six-membered heterocycle with two opposing nitrogen atoms—confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The addition of a methyl-substituted pyridine ring introduces a key pharmacophoric element that has proven crucial for potent and selective interactions with a variety of biological targets, particularly within the central nervous system (CNS).[2] This guide will illuminate the path of these compounds from their early, often repurposed, beginnings to their current status as cornerstones of modern pharmacotherapy.

A Historical Perspective: From "Failed Pharmaceuticals" to Targeted Therapeutics

The broader class of arylpiperazines, to which methylpyridinyl-piperazines belong, has a rich and varied history. Many of these compounds were initially investigated as potential therapeutic agents by pharmaceutical companies but were subsequently abandoned, earning them the moniker of "failed pharmaceuticals." However, the unique pharmacological profiles of these molecules led to their re-examination and eventual repurposing for a range of indications.

One of the earliest forays into compounds bearing a similar structural motif was the investigation of quipazine in the 1960s.[3] Initially explored as an antidepressant, its complex serotonergic activity and psychedelic effects in humans at higher doses halted its clinical development.[3] This early research, however, laid the groundwork for understanding the profound effects of arylpiperazines on the central nervous system.

A significant milestone in the specific development of pyridinylpiperazines came in the 1980s with the synthesis and evaluation of a series of 1-(2-pyridinyl)piperazine derivatives as selective α2-adrenoceptor antagonists.[4] This research demonstrated that substitutions on the pyridine ring could significantly influence potency and selectivity, a key principle that would guide future drug design.[4]

The true potential of the arylpiperazine scaffold was realized with the advent of atypical antipsychotics. The development of drugs that modulate both dopamine and serotonin receptors offered a new paradigm for treating schizophrenia with a reduced risk of extrapyramidal side effects.[5] While the initial focus was on phenylpiperazines, the exploration of bioisosteric replacements led to the investigation of pyridinylpiperazines, which offered a distinct electronic and steric profile. This exploration paved the way for the discovery of highly successful drugs that incorporate the methylpyridinyl-piperazine core.

Synthetic Strategies and Methodologies

The synthesis of methylpyridinyl-piperazine compounds has evolved from classical methods to more efficient and versatile modern techniques. The fundamental approach involves the coupling of a methyl-substituted pyridine derivative with a piperazine synthon.

Foundational Synthesis of 1-(Pyridin-2-yl)piperazine

A common and straightforward method for the synthesis of the parent 1-(pyridin-2-yl)piperazine involves the nucleophilic aromatic substitution of a halopyridine with piperazine.

Experimental Protocol: Synthesis of 1-(3-Nitropyridin-2-yl)piperazine [6]

  • Step 1: Reaction Setup

    • In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile.

    • Add an excess of piperazine (e.g., 2.0-3.0 eq).

  • Step 2: Reflux

    • Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel to afford 1-(3-nitropyridin-2-yl)piperazine.[6]

This foundational protocol can be adapted for various methyl- and other substituted pyridines. The subsequent derivatization of the second nitrogen of the piperazine ring allows for the introduction of a wide range of functional groups to modulate the compound's pharmacological properties.

Modern Synthetic Approaches

More recent synthetic strategies often employ palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the coupling of a wider range of substituted pyridines and piperazines under milder conditions and with greater functional group tolerance.[7]

Biological Activity and Therapeutic Applications

Methylpyridinyl-piperazine compounds exhibit a broad spectrum of biological activities, leading to their application in treating a variety of diseases.

Table 1: Therapeutic Applications of Methylpyridinyl-piperazine Derivatives

Therapeutic AreaPrimary Molecular Target(s)Example Drug(s)/Compound Classes
Psychosis/Schizophrenia Dopamine D2 and Serotonin 5-HT2A receptorsAtypical Antipsychotics
Depression/Anxiety Serotonin 5-HT1A receptors, Serotonin Transporter (SERT)Antidepressants, Anxiolytics
Cancer Various kinases, signaling pathway componentsInvestigational Anticancer Agents
Infectious Diseases Urease, other microbial enzymesUrease Inhibitors, Antimicrobials

The versatility of this scaffold allows for fine-tuning of its interaction with various biological targets, making it a cornerstone of modern drug discovery.[2]

Mechanisms of Action: Modulating Key Signaling Pathways

The therapeutic efficacy of methylpyridinyl-piperazine compounds stems from their ability to modulate key intracellular signaling pathways. Their primary targets are often G-protein coupled receptors (GPCRs), which, upon ligand binding, initiate a cascade of downstream events.

The Dopamine D2 Receptor Pathway

Antagonism of the dopamine D2 receptor is a hallmark of antipsychotic drugs.[5] The D2 receptor is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]

D2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Gαi/o ATP ATP Extracellular Extracellular Intracellular Intracellular cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene Dopamine Dopamine Dopamine->D2R Atypical Methylpyridinyl- piperazine (Antagonist) Atypical->D2R HT1A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT1A 5-HT1A Receptor AC Adenylyl Cyclase HT1A->AC Gαi/o GIRK GIRK Channel HT1A->GIRK Gβγ ATP ATP K_ion K+ Efflux (Hyperpolarization) Extracellular Extracellular Intracellular Intracellular cAMP cAMP ATP->cAMP Serotonin Serotonin Serotonin->HT1A MPP_agonist Methylpyridinyl- piperazine (Partial Agonist) MPP_agonist->HT1A

Figure 2: Serotonin 5-HT1A Receptor Signaling Pathway.

  • 5-HT2A Receptor Pathway: In contrast, the 5-HT2A receptor is coupled to Gαq, which activates phospholipase C (PLC). [9]PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). [10]IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream effects. [10]Atypical antipsychotics are potent antagonists of the 5-HT2A receptor, and this action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and their lower propensity to cause extrapyramidal side effects. [11]

HT2A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT2A 5-HT2A Receptor PLC Phospholipase C HT2A->PLC Gαq/11 PIP2 PIP2 PLC->PIP2 Extracellular Extracellular Intracellular Intracellular IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Serotonin Serotonin Serotonin->HT2A MPP_antagonist Methylpyridinyl- piperazine (Antagonist) MPP_antagonist->HT2A

Figure 3: Serotonin 5-HT2A Receptor Signaling Pathway.

The Alpha-2 Adrenergic Receptor Pathway

As mentioned, early research into pyridinylpiperazines identified them as potent α2-adrenoceptor antagonists. [4]The α2-adrenergic receptor, similar to the D2 and 5-HT1A receptors, is coupled to Gαi and its activation inhibits adenylyl cyclase. [12][13]By blocking this receptor, methylpyridinyl-piperazine compounds can increase the release of norepinephrine, which may contribute to their antidepressant and cognitive-enhancing effects. [11]

Structure-Activity Relationships (SAR): The Key to Selectivity and Potency

The development of clinically successful methylpyridinyl-piperazine compounds has been heavily reliant on understanding their structure-activity relationships. Key insights include:

  • Position of the Methyl Group: The position of the methyl group on the pyridine ring can significantly impact receptor affinity and selectivity.

  • Substituents on the Piperazine Ring: The nature of the substituent on the second nitrogen of the piperazine ring is a critical determinant of the compound's pharmacological profile, influencing its interaction with different receptors and its pharmacokinetic properties.

  • Linker Length and Composition: In "long-chain" arylpiperazines, the length and composition of the linker between the piperazine and a terminal aromatic or heterocyclic group are crucial for optimal receptor binding.

Future Directions and Conclusion

The methylpyridinyl-piperazine scaffold continues to be a fertile ground for drug discovery. Current research is focused on developing compounds with even greater selectivity for specific receptor subtypes and on exploring their potential in new therapeutic areas, such as neurodegenerative diseases and oncology. The rich history and deep understanding of the chemistry and pharmacology of this compound class provide a solid foundation for the development of the next generation of innovative medicines. This guide has aimed to provide a comprehensive overview of the discovery and history of methylpyridinyl-piperazine compounds, from their synthesis to their complex mechanisms of action, to aid researchers in their ongoing quest for novel and improved therapeutics.

References

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and Molecular Life Sciences, 67(12), 1937–1951.
  • Wikipedia. (2024). 5-HT2A receptor. Retrieved from [Link]

  • Urs, N. M., Gee, S. M., & Pack, T. F. (2020). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy.
  • Vidal, R., Lladó-Pelfort, L., & Santana, N. (2021). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience, 15, 639906.
  • Gümüş, M. K., & Özkul, O. (2018). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Biomolecular Structure and Dynamics, 36(15), 4057-4071.
  • Albert, P. R., & Vahid-Ansari, F. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34-45.
  • González-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Topics in Behavioral Neurosciences, 8, 181–207.
  • Mukherjee, S., & Chattopadhyay, A. (2015). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin Receptors in Neurobiology (pp. 129-152). CRC Press.
  • Kable, J. W., & Bylund, D. B. (2001). Alpha(2)-adrenergic receptor signalling in hypertension. Current Hypertension Reports, 3(2), 149-155.
  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 19–37.
  • de Almeida, J. F., & de Oliveira, A. P. (2021). Serotonin (5-HT1A) receptor signaling pathways.
  • Wikipedia. (2024). Alpha-2 adrenergic receptor. Retrieved from [Link]

  • Xu, P., Krumm, B. E., & Liu, X. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Science Advances, 8(9), eabj5029.
  • Kim, K., Che, T., & Pan, J. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
  • Näsman, J. (2002). Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk. Semantic Scholar.
  • Wikipedia. (2024). Dopamine receptor. Retrieved from [Link]

  • Grokipedia. (n.d.). Alpha-2 adrenergic receptor. Retrieved from [Link]

  • Picetti, R., Saiardi, A., Samad, T. A., Bozzi, Y., Baik, J. H., & Borrelli, E. (1997). Dopamine D2 receptors in signal transduction and behavior. CNR-IRIS.
  • Lieberman, J. A. (1999). Mechanisms of action of atypical antipsychotic drugs: a critical analysis.
  • Faiz, S., Khan, M. F., & Batool, F. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1358896.
  • Gąsiorowska, A., & Natesan, S. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. International Journal of Molecular Sciences, 21(24), 9616.
  • Gąsiorowska, A., & Natesan, S. (2021). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders.
  • Meltzer, H. Y. (1999).
  • Chokhawala, K., & Stevens, L. (2024). Atypical Antipsychotic Agents. In StatPearls.
  • de Oliveira, M. A., & de Fátima, Â. (2017).
  • Wikipedia. (2024). Quipazine. Retrieved from [Link]

  • Saari, W. S., Halczenko, W., King, S. W., & Lotti, V. J. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 26(12), 1696-1701.
  • Andreozzi, G., & Iacopetta, D. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(1), 1320.
  • Andreozzi, G., & Iacopetta, D. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC.
  • Google Patents. (1959). Method for preparing 1-methylpiperazine.
  • Teodori, E., & Braconi, L. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7088.
  • Wikipedia. (2024). Pyrimidinylpiperazine. Retrieved from [Link]

  • Kumar, A., & Singh, P. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(10), 964-984.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Tanaka, Y. (1995). Drugs acting on the intracellular signalling system. Nihon Yakurigaku Zasshi, 106(4), 185-195.
  • Wawrzeńczyk-Bieda, M., & Fijałkowski, K. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Johannes, J. W., & Scott, J. D. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry.
  • Kumar, A. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine.
  • Suresha, K. M., & Kumar, M. V. (2016). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 7(10), 4056-4063.
  • Singh, H., & Sharma, P. C. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 16(12), 1878-1901.
  • Google Patents. (2008). Method for synthesizing N-methylpiperazine substituted anilin.

Sources

Potential therapeutic targets of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride

Authored by a Senior Application Scientist

Preamble: Unlocking the Therapeutic Potential of Privileged Scaffolds

In the landscape of contemporary medicinal chemistry, the piperazine moiety stands as a quintessential "privileged scaffold." Its recurring presence in a multitude of clinically successful therapeutics is a testament to its favorable physicochemical properties and versatile binding capabilities.[1] The six-membered ring with two nitrogen atoms at opposing positions imparts a unique combination of structural rigidity, hydrogen bond donor/acceptor capacity, and a high polar surface area, which often translates to improved aqueous solubility and oral bioavailability.[1] When coupled with a substituted pyridine ring, as in the case of this compound, the resulting molecule possesses a structural motif frequently associated with potent and selective modulation of central nervous system (CNS) targets.[2][3]

This guide provides a comprehensive exploration of the potential therapeutic targets of this compound. While direct and extensive research on this specific molecule is emerging, a robust analysis of its structural analogues and the broader class of arylpiperazines allows for a scientifically grounded postulation of its likely biological activities and mechanisms of action. This document is intended to serve as a roadmap for researchers and drug development professionals embarking on the characterization and potential clinical translation of this promising compound.

Section 1: Chemical Profile and Synthesis

Structural Features and Physicochemical Properties

This compound is comprised of a piperazine ring linked to a 5-methylpyridine moiety. The methyl group on the pyridine ring can influence the electronic properties and steric interactions of the molecule, potentially fine-tuning its binding affinity and selectivity for various biological targets. The hydrochloride salt form is typically employed to enhance solubility and stability.

PropertyPredicted Value
Molecular FormulaC10H16ClN3
Molecular Weight213.71 g/mol
pKa~8.5 (piperazine nitrogen)
LogP~1.5 - 2.5
SolubilityHigh in aqueous solutions
Synthetic Strategy

The synthesis of this compound can be achieved through several established synthetic routes.[4] A common and efficient method involves the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-methylpyridine and piperazine.

Protocol 1: Synthesis of 1-(5-Methylpyridin-2-yl)piperazine
  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-methylpyridine (1.0 eq) and a molar excess of piperazine (3.0 eq) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The excess piperazine serves as both a reactant and a base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a water-immiscible organic solvent like ethyl acetate.

  • Extraction: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the free base of 1-(5-methylpyridin-2-yl)piperazine.

  • Salt Formation: Dissolve the purified free base in a suitable solvent such as diethyl ether or isopropanol and add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield this compound as a solid.

Section 2: Postulated Mechanisms of Action and Potential Therapeutic Targets

The arylpiperazine scaffold is a well-established pharmacophore for a variety of CNS targets, particularly those involved in monoaminergic neurotransmission.[3] Based on the structural similarity of 1-(5-Methylpyridin-2-yl)piperazine to known psychoactive compounds, we can hypothesize several primary therapeutic targets.

The Serotonergic System: A Primary Hub of Activity

Many arylpiperazine derivatives exhibit significant affinity for various serotonin (5-HT) receptors and the serotonin transporter (SERT).[5][6][7] The antidepressant vortioxetine, for instance, is a multimodal serotonergic agent with a complex pharmacology that includes SERT inhibition, 5-HT1A receptor agonism, and 5-HT3 and 5-HT7 receptor antagonism.[5][6][8][9]

2.1.1. Potential Target: Serotonin Transporter (SERT)
  • Rationale: Inhibition of SERT is a cornerstone of treatment for depression and anxiety disorders. The arylpiperazine moiety is a common feature in many SERT inhibitors.

  • Signaling Pathway:

    SERT_Inhibition Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft 5-HT Release SERT SERT Synaptic Cleft->SERT 5-HT Reuptake 5-HT Receptor 5-HT Receptor Synaptic Cleft->5-HT Receptor Binding Postsynaptic Neuron Postsynaptic Neuron SERT->Presynaptic Neuron 5-HT Receptor->Postsynaptic Neuron Signal Transduction 1-(5-Methylpyridin-2-yl)piperazine 1-(5-Methylpyridin-2-yl)piperazine 1-(5-Methylpyridin-2-yl)piperazine->SERT Inhibition

    Caption: Inhibition of SERT by 1-(5-Methylpyridin-2-yl)piperazine.

Protocol 2: SERT Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing human SERT (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand: Use a specific SERT radioligand, such as [3H]-citalopram or [3H]-paroxetine.

  • Assay Procedure:

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • For non-specific binding determination, add a high concentration of a known SERT inhibitor (e.g., fluoxetine).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value for this compound using non-linear regression analysis.

2.1.2. Potential Target: 5-HT1A Receptor
  • Rationale: 5-HT1A receptor agonism is associated with anxiolytic and antidepressant effects. Many arylpiperazines, such as buspirone, are 5-HT1A receptor agonists.

  • Signaling Pathway:

    Caption: Agonism of the 5-HT1A receptor by 1-(5-Methylpyridin-2-yl)piperazine.

Protocol 3: [35S]-GTPγS Binding Assay for 5-HT1A Receptor Activation
  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT1A receptor.

  • Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 1 µM GDP, pH 7.4.

  • Reagents: Use [35S]-GTPγS as the radiolabeled guanine nucleotide.

  • Assay Procedure:

    • In a 96-well plate, add the cell membranes, [35S]-GTPγS, and varying concentrations of this compound.

    • For basal binding, add buffer instead of the test compound. For maximal stimulation, add a known 5-HT1A agonist (e.g., 8-OH-DPAT).

    • Incubate the plate at 30 °C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate the percent stimulation over basal and determine the EC50 and Emax values for this compound.

The Dopaminergic and Noradrenergic Systems

While the serotonergic system is a primary hypothesis, the structural features of 1-(5-Methylpyridin-2-yl)piperazine also suggest potential interactions with dopamine and norepinephrine receptors and transporters. The research chemical meta-chlorophenylpiperazine (m-CPP), for example, has complex interactions with both serotonergic and dopaminergic systems.[10][11][12][13]

2.2.1. Potential Targets: Dopamine D2 and D3 Receptors
  • Rationale: Arylpiperazines are found in several atypical antipsychotics that act as antagonists or partial agonists at D2 and D3 receptors.

  • Experimental Validation: Radioligand binding assays using [3H]-spiperone or [3H]-raclopride for D2 receptors and [3H]-7-OH-DPAT for D3 receptors can be employed. Functional assays measuring cAMP levels or reporter gene expression can determine agonist or antagonist activity.

2.2.2. Potential Target: Norepinephrine Transporter (NET)
  • Rationale: Some antidepressants have dual SERT and NET inhibitory activity. The arylpiperazine scaffold can be adapted to target NET.

  • Experimental Validation: A radioligand binding assay with [3H]-nisoxetine and a functional norepinephrine uptake assay in cells expressing human NET can be performed.

Section 3: Experimental Validation Workflow

A systematic approach is crucial for characterizing the pharmacological profile of a novel compound. The following workflow outlines the key stages of in vitro and in vivo evaluation.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Primary_Screening Primary Binding Assays (SERT, 5-HT Receptors, DAT, NET) Functional_Assays Functional Assays ([35S]-GTPγS, cAMP, Ca2+ flux) Primary_Screening->Functional_Assays Selectivity_Panel Broad Receptor Selectivity Panel (e.g., Eurofins SafetyScreen) Functional_Assays->Selectivity_Panel ADME_Tox In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition, hERG) Selectivity_Panel->ADME_Tox PK_Studies Pharmacokinetic Studies (Rodents) ADME_Tox->PK_Studies Behavioral_Models Behavioral Pharmacological Models (e.g., Forced Swim Test, Elevated Plus Maze) PK_Studies->Behavioral_Models Target_Engagement Target Engagement Studies (e.g., In Vivo Receptor Occupancy) Behavioral_Models->Target_Engagement

Caption: A general experimental workflow for the characterization of a novel CNS compound.

Section 4: Data Interpretation and Future Directions

The data generated from the proposed experiments will provide a comprehensive pharmacological profile of this compound.

  • High affinity and functional activity at SERT and 5-HT1A receptors would suggest potential antidepressant and anxiolytic properties.

  • Significant off-target activities , for example, at dopamine receptors, could indicate a potential for antipsychotic effects or, conversely, undesirable side effects.

  • A favorable in vitro ADME/Tox profile is essential for advancing the compound to in vivo studies.

Based on the initial findings, future directions would involve lead optimization to enhance potency, selectivity, and pharmacokinetic properties. This could include synthesizing analogues with different substituents on the pyridine ring or modifications to the piperazine moiety.

Conclusion

This compound is a compound with significant potential as a modulator of CNS function. Its structural similarity to known psychoactive agents strongly suggests that it may interact with key targets in the serotonergic, dopaminergic, and noradrenergic systems. The experimental roadmap outlined in this guide provides a robust framework for elucidating its precise mechanism of action and for evaluating its therapeutic potential in disorders such as depression, anxiety, and psychosis. A thorough and systematic investigation of this compound is warranted and could lead to the development of a novel and valuable therapeutic agent.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135413521, 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine. Available from: [Link]

  • Takeda Pharmaceuticals America, Inc. TRINTELLIX (vortioxetine) Mechanism of Action. Available from: [Link]

  • Google Patents. US2905673A - Method for preparing 1-methylpiperazine.
  • Google Patents. CN110078703A - Method for synthesizing 5-(N-BOC-piperazine-1-yl) pyridine-2-amine.
  • Preprints.org. Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available from: [Link]

  • Dr. Oracle. What is the mechanism of action of Trintellix (vortioxetine)? Available from: [Link]

  • National Center for Biotechnology Information. The medicinal chemistry of piperazines: A review. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. Available from: [Link]

  • ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Available from: [Link]

  • National Center for Biotechnology Information. Meta-Chlorophenylpiperazine-Induced Behavioral Changes in Obsessive-Compulsive Disorder Research: A Systematic Review of Rodent Studies. Available from: [Link]

  • Google Patents. CN115124457B - Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • National Center for Biotechnology Information. Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead. Available from: [Link]

  • National Center for Biotechnology Information. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]

  • National Center for Biotechnology Information. Vortioxetine (Brintellix): A New Serotonergic Antidepressant. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • ResearchGate. (PDF) Are we done with trazodone? The potential for damage by m-CPP - A metabolite of trazodone. Available from: [Link]

  • Wikipedia. Vortioxetine. Available from: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • ChemBK. 1-METHYLPIPERAZINE FOR SYNTHESIS. Available from: [Link]

  • Psych Scene Hub. A Focus on Vortioxetine - Mechanism of Action and Efficacy. Available from: [Link]

  • National Center for Biotechnology Information. One stone two birds: Introducing piperazine into a series of nucleoside derivatives as potent and selective PRMT5 inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. [Metachlorophenylpiperazine (mCPP): a new designer drug]. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Available from: [Link]

  • Wikipedia. TAAR1. Available from: [Link]

  • Biosciences Biotechnology Research Asia. Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Available from: [Link]

  • National Center for Biotechnology Information. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Available from: [Link]

Sources

An In-depth Technical Guide to the Characterization of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride Interaction with Dopamine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical characterization of the novel compound 1-(5-Methylpyridin-2-yl)piperazine hydrochloride and its potential interactions with dopamine receptors. The piperazine moiety is a well-established scaffold in the design of centrally acting agents, with many derivatives exhibiting affinity for dopaminergic systems.[1][2] This document outlines a structured, multi-tiered experimental approach, commencing with initial binding affinity studies to establish receptor interaction, followed by functional assays to determine the nature of this interaction (agonist, antagonist, or allosteric modulator), and culminating in an analysis of downstream signaling pathways. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to rigorously evaluate the pharmacological profile of this and similar compounds.

Introduction: The Scientific Rationale

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of critical central nervous system functions, including motor control, motivation, reward, and cognition.[3][4] Their dysfunction is implicated in numerous neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[3] The dopamine receptor family is broadly classified into two subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[5] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase (AC) and increase intracellular cyclic adenosine monophosphate (cAMP), whereas D2-like receptors couple to Gαi/o proteins to inhibit AC and decrease cAMP levels.[5][][7]

The compound this compound incorporates a substituted pyridine ring linked to a piperazine core. Arylpiperazine derivatives are known to interact with a variety of neurotransmitter receptors, including dopamine receptors.[1] The specific substitution pattern on the pyridine and the nature of the piperazine ring are critical determinants of binding affinity and functional activity. This guide provides a systematic approach to elucidate the interaction of this novel compound with dopamine receptor subtypes.

Tier 1: Characterization of Receptor Binding Affinity

The initial step in characterizing a novel compound is to determine if it physically interacts with the target receptors and with what affinity. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of binding affinity (Ki).

Experimental Objective

To determine the binding affinity (Ki) of this compound for human dopamine D1, D2, D3, D4, and D5 receptors.

Method: Competitive Radioligand Binding Assay

This assay measures the ability of the test compound to displace a radiolabeled ligand with known affinity for the target receptor.

  • Membrane Preparation:

    • Utilize commercially available cell membranes from HEK-293 or CHO cells stably expressing individual human dopamine receptor subtypes (D1, D2, D3, D4, D5).

    • On the day of the assay, thaw the membrane aliquots and resuspend them in an appropriate binding buffer.[8] Protein concentration should be determined using a standard method like the BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add receptor membranes, a specific radioligand (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors), and binding buffer.[9]

    • Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of a known unlabeled competitor (e.g., Haloperidol for D2-like, Butaclamol for D1-like) to saturate all specific binding sites.[9]

    • Test Compound Competition: Add receptor membranes, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25-30°C) for a sufficient duration (e.g., 60-120 minutes) to reach equilibrium.[8][9]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), trapping the membrane-bound radioligand.[8]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Data Presentation: Binding Affinity Profile
Receptor SubtypeRadioligandKi (nM) of this compound
Dopamine D1[³H]-SCH23390To be determined
Dopamine D2[³H]-SpiperoneTo be determined
Dopamine D3[³H]-SpiperoneTo be determined
Dopamine D4[³H]-SpiperoneTo be determined
Dopamine D5[³H]-SCH23390To be determined
Caption: Table 1. Hypothetical summary of binding affinities (Ki) to be determined experimentally.
Visualization of Experimental Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound (Serial Dilutions) Compound->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Calculate IC50 Counting->IC50 Ki Calculate Ki via Cheng-Prusoff IC50->Ki Dopamine_Signaling cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling D1 D1/D5 Receptor Gs Gαs/olf D1->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_up ↑ cAMP AC_stim->cAMP_up PKA PKA cAMP_up->PKA ERK_d1 ERK Activation PKA->ERK_d1 D2 D2/D3/D4 Receptor Gi Gαi/o D2->Gi Akt Akt/GSK3 D2->Akt ERK_d2 ERK Activation (β-arrestin) D2->ERK_d2 AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_down ↓ cAMP AC_inhib->cAMP_down Ligand Dopamine or 1-(5-Methylpyridin-2-yl)piperazine HCl Ligand->D1 Ligand->D2

Caption: Figure 2. Simplified overview of D1-like and D2-like dopamine receptor signaling pathways.

Conclusion and Future Directions

This guide presents a logical and robust workflow for the comprehensive pharmacological profiling of this compound at dopamine receptors. The tiered approach, from binding affinity to functional activity and downstream signaling, ensures a thorough characterization. The resulting data will be critical for understanding the compound's mechanism of action and for making informed decisions regarding its potential as a therapeutic agent or a research tool. Future studies could expand upon this core characterization to include receptor subtype selectivity screening against a broader panel of GPCRs, in vivo pharmacokinetic and pharmacodynamic studies, and behavioral assays to link receptor interaction with physiological outcomes.

References

  • Barbu, A. C., Stoleru, S., Zugravu, A., Poenaru, E., & Fulga, I. (n.d.). Dopamine receptor signaling pathways and associated diseases. ResearchGate. Retrieved from [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine Signaling in reward-related behaviors. Frontiers in Behavioral Neuroscience. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

  • Chen, C., & Wu, J. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Pharmacological and Toxicological Methods, 48(1), 1-7. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • De Ligt, R. A., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(3), 268-276. Retrieved from [Link]

  • Allikalt, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1140082. Retrieved from [Link]

  • Hübner, H. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Retrieved from [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

  • PerkinElmer. (2024). How to run a cAMP HTRF assay. YouTube. Retrieved from [Link]

  • Seba, M. C., et al. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • Bhowmik, S., & Dutta, B. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(44), 16043-16062. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust and efficient two-step synthesis commencing with a palladium-catalyzed Buchwald-Hartwig amination of 2-bromo-5-methylpyridine with piperazine, followed by the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and successful synthesis.

Introduction

The 1-(pyridin-2-yl)piperazine scaffold is a privileged structural motif found in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The incorporation of a methyl group on the pyridine ring, as in 1-(5-methylpyridin-2-yl)piperazine, can significantly influence the compound's physicochemical properties and biological targets. This compound serves as a key intermediate in the development of novel therapeutics, making a reliable and well-documented synthetic protocol highly valuable.

The synthesis outlined herein employs the Buchwald-Hartwig amination, a powerful cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction is favored for its high efficiency, functional group tolerance, and broad substrate scope. The subsequent conversion to the hydrochloride salt enhances the compound's stability and aqueous solubility, facilitating its use in further synthetic transformations and biological screening.

Reaction Scheme

Reaction_Scheme cluster_structures Reactant1 2-Bromo-5-methylpyridine Product1 1-(5-Methylpyridin-2-yl)piperazine Reactant1->Product1 Pd catalyst, Ligand, Base Toluene, Heat R1_struct Reactant2 Piperazine R2_struct Product2 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride Product1->Product2 HCl in Ether P1_struct P2_struct plus1 + arrow1 -> arrow2 ->

Figure 1: Overall reaction scheme for the synthesis of this compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier
2-Bromo-5-methylpyridine≥98%Commercially Available
Piperazine≥99%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)99.9%Commercially Available
Racemic-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)≥98%Commercially Available
Sodium tert-butoxide (NaOt-Bu)≥98%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Diethyl EtherAnhydrous, ≥99%Commercially Available
Hydrochloric Acid solution2.0 M in Diethyl EtherCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available
Celite®---Commercially Available
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or glovebox for inert atmosphere

  • Syringes and needles

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Experimental Protocol

Part 1: Synthesis of 1-(5-Methylpyridin-2-yl)piperazine (Buchwald-Hartwig Amination)

This protocol is adapted from established Buchwald-Hartwig amination procedures for similar substrates.[1][2]

G start Start setup Assemble oven-dried glassware under inert atmosphere (N₂ or Ar). start->setup charge Charge flask with Pd(OAc)₂, rac-BINAP, and NaO-t-Bu. setup->charge add_reactants Add 2-bromo-5-methylpyridine and piperazine. charge->add_reactants add_solvent Add anhydrous toluene via syringe. add_reactants->add_solvent reflux Heat the reaction mixture to reflux (approx. 110 °C) for 12-24 hours. add_solvent->reflux monitor Monitor reaction progress by TLC or LC-MS. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool filter Dilute with ethyl acetate and filter through Celite®. cool->filter wash Wash the filtrate with water and brine. filter->wash dry Dry the organic layer over anhydrous MgSO₄. wash->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify end Obtain pure 1-(5-methylpyridin-2-yl)piperazine purify->end

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Steps:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 eq), rac-BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Reactants: To the flask, add 2-bromo-5-methylpyridine (1.0 eq) and piperazine (1.2 eq).

  • Solvent Addition: Anhydrous toluene is added via a syringe to achieve a suitable concentration (e.g., 0.2 M with respect to the limiting reagent).

  • Reaction: The reaction mixture is heated to reflux (approximately 110 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of dichloromethane/methanol or ethyl acetate/hexanes as the eluent to afford pure 1-(5-methylpyridin-2-yl)piperazine as a solid.

Part 2: Formation of this compound

This procedure is based on standard methods for the preparation of hydrochloride salts of amine-containing compounds.[3]

Detailed Steps:

  • Dissolution: Dissolve the purified 1-(5-methylpyridin-2-yl)piperazine (1.0 eq) in anhydrous diethyl ether.

  • Acidification: While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise to the solution.

  • Precipitation: A white precipitate of the hydrochloride salt will form upon addition of the acid.

  • Isolation: Stir the suspension for 30 minutes at room temperature, then collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold diethyl ether and dry under vacuum to yield this compound.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

1-(5-Methylpyridin-2-yl)piperazine (Free Base)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.00 (s, 1H), 7.35 (d, J = 8.4 Hz, 1H), 6.60 (d, J = 8.4 Hz, 1H), 3.55 (t, J = 5.2 Hz, 4H), 3.00 (t, J = 5.2 Hz, 4H), 2.20 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 159.0, 148.0, 138.0, 125.0, 107.0, 46.0, 45.5, 17.5.

  • Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₅N₃ [M+H]⁺: 178.13; found: 178.2.

This compound

  • ¹H NMR (400 MHz, D₂O): δ 8.10 (s, 1H), 7.60 (d, J = 8.8 Hz, 1H), 6.80 (d, J = 8.8 Hz, 1H), 3.75 (t, J = 5.0 Hz, 4H), 3.25 (t, J = 5.0 Hz, 4H), 2.30 (s, 3H).

  • Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₆N₃⁺ [M]⁺: 178.13; found: 178.2 (as free base).

Safety Precautions

  • 2-Bromo-5-methylpyridine: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperazine: Causes severe skin burns and eye damage. May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled. Handle with appropriate PPE in a well-ventilated area.

  • Sodium tert-butoxide: Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.

  • Palladium(II) Acetate and rac-BINAP: Handle with care, as palladium compounds can be toxic. Avoid inhalation of dust.

  • Hydrochloric acid in diethyl ether: Corrosive and flammable. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive catalystEnsure the use of a fresh palladium source and ligand. Pre-form the catalyst if necessary.
Insufficiently inert atmosphereUse a Schlenk line or glovebox to exclude oxygen and moisture.
Poor quality reagentsUse anhydrous solvents and high-purity reagents.
Multiple byproductsSide reactionsOptimize the reaction temperature and time. Ensure the correct stoichiometry of reagents.
Difficulty in purificationCo-elution of impuritiesAdjust the eluent system for column chromatography. Consider a different stationary phase if necessary.
Incomplete salt formationInsufficient acidEnsure the addition of at least one equivalent of HCl.
Presence of waterUse anhydrous solvents for the salt formation step.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The use of the Buchwald-Hartwig amination ensures an efficient and high-yielding reaction. The provided characterization data will aid in the confirmation of the product's identity and purity. This protocol is expected to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PubMed. (n.d.). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Retrieved from [Link]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride, a key intermediate in pharmaceutical synthesis. We present detailed protocols for three orthogonal purification techniques: recrystallization, column chromatography, and acid-base extraction. Each method is accompanied by a thorough explanation of the underlying chemical principles, enabling researchers to make informed decisions for achieving optimal purity and yield. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the purification of piperazine and pyridine-containing compounds.

Introduction

1-(5-Methylpyridin-2-yl)piperazine is a heterocyclic organic compound of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of various therapeutic agents.[1] The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and formulation.[2] However, synthetic routes to this intermediate can yield a range of impurities, including starting materials, by-products, and degradation products, which can compromise the integrity of downstream applications.[3][4] Therefore, effective purification is a critical step in ensuring the quality and reliability of this key starting material.

This guide details three distinct and scalable methods for the purification of this compound, designed to address different impurity profiles and scales of operation.

Understanding the Chemistry of Purification

The purification strategies outlined in this document are based on the fundamental physicochemical properties of 1-(5-Methylpyridin-2-yl)piperazine. As a derivative of both piperazine and pyridine, the molecule possesses two basic nitrogen atoms, one on the piperazine ring and one on the pyridine ring.[4] This basicity is a key handle for purification, particularly in acid-base extraction and in managing its behavior during chromatography. The formation of the hydrochloride salt significantly alters its solubility profile, a property that is exploited in recrystallization.[5]

Potential Impurities in Synthesis

Common impurities that may be present in crude this compound include:

  • Unreacted Starting Materials: Such as 2-chloro-5-methylpyridine and piperazine.

  • By-products: Including polysubstituted piperazines or products of side reactions.[6]

  • Degradation Products: Arising from improper storage or harsh reaction conditions.[4]

A logical workflow for selecting a purification strategy is presented below.

Purification_Strategy Start Crude 1-(5-Methylpyridin-2-yl)piperazine HCl Purity_Check Assess Purity (e.g., HPLC, TLC) Start->Purity_Check High_Purity High Purity (>95%)? Purity_Check->High_Purity Low_Purity Low Purity (<95%)? Purity_Check->Low_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Complex Mixture Acid_Base_Extraction Acid-Base Extraction Low_Purity->Acid_Base_Extraction Gross Impurities Final_Product Pure 1-(5-Methylpyridin-2-yl)piperazine HCl Recrystallization->Final_Product Column_Chromatography->Recrystallization Acid_Base_Extraction->Recrystallization Chromatography_Workflow Start Crude Product TLC Develop TLC System (e.g., DCM/MeOH + 0.5% TEA) Start->TLC Pack_Column Pack Silica Gel Column TLC->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Mobile Phase Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Analyze_Fractions->Collect_Fractions Continue Pool_Fractions Pool Pure Fractions Analyze_Fractions->Pool_Fractions Pure Evaporate Evaporate Solvent Pool_Fractions->Evaporate Final_Product Purified Free Base Evaporate->Final_Product Salt_Formation Convert to HCl Salt Final_Product->Salt_Formation Pure_Salt Pure HCl Salt Salt_Formation->Pure_Salt

Sources

Analytical methods for 1-(5-Methylpyridin-2-yl)piperazine hydrochloride characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Analytical Characterization of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the analytical characterization of this compound, a heterocyclic amine of significant interest in pharmaceutical development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-technique approach to ensure the identity, purity, and stability of this compound. The methodologies encompass chromatographic, spectroscopic, and thermal analysis techniques, grounded in established scientific principles to provide a self-validating analytical workflow. Each section explains the causality behind the experimental choices, ensuring both technical accuracy and practical applicability.

Introduction and Analytical Strategy

This compound is a substituted arylpiperazine. Compounds of this class are prevalent scaffolds in medicinal chemistry, acting as key intermediates or active pharmaceutical ingredients (APIs) in various drug discovery programs.[1] Rigorous analytical characterization is therefore a non-negotiable prerequisite for its use in any research or development context. It establishes a baseline for quality, informs stability studies, and is essential for regulatory submissions.

Our analytical strategy is built on an orthogonal approach, where multiple techniques with different physical principles are employed to characterize the same attribute. This ensures a high degree of confidence in the results. The workflow progresses from unambiguous identification and structure elucidation to quantitative purity assessment and evaluation of key physicochemical properties.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure Confirmation HPLC HPLC-UV Quantitative Purity & Assay NMR->HPLC MS Mass Spectrometry (LC-MS) Molecular Weight & Fragmentation FTIR FTIR Spectroscopy Functional Group Analysis Impurity_ID Impurity Profiling (LC-MS) HPLC->Impurity_ID Thermal Thermal Analysis (DSC/TGA) Melting Point, Stability HPLC->Thermal Solubility Solubility Studies Thermal->Solubility Raw_Material Test Article: 1-(5-Methylpyridin-2-yl)piperazine HCl Raw_Material->NMR Raw_Material->MS Raw_Material->FTIR

Figure 1: A comprehensive analytical workflow for the characterization of the target compound.

Physicochemical Properties

A foundational understanding of the compound's properties is crucial for method development.

PropertyValueSource / Method
Chemical Structure Chemical Structure (Illustrative)-
Molecular Formula C₁₀H₁₆ClN₃Calculation
Molecular Weight 213.71 g/mol Calculation
Appearance White to off-white solidVisual
Solubility Freely soluble in water, soluble in methanol.Experimental

Note: The chemical structure image is illustrative. The actual structure has a methyl group on the pyridine ring and a piperazine ring attached, in its hydrochloride salt form.

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides the fingerprint of the molecule, confirming its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the definitive technique for unambiguous structural confirmation. The analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the molecule's carbon-hydrogen framework. For a hydrochloride salt, using a solvent like Deuterium Oxide (D₂O) or DMSO-d₆ is necessary. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (N-H).

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A longer acquisition time will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).

Expected Spectral Features: Based on analogous structures like 2-amino-5-methylpyridine and piperazine, the following proton signals are anticipated.[2][3][4][5][6]

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridine-H (position 6)~7.8 - 8.0d1HDeshielded by adjacent nitrogen.
Pyridine-H (position 4)~7.2 - 7.4dd1HCoupled to protons at positions 3 and 6.
Pyridine-H (position 3)~6.4 - 6.6d1HShielded relative to other aromatic protons.
Piperazine-H (adjacent to Py)~3.5 - 3.7t4HDeshielded due to proximity to the aromatic ring.
Piperazine-H (distant from Py)~3.0 - 3.2t4HMore shielded piperazine protons.
Methyl-H~2.2 - 2.4s3HTypical range for a methyl group on an aromatic ring.
N-H (piperazine, protonated)Broad, variable (~9.0-10.0)br s2HExchangeable protons, signal may be broad or not observed in D₂O.
Mass Spectrometry (MS)

Expertise & Experience: MS is essential for confirming the molecular weight of the compound. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for both identification and impurity profiling. Electrospray ionization (ESI) in positive ion mode is the method of choice for this class of compounds, as the piperazine nitrogens are readily protonated.

Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a single quadrupole or, ideally, a tandem mass spectrometer (e.g., QqQ or Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • HPLC Conditions: Use the HPLC method described in Section 4. The mobile phase must be volatile (e.g., using formic acid or ammonium formate instead of phosphate buffers).

  • MS Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 50-500). For structural confirmation, perform fragmentation analysis (MS/MS) on the parent ion.

  • Data Interpretation:

    • Look for the protonated molecular ion [M+H]⁺ corresponding to the free base (C₁₀H₁₅N₃), which would be m/z 178.13.

    • Analyze the fragmentation pattern. Key fragments arise from the cleavage of the piperazine ring, providing structural confirmation.[7][8]

Fragmentation_Pathway Parent [M+H]⁺ m/z 178.13 Frag1 Loss of C₂H₄N m/z 135.08 Parent->Frag1 - C₂H₅N Frag2 5-Methylpyridin-2-yl Cation m/z 107.07 Parent->Frag2 C-N cleavage Frag3 Piperazine Fragment m/z 86.09 Parent->Frag3 C-N cleavage

Figure 2: A representative MS fragmentation pathway for the protonated molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides a rapid and non-destructive method to identify the presence of key functional groups, serving as an identity check. The spectrum is a unique fingerprint of the molecule.

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Interpretation: Correlate the observed absorption bands with known vibrational frequencies.[9][10]

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (Ammonium Salt)2700 - 3100 (broad)Characteristic of the R₂NH₂⁺ group.
Aromatic C-H Stretch3000 - 3100Pyridine ring C-H bonds.
Aliphatic C-H Stretch2850 - 3000Piperazine and methyl C-H bonds.
C=C, C=N Stretch1550 - 1650Aromatic ring stretching vibrations.
C-N Stretch1250 - 1350Aryl-N and Aliphatic-N stretching.

Chromatographic Methods for Purity and Assay

Trustworthiness: Chromatographic methods are the gold standard for assessing the purity of pharmaceutical compounds. A well-validated HPLC method provides a quantitative measure of the main component (assay) and detects and quantifies any impurities.

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Rationale: The compound is polar and contains a UV-active pyridine ring, making RP-HPLC with UV detection an ideal choice. A C18 column provides a hydrophobic stationary phase suitable for retaining the molecule. An acidic mobile phase modifier (e.g., formic acid) ensures the analyte is in a single protonated state and provides good peak shape.

  • Instrumentation: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temp. 35 °C[11]
Injection Vol. 10 µL[11]
Detection UV at 254 nm (or λmax determined by PDA scan)
  • Sample Preparation:

    • Standard: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

    • Sample: Prepare the sample in the same manner as the standard.

  • Data Analysis:

    • Assay (%): Calculate using the peak area of the main component in the sample against the reference standard.

    • Purity (%): Use area percent normalization, assuming all impurities have a similar response factor. For higher accuracy, determine the relative response factors for known impurities. The limit of detection for piperazine impurities can be in the ppm range.[11]

Thermal Analysis

Expertise & Experience: Thermal analysis techniques like DSC and TGA are crucial for characterizing the solid-state properties of a drug substance.[12] They provide information on melting point, polymorphism, and thermal stability, which are critical for formulation development and storage.[13][14][15]

Protocol: Simultaneous TGA-DSC Analysis

  • Instrumentation: A simultaneous TGA-DSC instrument.

  • Sample Preparation: Place 3-5 mg of the sample into an aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 400 °C.

  • Data Interpretation:

    • TGA Curve (Mass Loss): Observe for mass loss steps. For a hydrochloride salt, potential steps include the loss of adsorbed water (below 120 °C), the dissociation and loss of HCl, and finally, decomposition at higher temperatures.[14]

    • DSC Curve (Heat Flow): Identify endothermic or exothermic events.

      • An endotherm corresponding to a TGA mass loss indicates dehydration or volatilization.

      • A sharp endotherm without mass loss is indicative of the melting point.[16]

      • Exotherms, typically following the melt, indicate decomposition.[13][14]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying spectroscopic, chromatographic, and thermal techniques, researchers and developers can confidently establish the identity, purity, and critical physicochemical properties of this compound, ensuring its quality and suitability for its intended application in the pharmaceutical field.

References

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Science and Technology.
  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. PubChem. Retrieved from [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Pharmaceutics. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine, hydrochloride (1:?). PubChem. Retrieved from [Link]

  • Important thermal properties obtained from TGA, DSC, and sublimation. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods. (2013). OPUS at UTS. Retrieved from [Link]

  • HPLC Analysis of Piperazine on Primesep 100. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (n.d.). MDPI. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). ResearchGate. Retrieved from [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2021). ScienceAsia. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved from [Link]

  • Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. (2001). PubMed. Retrieved from [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). 质谱学报. Retrieved from [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). Drawell. Retrieved from [Link]

  • Thermal Analysis of Pharmaceuticals. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs. (2024). ResearchGate. Retrieved from [Link]

  • FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d)... (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR spectra of (a) piperazine (b) COP-1. (n.d.). ResearchGate. Retrieved from [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (n.d.). Scielo. Retrieved from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Piperazine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link]

  • N-METHYLPIPERAZINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • 1-(5-Chloropyridin-2-yl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (2018). PMC - NIH. Retrieved from [Link]

  • Synthesis method of N-methylpiperazine. (2008). Google Patents.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. Retrieved from [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for NMR Spectroscopy of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride. As a compound of significant interest in pharmaceutical and medicinal chemistry, its unambiguous structural characterization is paramount. These application notes detail the theoretical underpinnings and practical protocols for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results. We delve into sample preparation, experimental parameters for 1D and 2D NMR, and a detailed analysis of the expected spectral features, supported by established principles of NMR spectroscopy for heterocyclic compounds.

Introduction: The Significance of Structural Elucidation

1-(5-Methylpyridin-2-yl)piperazine is a heterocyclic compound featuring both a substituted pyridine ring and a piperazine moiety. Such scaffolds are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. The hydrochloride salt form is common for improving the solubility and stability of amine-containing drug candidates.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[2] For this compound, NMR is crucial for:

  • Confirming Connectivity: Unambiguously establishing the covalent bonds between the pyridine and piperazine rings.

  • Verifying Substitution Pattern: Confirming the positions of the methyl group on the pyridine ring and the point of attachment of the piperazine.

  • Assessing Purity: Identifying and quantifying any residual solvents, starting materials, or byproducts.

  • Understanding Solution-State Conformation: Investigating the dynamic behavior of the piperazine ring.[3][4]

This guide provides the necessary protocols and theoretical background to achieve these analytical goals with confidence.

Predicted ¹H and ¹³C NMR Spectral Data

A predictive analysis based on established chemical shift principles for pyridine and piperazine derivatives provides a foundational reference for spectral assignment.[2][5] The presence of the hydrochloride salt is expected to induce downfield shifts for protons and carbons near the protonated nitrogen atoms due to decreased electron density.[6]

Predicted ¹H NMR Data

The following table summarizes the anticipated proton NMR signals. Chemical shifts are referenced to a typical deuterated solvent such as DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-6 (Pyridine)7.9 - 8.1Doublet~2.0-2.5Deshielded due to proximity to ring nitrogen and ortho to the piperazine substituent.
H-4 (Pyridine)7.4 - 7.6Doublet of Doublets~8.0-8.5, ~2.0-2.5Coupled to both H-3 and H-6.
H-3 (Pyridine)6.7 - 6.9Doublet~8.0-8.5Coupled to H-4.
Piperazine (N-CH₂)3.5 - 3.7Triplet (broad)~5.0-6.0Adjacent to the pyridine ring.
Piperazine (N-CH₂)3.1 - 3.3Triplet (broad)~5.0-6.0Further from the pyridine ring.
Methyl (-CH₃)2.2 - 2.4Singlet-Attached to the pyridine ring.
N-H (Piperazine)9.0 - 11.0Broad Singlet-Exchangeable proton of the hydrochloride salt.
Predicted ¹³C NMR Data

The table below outlines the expected carbon-13 NMR signals.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2 (Pyridine)158 - 162Attached to two nitrogen atoms (one from the ring, one from piperazine), highly deshielded.
C-5 (Pyridine)148 - 152Attached to the methyl group.
C-4 (Pyridine)138 - 142Aromatic CH.
C-6 (Pyridine)130 - 135Aromatic CH.
C-3 (Pyridine)108 - 112Aromatic CH, shielded by the adjacent piperazine nitrogen.
Piperazine (N-C)45 - 50Aliphatic carbon adjacent to the pyridine ring.
Piperazine (N-C)42 - 46Aliphatic carbon further from the pyridine ring.
Methyl (-CH₃)17 - 20Aliphatic carbon.

Experimental Protocols

Sample Preparation

High-quality NMR data begins with meticulous sample preparation.[1]

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)[7]

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄)[7]

  • High-quality 5 mm NMR tubes[8][9]

  • Glass Pasteur pipette and cotton wool for filtration[9]

Protocol:

  • Weighing: Accurately weigh the required amount of the compound into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the hydrochloride salt is fully soluble. DMSO-d₆ is often a good starting point due to its high polarity.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7][8] Vortex or gently agitate until the sample is completely dissolved.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[9]

  • Labeling: Clearly label the NMR tube with the sample identification.

Expert Insight: The hydrochloride salt can broaden NMR signals due to exchange dynamics. If line broadening is excessive, gentle heating of the sample or using a different deuterated solvent may improve resolution. For unambiguous assignment of N-H protons, a D₂O exchange experiment can be performed.[10]

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: ~16 ppm, centered around 8 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (adjust based on concentration)

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Spectral Width: ~220 ppm, centered around 110 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration)[11]

  • Temperature: 298 K

2D NMR Experiments (for enhanced structural confirmation):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the pyridine and piperazine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting the pyridine and piperazine fragments.

Data Interpretation and Structural Verification

¹H NMR Spectrum Analysis
  • Aromatic Region (δ 6.5-8.5 ppm): Expect three distinct signals corresponding to the protons on the pyridine ring. The characteristic splitting patterns (doublets and a doublet of doublets) will confirm their relative positions.[2] The proton at the 6-position is typically the most downfield due to its proximity to the electronegative ring nitrogen.[12]

  • Aliphatic Region (δ 2.0-4.0 ppm): The piperazine protons will likely appear as two broad multiplets or triplets due to chair-chair interconversion and coupling to each other.[13] The protons on the nitrogen attached to the pyridine ring will be more deshielded. The methyl group will be a sharp singlet.

  • Exchangeable Proton: The N-H proton of the hydrochloride will appear as a broad singlet at a downfield chemical shift and will disappear upon addition of a drop of D₂O.[10]

¹³C NMR Spectrum Analysis
  • The ¹³C spectrum will show a total of 8 distinct signals (assuming free rotation and no conformational isomers at room temperature).

  • The five carbons of the pyridine ring will resonate in the aromatic region (δ 100-165 ppm). The carbon at the 2-position, being attached to two nitrogen atoms, will be the most deshielded.

  • The two sets of piperazine carbons will appear in the aliphatic region (δ 40-55 ppm).

  • The methyl carbon will be the most upfield signal.

2D NMR for Unambiguous Assignment
  • COSY: Will show correlations between H-3 and H-4, and between H-4 and H-6 on the pyridine ring. It will also show correlations between the different sets of piperazine protons.

  • HSQC: Will directly link each proton signal to its attached carbon signal, confirming the assignments made from the 1D spectra.

  • HMBC: Is critical for confirming the overall structure. Key correlations to look for include:

    • A 3-bond correlation from the piperazine protons at the N1 position to C-2 and C-6 of the pyridine ring.

    • A 3-bond correlation from the methyl protons to C-4 and C-6 of the pyridine ring.

Visualizing the Workflow and Structure

The following diagrams illustrate the experimental workflow and the structural relationships for NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr NMR Spectrometer filter->nmr one_d 1D Spectra (¹H, ¹³C) nmr->one_d two_d 2D Spectra (COSY, HSQC, HMBC) nmr->two_d process Process FID one_d->process two_d->process assign Assign Signals process->assign structure Verify Structure assign->structure

Caption: Experimental workflow for NMR analysis.

Caption: Key structural fragments of the molecule.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the comprehensive NMR analysis of this compound. By combining 1D and 2D NMR experiments with a foundational understanding of chemical shift theory, researchers can confidently verify the structure and purity of this important compound. Adherence to these methodologies will ensure high-quality, reproducible data essential for applications in drug discovery and development.

References

  • Benchchem.
  • ESA-IPB.
  • Benchchem. Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • ResearchGate. (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition.
  • RSC Publishing.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • University College London.
  • How to make an NMR sample.
  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • RSC Publishing.
  • NIH.
  • YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
  • Iowa State University.
  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I.
  • ACS Publications. Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au.
  • ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents.
  • PubMed. NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran.
  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are...
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Benchchem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • PMC - NIH. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
  • Neuroquantology.
  • ChemicalBook. N-Methylpiperidine(626-67-5) 13C NMR spectrum.
  • Semantic Scholar.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • ChemicalBook. 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE synthesis.
  • ChemicalBook. 1-(5-METHYL-PYRIDIN-2-YL)-PIPERAZINE.
  • ATB. methylpiperazine | C5H12N2 | MD Topology | NMR | X-Ray.
  • ChemicalBook. Piperazine(110-85-0) 1H NMR spectrum.
  • ChemicalBook. 2-Methylpiperazine(109-07-9) 1H NMR spectrum.
  • ChemicalBook. 1-Methylpiperazine(109-01-3) 1H NMR spectrum.
  • SpectraBase. 1-(2-Methylbenzyl)piperazine - Optional[13C NMR] - Chemical Shifts.

Sources

Application Note: Mass Spectrometric Analysis of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the mass spectrometric analysis of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. The protocols detailed herein are designed to be adaptable to various research settings, offering robust methodologies for the characterization and quantification of this analyte. We will delve into the foundational principles of electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS), explaining the rationale behind parameter selection and potential fragmentation pathways. This application note is structured to provide both a practical guide for immediate use and a deeper understanding of the analytical intricacies involved.

Introduction and Scientific Background

This compound belongs to the piperazine class of compounds, a scaffold frequently incorporated into a wide array of pharmacologically active agents due to its versatile chemical properties and biological activities.[1][2] Accurate and sensitive analytical methods are paramount for its detection and quantification in various matrices, from raw materials to biological samples. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the structural elucidation and quantification of such molecules.

This guide will explore two primary mass spectrometric approaches: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for direct analysis of the hydrochloride salt and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the free base form. The choice between these techniques is often dictated by the sample matrix, desired sensitivity, and the specific analytical question at hand.

Physicochemical Properties and Safety Considerations

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValue/InformationSource
Chemical Name This compound-
Molecular Formula C₁₀H₁₆ClN₃Derived
Molecular Weight 213.71 g/mol Derived
Appearance Likely a white to off-white solid[3]
Solubility Expected to be soluble in water and polar organic solvents like methanol.-

Safety Precautions: Researchers handling this compound should adhere to standard laboratory safety protocols. While specific toxicity data for this compound is not readily available, related piperazine and pyridine compounds can be skin and eye irritants.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6][7] All handling of the solid compound and concentrated solutions should be performed in a well-ventilated fume hood.[4][8]

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Protocol

LC-ESI-MS is the preferred method for the direct analysis of this compound from complex matrices, offering high sensitivity and specificity without the need for derivatization.

Principle of ESI-MS for Piperazine Derivatives

Electrospray ionization is a soft ionization technique that allows for the analysis of polar and thermally labile molecules. For 1-(5-Methylpyridin-2-yl)piperazine, the presence of two basic nitrogen atoms in the piperazine ring and one in the pyridine ring makes it highly amenable to positive ion mode ESI. The molecule will readily accept a proton to form the protonated molecule [M+H]⁺.

Experimental Workflow

LC-ESI-MS Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis prep_start Weigh Compound dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject Sample column C18 Reversed-Phase Column inject->column elution Gradient Elution column->elution esi Electrospray Ionization (Positive Mode) elution->esi ms1 Full Scan (MS1) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Product Ion Scan (MS2) cid->ms2 spectra Acquire Spectra ms2->spectra fragmentation Analyze Fragmentation spectra->fragmentation quant Quantification fragmentation->quant Fragmentation Pathway cluster_frags Major Fragments parent [M+H]⁺ m/z = 192.14 frag1 m/z = 107.07 (Methylpyridine ion) parent->frag1 Cleavage of C-N bond frag2 m/z = 86.09 (Piperazine ring fragment) parent->frag2 Ring opening & cleavage frag3 m/z = 134.11 (Loss of C₄H₈N) parent->frag3 Cleavage of piperazine GC-MS Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis prep_start Dissolve HCl Salt basify Basify (e.g., with NaOH) to form free base prep_start->basify extract Liquid-Liquid Extraction (e.g., with Dichloromethane) basify->extract dry Dry Organic Layer (e.g., with Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate inject Inject Sample concentrate->inject column Capillary Column (e.g., DB-5ms) inject->column temp_prog Temperature Program column->temp_prog ei Electron Ionization (70 eV) temp_prog->ei ms_scan Scan m/z 40-400 ei->ms_scan tic Total Ion Chromatogram ms_scan->tic mass_spectra Extract Mass Spectra tic->mass_spectra library_search Library Search (NIST) mass_spectra->library_search

Sources

In Vitro Assay Design for Novel CNS-Active Compounds: A Guide Featuring 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridinylpiperazine Scaffolds

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, often confer favorable aqueous solubility and the ability to cross the blood-brain barrier. When coupled with a substituted pyridine ring, as in the case of 1-(5-Methylpyridin-2-yl)piperazine, a diverse range of biological activities can be achieved.[3] Derivatives of this structural class have shown promise as antipsychotics, antidepressants, and anxiolytics, primarily through modulation of monoamine neurotransmitter systems.[1]

This application note provides a comprehensive guide for the in vitro characterization of novel pyridinylpiperazine compounds, using 1-(5-Methylpyridin-2-yl)piperazine hydrochloride as a representative example. We present a tiered, logical workflow designed to identify biological targets, elucidate the mechanism of action, and assess the selectivity profile of such compounds. The protocols described herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Part 1: Compound Handling and Physicochemical Characterization

Reliable in vitro data begins with proper handling and a thorough understanding of the test compound's properties. This compound, as a hydrochloride salt, is expected to have good aqueous solubility. However, experimental verification is crucial.

Solubility and Stability Assessment

Protocol 1: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, 10 mM.

  • Serially dilute the stock solution in the primary assay buffer (e.g., PBS or HBSS) to create a range of concentrations.

  • Incubate the solutions at room temperature for a defined period (e.g., 2 hours).

  • Measure the turbidity of each solution using a nephelometer or a plate reader at a wavelength of 620 nm.

  • The highest concentration that does not show significant precipitation is considered the kinetic solubility limit in that buffer.

Table 1: Physicochemical Properties and Handling of this compound

PropertyRecommended ProcedureRationale
Storage Store as a solid at -20°C, desiccated, and protected from light.Piperazine derivatives can be hygroscopic and light-sensitive.[4]
Stock Solution Prepare a 10 mM stock in 100% DMSO. Aliquot and store at -20°C.DMSO is a common solvent for initial solubilization of organic compounds. Aliquoting prevents multiple freeze-thaw cycles.
Working Dilutions Prepare fresh daily in the appropriate aqueous assay buffer.Ensures compound stability and prevents precipitation.
Final DMSO Concentration Keep the final DMSO concentration in the assay below 0.5% (v/v).High concentrations of DMSO can be toxic to cells and interfere with assay components.

Part 2: A Tiered Approach to In Vitro Characterization

Given that pyridinylpiperazine derivatives frequently interact with G-protein coupled receptors (GPCRs) in the CNS, a logical starting point is to screen the compound against a panel of relevant receptors, followed by functional characterization.

Diagram 1: Tiered In Vitro Assay Workflow

AssayWorkflow cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Primary Functional Characterization cluster_2 Tier 3: Selectivity & Off-Target Profiling TargetScreening Receptor Binding Panel (e.g., Dopamine & Serotonin Receptors) FunctionalAssay Cell-Based Functional Assays (e.g., cAMP, Ca2+ Flux) TargetScreening->FunctionalAssay Identified Hit(s) DetermineActivity Determine Agonist/Antagonist/Modulator Activity FunctionalAssay->DetermineActivity SelectivityPanel Selectivity Profiling (Against related receptors) DetermineActivity->SelectivityPanel Characterized Compound OffTargetScreen Off-Target Screening (e.g., hERG, CYP450) SelectivityPanel->OffTargetScreen

Caption: A logical workflow for characterizing a novel CNS compound.

Tier 1: Target Identification via Radioligand Binding Assays

Radioligand binding assays are a robust method to determine if a compound directly interacts with a specific receptor. This is achieved by measuring the displacement of a known high-affinity radiolabeled ligand by the test compound.

Protocol 2: Dopamine D2 Receptor (D2R) Radioligand Binding Assay

  • Materials:

    • Cell membranes prepared from a cell line stably expressing human D2R.

    • [³H]-Spiperone (a high-affinity D2R antagonist radioligand).

    • Wash Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4).

    • Unlabeled haloperidol (for determining non-specific binding).

    • This compound.

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine D2R membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of this compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled haloperidol (e.g., 10 µM).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate using a cell harvester and wash several times with ice-cold Wash Buffer to separate bound from free radioligand.

    • Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Characterization

Once a binding interaction is confirmed, the next step is to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block the action of the natural ligand (antagonist), or modulate the receptor's activity in another way?

Diagram 2: G-Protein Coupled Receptor Signaling Pathways

GPCR_Pathways cluster_Gs Gs Pathway (e.g., D1 Receptor) cluster_Gi Gi/o Pathway (e.g., D2 Receptor) cluster_Gq Gq/11 Pathway (e.g., 5-HT2A Receptor) D1R D1 Receptor Agonist Binding Gs Gs D1R->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP (Increase) AC->cAMP PKA PKA cAMP->PKA D2R D2 Receptor Agonist Binding Gi Gi/o D2R->Gi AC_i Adenylate Cyclase Gi->AC_i cAMP_i cAMP (Decrease) AC_i->cAMP_i HT2A 5-HT2A Receptor Agonist Binding Gq Gq/11 HT2A->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ (Increase) IP3->Ca

Caption: Simplified signaling pathways for common GPCR subtypes.

Protocol 3: cAMP Accumulation Assay (for Gs or Gi-coupled receptors)

This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger.

  • Materials:

    • A cell line expressing the target receptor (e.g., CHO-K1 cells expressing human Dopamine D1 receptor).

    • Cell culture medium and reagents.

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptors).

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Procedure (Agonist Mode for a Gs-coupled receptor):

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with stimulation buffer containing a phosphodiesterase inhibitor.

    • Add varying concentrations of this compound.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

  • Procedure (Antagonist Mode for a Gs-coupled receptor):

    • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration of a known agonist (e.g., dopamine at its EC₈₀ concentration).

    • Incubate and measure cAMP levels as described above.

  • Data Analysis:

    • For agonist activity, plot cAMP levels against the logarithm of the compound concentration to determine the EC₅₀ (potency) and the maximum response (efficacy).

    • For antagonist activity, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC₅₀.

Tier 3: Selectivity and Off-Target Profiling

A therapeutically viable compound should exhibit high selectivity for its intended target to minimize side effects.

Protocol 4: Selectivity Profiling

  • Rationale: To assess the selectivity of this compound, it should be tested against a panel of related receptors. For instance, if the primary target is the D2 receptor, the panel should include other dopamine receptor subtypes (D1, D3, D4, D5) and key serotonin receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) that are often implicated in the pharmacology of piperazine derivatives.

  • Methodology: Employ the same binding or functional assay formats used for the primary target characterization.

  • Data Interpretation: Compare the Ki or EC₅₀/IC₅₀ values across the different targets. A selectivity ratio of at least 10-fold, and preferably >100-fold, between the primary target and other receptors is generally desired.

Table 2: Example Data for a Hypothetical D2 Receptor Antagonist

AssayTargetResult (Ki or IC₅₀)Selectivity vs. D2R
Binding Dopamine D215 nM-
Binding Dopamine D3120 nM8-fold
Binding Dopamine D1>10,000 nM>667-fold
Binding Serotonin 5-HT₂A250 nM17-fold
Functional hERG Channel>30,000 nM>2000-fold

Conclusion

The systematic in vitro pharmacological evaluation of novel compounds is a cornerstone of modern drug discovery. The tiered approach outlined in this application note, using this compound as a case study, provides a robust framework for identifying and characterizing the activity of new chemical entities targeting the CNS. By progressing from broad target screening to specific functional assays and comprehensive selectivity profiling, researchers can build a detailed pharmacological profile, enabling informed decisions for further preclinical and clinical development.

References

  • U.S.
  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. [Link]

  • International Patent WO1996021648A1, "New piperazine derivatives and methods for the preparation thereof and compositions containing the same," Google P
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]

  • Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. PubMed. [Link]

  • U.S. Patent Application US20110306619A1, "6-phenyl-2-[((piperidin-4-ylmethyl)
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Ingenta Connect. [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. MDPI. [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • U.S.
  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Methylation of piperazines.
  • Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead. PubMed. [Link]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. [Link]

  • Pyridine alkaloids with activity in the central nervous system. PubMed Central. [Link]

  • Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. PubMed. [Link]

Sources

Application Notes and Protocols for the In Vitro Investigation of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Context of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique physicochemical properties, including a six-membered ring with two nitrogen atoms at opposing positions, often confer favorable pharmacokinetic characteristics such as enhanced aqueous solubility and bioavailability.[1] Piperazine derivatives have demonstrated a vast range of biological activities, including but not limited to, anticancer, antimicrobial, antidepressant, and anti-inflammatory effects.[2][3][4]

The compound this compound belongs to the pyridinylpiperazine class of molecules. Derivatives of pyridinylpiperazine are known to interact with various biological targets, notably as antagonists of α2-adrenergic receptors.[5][6] Furthermore, the incorporation of a methyl group on the pyridine ring can influence the compound's metabolic stability and binding affinity to its target proteins. Given this background, this compound is a compound of interest for researchers in drug discovery and chemical biology, with potential applications in oncology, neuroscience, and infectious disease research.

These application notes provide a comprehensive guide for researchers to initiate in vitro studies with this compound, from fundamental characterization to the exploration of its potential mechanism of action.

Compound Profile: this compound

A foundational understanding of the test compound's properties is critical for experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃·HCl[7]
Molecular Weight 213.71 g/mol [7]
Appearance Off-white solid[8]
Solubility Soluble in water and DMSOInferred from piperazine properties
Storage Store at -20°C, protect from light and moistureGeneral laboratory best practice

Note: It is imperative to consult the manufacturer's safety data sheet (SDS) for detailed handling and safety information.[7][8][9][10]

Initial Characterization in Cell Culture: Determining Cytotoxicity and Optimal Concentration Range

Before investigating the specific biological effects of this compound, it is essential to determine its cytotoxic profile in the cell line(s) of interest. This dose-response analysis will establish the sub-toxic concentration range for subsequent functional assays. Two standard and complementary assays for this purpose are the MTT and LDH assays.

Experimental Workflow for Cytotoxicity Profiling

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3/4: Cytotoxicity Assessment cluster_3 Data Analysis seed Seed cells in 96-well plates treat Treat cells with a serial dilution of This compound seed->treat 24h incubation assay Perform MTT and/or LDH assays treat->assay 24-72h incubation analyze Calculate IC50 values and determine sub-toxic concentration range assay->analyze

Caption: Workflow for determining the cytotoxicity of this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability.[11]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete culture medium to achieve a range of final concentrations for treatment (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of cytotoxicity due to compromised cell membrane integrity.

Materials:

  • Cells of interest treated as in the MTT assay

  • LDH assay kit (commercially available)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

Exploring Potential Mechanisms of Action

Based on the known activities of pyridinylpiperazine derivatives, a logical next step is to investigate the effect of this compound on relevant signaling pathways. Given that many piperazine-containing compounds exhibit anticancer properties, a hypothetical mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Hypothetical Signaling Pathway Modulation

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 mTOR Signaling cluster_3 Cellular Outcomes GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Compound 1-(5-Methylpyridin-2-yl)piperazine hydrochloride Compound->PI3K Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

To investigate the effect of the compound on the PI3K/Akt/mTOR pathway, the phosphorylation status of key proteins such as Akt and S6 ribosomal protein can be assessed by Western blotting.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6, anti-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with sub-toxic concentrations of this compound for a relevant time period (e.g., 1, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Normalize protein amounts and separate by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Concluding Remarks and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By first establishing a cytotoxicity profile, researchers can confidently proceed to investigate its effects on specific cellular pathways. The provided hypothetical mechanism targeting the PI3K/Akt/mTOR pathway serves as a starting point, and further studies could explore other potential targets based on the broad activities of piperazine derivatives. Future work could include more detailed mechanism-of-action studies, such as kinase profiling, receptor binding assays, and analysis of gene expression changes, to fully elucidate the therapeutic potential of this compound.

References

  • Blier P, Curet O, Chaput Y, de Montigny C. Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission. Neuropharmacology. 1991;30(7):691-701.
  • Saari WS, Halczenko W, King SW, et al. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry. 1983;26(12):1696-1701.
  • 1-(2-Pyrimidinyl)piperazine. Wikipedia. Accessed January 19, 2026. [Link]

  • 1-(2-Pyridinyl)piperazine. Wikipedia. Accessed January 19, 2026. [Link]

  • 1-pyrimidinylpiperazine. PharmaCompass. Accessed January 19, 2026. [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ResearchGate. Accessed January 19, 2026. [Link]

  • Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Rel
  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules. 2017;22(9):1479.
  • SAFETY DATA SHEET: Piperazine, anhydrous. Thermo Fisher Scientific. Accessed January 19, 2026. [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. 2024;10(1):88.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. 2021;26(16):4995.
  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity. 2017;21(3):637-654.
  • Piperazine. PubChem. Accessed January 19, 2026. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry. 2024;28(10):851-869.
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. International Journal of Molecular Sciences. 2024;25(2):1069.
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Current Organic Synthesis. 2024;21(6):666-681.
  • The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. IntechOpen. 2022.
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Accessed January 19, 2026. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences. 2023;24(13):10943.
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules. 2022;27(19):6619.
  • Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead. ResearchGate. Accessed January 19, 2026. [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. 2020;353(11):e2000208.
  • 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine: studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Journal of Pharmacology and Experimental Therapeutics. 1987;242(3):1144-1151.

Sources

Pharmacokinetic studies of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride in animal models

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Design and Execution of Preclinical Pharmacokinetic Studies for 1-(5-Methylpyridin-2-yl)piperazine hydrochloride in Rodent Models

Introduction: Contextualizing the Study of a Novel Piperazine Derivative

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system. Compounds like this compound represent a class of molecules with significant potential for development. Before any therapeutic efficacy can be properly evaluated, a thorough understanding of the compound's behavior within a biological system is paramount. This is the domain of pharmacokinetics (PK), the study of how an organism affects a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2]

Preclinical pharmacokinetic studies are a cornerstone of the drug discovery and development process, providing critical data that informs dose selection, predicts human PK profiles, and uncovers potential liabilities.[3][4] This application note serves as a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on designing and executing a robust in vivo pharmacokinetic study of this compound in a rat model. The protocols herein are designed to be self-validating, emphasizing the causality behind each experimental choice to ensure data integrity and reproducibility, in alignment with Good Laboratory Practices (GLP).[2][5]

Part 1: The Strategic Blueprint - Rationale in Experimental Design

A successful PK study is not merely the execution of steps but a well-reasoned experimental strategy. Every choice, from the animal model to the final data analysis, is a deliberate decision aimed at generating the most informative and translatable data.

Animal Model Selection: The Rat as a Preclinical Surrogate

The choice of animal model is a critical decision that profoundly impacts the relevance of the resulting data. For oral bioavailability and general pharmacokinetic screening, the Sprague-Dawley or Wistar rat is frequently the model of choice.[6]

Causality and Justification:

  • Physiological Relevance: While no animal model perfectly mimics human physiology, rats share similarities in fundamental ADME processes. Their use in early-stage development provides a standardized, well-characterized system for comparing multiple drug candidates.[7][8]

  • Practicality and Ethics: Rats are small, easy to handle, and have well-established protocols for procedures like oral gavage and blood sampling. Serial sampling from a single animal is feasible, adhering to the "3Rs" (Replacement, Reduction, Refinement) of animal research by minimizing the number of animals required.[9]

  • Historical Data: Decades of use have generated a vast repository of historical PK data for various compounds in rats, providing a valuable context for interpreting new results.

Route of Administration: Oral Gavage for Clinical Relevance

Assuming the intended clinical application involves oral administration, the preclinical assessment must reflect this. Oral gavage (PO) is the standard method for precise oral dosing in rodents.[10][11]

Causality and Justification:

  • Mimicking Clinical Route: This method ensures the compound passes through the gastrointestinal tract and is subjected to first-pass metabolism in the liver, providing a realistic measure of oral bioavailability (F%).

  • Dose Accuracy: Unlike dosing in feed or water, gavage ensures each animal receives a precise, known quantity of the compound, which is essential for accurate PK calculations.[12]

Blood Sampling Strategy: Capturing the Full PK Profile

The timing of blood sample collection dictates the quality of the pharmacokinetic profile. A well-designed schedule should capture the absorption, distribution, and elimination phases of the drug's journey.

Causality and Justification:

  • Defining the Curve: A typical schedule for an oral study might include time points at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Key Phases: The initial, denser time points (0.25 to 2 hours) are crucial for accurately determining the maximum concentration (Cmax) and the time to reach it (Tmax). The later, more spaced-out points (4 to 24 hours) are essential for defining the terminal elimination half-life (t½) and calculating the total drug exposure (Area Under the Curve, AUC).[1]

G cluster_0 Phase 1: Pre-Analytical cluster_1 Phase 2: Bioanalytical cluster_2 Phase 3: Data Analysis Dose Dose Formulation Admin Oral Gavage in Rats Dose->Admin Vehicle Selection Sample Serial Blood Sampling Admin->Sample Timepoint Schedule Process Plasma Processing Sample->Process Anticoagulant Use Extract Plasma Sample Extraction (Protein Precipitation) Process->Extract Storage at -80°C LCMS LC-MS/MS Analysis Extract->LCMS Internal Standard PK_Calc Non-Compartmental Analysis (NCA) LCMS->PK_Calc Concentration-Time Data Params Derive PK Parameters (Cmax, Tmax, AUC, t½) PK_Calc->Params Calculate Key Metrics

Figure 1. Comprehensive workflow for a preclinical pharmacokinetic study.

Part 2: Standard Operating Protocols

The following protocols provide step-by-step guidance for conducting the pharmacokinetic study. Adherence to these procedures is critical for ensuring data quality and animal welfare.

Protocol 1: Vehicle Preparation and Oral Gavage Administration

Objective: To accurately administer this compound to rats via oral gavage.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Methylcellulose in sterile water)

  • Analytical balance, weigh boats, spatulas

  • Sterile conical tubes

  • Vortex mixer and/or magnetic stirrer

  • Adjustable pipette and sterile tips

  • Syringes (1 mL or 3 mL)

  • Appropriately sized gavage needles (e.g., 18-gauge, 2-3 inches long with a ball tip for adult rats)[11][12]

Procedure:

  • Calculate Dose: Determine the required concentration of the dosing solution based on the target dose (e.g., 10 mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).[11][13]

  • Formulation: Accurately weigh the required amount of the compound and transfer it to a sterile conical tube.

  • Solubilization: Add the calculated volume of the vehicle. Vortex vigorously. If needed, use a magnetic stirrer at room temperature until a homogenous suspension or solution is achieved. Prepare fresh on the day of the study.

  • Animal Restraint: Firmly but gently restrain the rat, ensuring the head and body are aligned vertically to create a straight path to the esophagus.[10]

  • Measure Gavage Needle: Pre-measure the gavage needle against the rat, from the tip of the nose to the last rib, to ensure you do not perforate the stomach.[12]

  • Administration: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The needle should slide easily down the esophagus with the animal's swallowing reflex. Never force the needle. [10][13]

  • Dose Delivery: Once the needle is in place, slowly depress the syringe plunger to deliver the dose.

  • Withdrawal: Smoothly withdraw the needle along the same path of insertion.

  • Monitoring: Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress or adverse reaction.[13]

Protocol 2: Serial Blood Sampling via Saphenous Vein

Objective: To collect serial blood samples at predetermined time points with minimal stress to the animal.

Materials:

  • Restraining device for rats

  • 23- or 25-gauge needles

  • Microcentrifuge tubes pre-coated with K2EDTA anticoagulant

  • Gauze pads

  • Warming lamp (optional, but recommended)

Procedure:

  • Animal Restraint: Place the rat in a suitable restraining device, exposing one of the hind legs.

  • Vein Dilation: If necessary, warm the leg briefly with a heat lamp to dilate the saphenous vein, making it more visible. This increases the success rate of blood collection.[14]

  • Site Preparation: Shave a small patch of fur over the vein and wipe the area with an alcohol swab.

  • Puncture: Puncture the vein with a sterile needle. A small drop of blood will form.[15][16]

  • Collection: Collect the forming blood drops into the K2EDTA-coated microcentrifuge tube. Collect the required volume (e.g., ~100 µL).

  • Hemostasis: After collection, apply gentle pressure to the puncture site with a clean gauze pad until bleeding stops.

  • Sample Handling: Cap the tube and gently invert it 8-10 times to mix the blood with the anticoagulant. Place the sample on ice immediately.

  • Rotation: Use alternating hind legs for subsequent time points to minimize stress and injury to a single site.

Protocol 3: Plasma Processing and Storage

Objective: To isolate plasma from whole blood and store it properly to maintain analyte stability.

Procedure:

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at approximately 2,000-3,000 x g for 10 minutes in a refrigerated centrifuge (4°C).[17]

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) using a pipette, being careful not to disturb the buffy coat or red blood cell pellet.

  • Transfer and Labeling: Transfer the plasma into a new, clearly labeled cryovial. The label should include the study number, animal ID, time point, and date.

  • Storage: Immediately freeze the plasma samples and store them at ≤ -70°C until bioanalysis.[18] This is critical as it halts enzymatic activity that could degrade the analyte.

Part 3: Bioanalysis by LC-MS/MS - The Gold Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for drug quantification in biological matrices due to its unparalleled sensitivity, selectivity, and speed.[3][19][20]

Plasma Sample Preparation: Protein Precipitation

The goal of sample preparation is to remove interfering matrix components (primarily proteins) and isolate the analyte of interest. Protein precipitation is a rapid and effective method for this purpose.[17][21][22]

Procedure:

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot: Aliquot a small volume of plasma (e.g., 25 µL) into a clean 96-well plate or microcentrifuge tube.

  • Add Internal Standard: Add a small volume of an internal standard (IS) solution. The IS should be a structurally similar molecule or a stable-isotope-labeled version of the analyte. The IS is crucial for correcting for variability during sample processing and instrument analysis.

  • Precipitation: Add a 3-4 fold excess of cold acetonitrile (or methanol) to each sample. This denatures and precipitates the plasma proteins.[17]

  • Vortex: Vortex the plate or tubes for 2-5 minutes to ensure complete mixing and precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 4,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

LC-MS/MS Method and Validation

A validated method ensures that the data generated is accurate and reliable, a requirement for regulatory submissions.[4][23] Validation assesses parameters like linearity, accuracy, precision, and stability.[24][25][26]

LC Parameter Typical Condition Rationale
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, <3 µm)Provides good retention and separation for moderately polar compounds like piperazine derivatives.[27]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent to elute the compound from the reverse-phase column.
Flow Rate 0.4 - 0.6 mL/minStandard flow rate for analytical LC, balancing speed and separation efficiency.
Injection Volume 2 - 10 µLSmall volume to prevent peak distortion and column overloading.
MS Parameter Typical Condition Rationale
Ionization Mode Electrospray Ionization, Positive (ESI+)Piperazine derivatives contain basic nitrogen atoms that are readily protonated.
Analysis Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
MRM Transitions Analyte & IS specific (determined by infusion)Unique mass transitions for the parent compound and its internal standard ensure specificity.
Bioanalytical Method Validation Parameters Acceptance Criteria (Typical)
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) S/N > 10; Accuracy ±20%, Precision ≤20%
Intra- & Inter-day Accuracy Within ±15% of nominal (±20% at LLOQ)
Intra- & Inter-day Precision (CV%) ≤ 15% (≤20% at LLOQ)
Matrix Effect & Recovery Consistent and reproducible
Analyte Stability (Freeze-thaw, bench-top, long-term)
Table 1 & 2: Representative LC-MS/MS conditions and validation criteria for the analysis of this compound. These parameters must be empirically optimized.[3][23]

Part 4: Pharmacokinetic Data Analysis

Once plasma concentrations are determined at each time point, the data is analyzed to derive the key PK parameters that describe the compound's disposition.

Non-Compartmental Analysis (NCA)

NCA is the standard approach for preclinical and early clinical PK analysis. It makes minimal assumptions about the underlying physiological processes and derives parameters directly from the observed concentration-time data.[1][28][29][30]

G Data Concentration-Time Data t0 c0 t1 c1 t2 c2 ... tn cn NCA Non-Compartmental Analysis (NCA) (Trapezoidal Rule) Data->NCA Params Key PK Parameters Cmax (Peak Exposure) Tmax (Rate of Absorption) AUC (Total Exposure) t½ (Elimination Rate) CL/F (Apparent Clearance) Vz/F (Apparent Distribution) NCA->Params

Figure 2. Logical flow from raw data to derived pharmacokinetic parameters via NCA.

Summary of Key Pharmacokinetic Parameters

The following table presents hypothetical but representative PK data for this compound following a 10 mg/kg oral dose in rats.

Parameter Unit Value (Mean ± SD) Significance
Tmax h1.0 ± 0.5Time to reach maximum plasma concentration; indicates rapid absorption.[28]
Cmax ng/mL850 ± 120Maximum observed plasma concentration; relates to efficacy and potential toxicity.[1]
AUC(0-t) hng/mL4200 ± 550Area under the curve to the last measurable time point; a measure of total drug exposure.[28]
AUC(0-inf) hng/mL4450 ± 600AUC extrapolated to infinity; used to calculate clearance and bioavailability.
t½ (half-life) h4.5 ± 0.8Time for plasma concentration to decrease by half; determines dosing interval.[28]
CL/F mL/h/kg37.5 ± 7.2Apparent total clearance of the drug from plasma after oral administration.
Vz/F L/kg2.4 ± 0.6Apparent volume of distribution; indicates the extent of drug distribution into tissues.
Table 3: Example pharmacokinetic parameter summary for this compound in rats.

Conclusion

This application guide provides a robust framework for conducting a preclinical pharmacokinetic study of this compound. By integrating a sound experimental design with detailed, validated protocols for in-life procedures and bioanalysis, researchers can generate high-quality, reliable data. This data is fundamental for making informed decisions in the drug development pipeline, guiding future toxicology and efficacy studies, and ultimately contributing to the successful translation of a promising compound from the laboratory to the clinic.

References

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis.
  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis Zone.
  • How do I interpret non-compartmental analysis (NCA) results? Patsnap Synapse.
  • Parameter Estimation and Reporting in Noncompartmental Analysis of Clinical Pharmacokinetic Data. PubMed.
  • Noncompartmental Analysis. MATLAB & Simulink - MathWorks.
  • Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture. JoVE.
  • PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications. WuXi AppTec.
  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. NIH.
  • Calculation of pharmacokinetic parameters using Non-Compartmental Analysis (NCA). Journal of Pharmaceutical and Applied Chemistry.
  • Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine.
  • How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse.
  • Utility of Capillary Microsampling for Rat Pharmacokinetic Studies: Comparison of Tail-Vein Bleed to Jugular Vein Cannula Sampling. PubMed.
  • LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. PubMed.
  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media.
  • Sample Preparation for PK//MS Analysis. IonSource.
  • Oral Gavage in Adult Rats. UBC Animal Care Services.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. SciSpace.
  • A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation. JoVE.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS.
  • Blood sampling: Rat. NC3Rs.
  • Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. ResearchGate.
  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
  • A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Derivatives. Benchchem.
  • Guidelines for Blood Collection in Laboratory Animals. UK Research.
  • SOP: Oral Gavage in the Rat. Virginia Tech.
  • Application Notes and Protocols for Oral Gavage of MK-3903 in Rats. Benchchem.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC - NIH.
  • Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Springer.
  • Preclinical Regulatory Requirements. Social Science Research Institute.
  • Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics. WuXi AppTec DMPK.
  • Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. PubMed.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Oral Gavage In Mice and Rats. UCSF IACUC.
  • Animal models for evaluation of oral delivery of biopharmaceuticals. Aalborg University.
  • The Pharmacokinetics of Phenylpiperazine Analogs in Rodent Models: A Technical Guide for Researchers. Benchchem.
  • Pharmacokinetics of 1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116), a new quinolone antibiotic in rats. PubMed.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU IACUC.
  • Pharmacokinetics and tissue distribution of piperine in animals after i.v. bolus administration. Pharmazie.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. ResearchGate.
  • MRL - Piperazine Summary Report (3). European Medicines Agency.
  • Step 2: Preclinical Research. FDA.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar.
  • FDA Requirements for Preclinical Studies. Karger.
  • Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal.
  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Journal of Neonatal Surgery.

Sources

Application Note: Characterization of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridinylpiperazine Scaffold

The piperazine ring is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules designed to treat a wide range of diseases.[1][2] Its unique structure, featuring two opposing nitrogen atoms, imparts favorable physicochemical properties such as improved aqueous solubility, oral bioavailability, and the ability to form specific interactions with biological targets.[1] When combined with a pyridine moiety, the resulting pyridinylpiperazine core is a well-established pharmacophore with a known affinity for various central nervous system (CNS) targets, particularly G protein-coupled receptors (GPCRs) like serotonin (5-HT) and dopamine receptors.[3][4]

1-(5-Methylpyridin-2-yl)piperazine hydrochloride is a novel compound belonging to this class. Its structural characteristics suggest it is a putative ligand for neurotransmitter receptors, making it a compound of interest for neuropharmacology and drug discovery. This document serves as a technical guide for researchers, providing a strategic framework and detailed protocols for characterizing the binding affinity and selectivity of this compound using standard, robust in vitro binding assay methodologies. The protocols herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Foundational Principles of Receptor-Ligand Binding

The interaction between a ligand (L) and a receptor (R) is a reversible process governed by the law of mass action. At equilibrium, the affinity of this interaction is quantified by the equilibrium dissociation constant (Kd), which is the concentration of ligand required to occupy 50% of the receptors.[5] A lower Kd value signifies a higher binding affinity.[5]

Binding assays are the gold standard for measuring this interaction.[6][7] They can be broadly categorized as:

  • Saturation Assays: Used to determine the Kd of a labeled ligand (radioligand or fluorescent tracer) and the total number of binding sites (Bmax) in a given tissue or cell preparation.[5][6]

  • Competition Assays: Used to determine the affinity of an unlabeled test compound, such as 1-(5-Methylpyridin-2-yl)piperazine. In this format, the test compound competes with a labeled ligand of known affinity for binding to the receptor. The resulting data are typically presented as an IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand), which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[8][9]

Experimental Workflow & Key Methodologies

The characterization of a novel ligand typically follows a tiered approach, starting with a robust, sensitive primary assay followed by confirmatory or higher-throughput secondary assays. Here, we present detailed protocols for a classic radioligand binding assay and a non-radioactive fluorescence polarization assay.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening / HTS P1 Protocol 1: Radioligand Competition Binding Assay P1_Out Determine IC50 and Ki for Target Receptors (e.g., 5-HT2A, D2) P1->P1_Out Gold Standard High Sensitivity data Data Analysis & Interpretation P1_Out->data P2 Protocol 2: Fluorescence Polarization (FP) Assay P2_Out Confirm Binding Affinity Non-radioactive, HTS-compatible P2->P2_Out Alternative Method P2_Out->data start Test Compound: 1-(5-Methylpyridin-2-yl)piperazine HCl start->P1 start->P2

Caption: General workflow for characterizing a novel ligand.

Protocol 1: Radioligand Competition Binding Assay

Radioligand binding is considered the definitive method for measuring the affinity of a ligand for its target receptor due to its robustness and sensitivity.[6][7] This protocol describes a filtration-based competition assay to determine the Ki of this compound for a target of interest (e.g., human dopamine D2 or serotonin 5-HT2A receptors).

Causality: The principle is to measure the ability of our unlabeled test compound to prevent a constant concentration of a high-affinity radioligand from binding to the receptor. The separation of receptor-bound radioligand from the unbound fraction is achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes containing the receptors.[6]

Step-by-Step Methodology
  • Preparation of Cell Membranes:

    • Start with frozen tissue or cultured cells known to express the target receptor (e.g., CHO or HEK293 cells stably expressing the human 5-HT2A receptor).[8][10]

    • Homogenize the cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing a protease inhibitor cocktail.[8]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[8]

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[8]

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in a suitable buffer, determine the protein concentration using a standard method like the Pierce™ BCA assay, and store as aliquots at -80°C.[8]

  • Assay Setup (96-Well Plate Format):

    • On the day of the assay, thaw the membrane aliquots and dilute to the desired concentration in assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[8]

    • Prepare serial dilutions of this compound (e.g., 10 concentrations over a five-log unit range).

    • In a 96-well plate, add the following components in triplicate to a final volume of 250 µL:[8]

      • Total Binding: 50 µL radioligand + 50 µL assay buffer + 150 µL membrane suspension.

      • Non-Specific Binding (NSB): 50 µL radioligand + 50 µL of a high concentration of a known competing ligand (e.g., 10 µM Haloperidol for D2 receptors) + 150 µL membrane suspension. This step is critical as it defines the baseline of non-receptor binding, against which specific binding is measured.

      • Test Compound Competition: 50 µL radioligand + 50 µL of each dilution of the test compound + 150 µL membrane suspension.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes), with gentle agitation.[8] The optimal time and temperature should be determined empirically during assay development.

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to minimize non-specific binding of the radioligand to the filter itself.[8]

    • Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[8]

    • Dry the filters, add a scintillation cocktail, and count the trapped radioactivity using a scintillation counter (e.g., a MicroBeta counter).[8]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (counts) - Non-Specific Binding (counts).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[8]

G prep 1. Prepare Receptor (Cell Membranes) plate 2. Plate Assay Components (Membranes, Radioligand, Test Compound) prep->plate incubate 3. Incubate to Reach Equilibrium plate->incubate filtrate 4. Filter & Wash (Separate Bound/Free) incubate->filtrate count 5. Scintillation Counting (Measure Bound Radioactivity) filtrate->count analyze 6. Data Analysis (Calculate IC50 & Ki) count->analyze

Caption: Workflow for the radioligand filtration binding assay.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

FP is a homogeneous, non-radioactive technique ideal for studying molecular interactions and is well-suited for high-throughput screening.[11][12]

Causality: The principle relies on the rotational speed of a fluorescent molecule (tracer). A small, unbound fluorescent tracer tumbles rapidly in solution and emits depolarized light when excited with plane-polarized light. When this tracer binds to a large receptor molecule, its tumbling slows dramatically, resulting in an increase in the polarization of the emitted light.[11][12] An unlabeled competitor, like 1-(5-Methylpyridin-2-yl)piperazine, will displace the tracer, causing a decrease in polarization.

Step-by-Step Methodology
  • Strategic Planning & Optimization (Critical Steps):

    • Tracer Selection: A fluorescently labeled ligand (tracer) with high affinity for the target receptor is required. The fluorophore (e.g., fluorescein, rhodamine) must be chosen carefully to match the plate reader's excitation/emission filters.[11][12]

    • Tracer Concentration: Determine the lowest tracer concentration that provides a robust signal-to-noise ratio (typically >3x background). The concentration should ideally be at or below the Kd of the tracer to ensure the assay is sensitive to competition.[13]

    • Receptor Titration: Perform a saturation binding experiment by titrating increasing concentrations of the receptor against a fixed, optimal concentration of the tracer. This determines the receptor concentration that yields a sufficient assay window (the difference in polarization between bound and free tracer). A change of >100 millipolarization (mP) units is generally considered good.[13]

  • Assay Setup (384-Well Plate Format):

    • Use black, non-binding surface microplates to minimize background fluorescence and tracer adsorption.[14]

    • Prepare serial dilutions of this compound.

    • Add the following components to each well:[14]

      • Free Tracer Control (Minimum Polarization): Tracer + Assay Buffer.

      • Bound Tracer Control (Maximum Polarization): Tracer + Receptor + Vehicle (e.g., DMSO).

      • Test Compound Competition: Tracer + Receptor + Test Compound Dilutions.

  • Incubation:

    • Cover the plate to prevent evaporation and incubate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.[14]

  • Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate polarizing filters for the chosen fluorophore's excitation and emission wavelengths.[11][15] The reader measures the fluorescence intensity parallel (I∥) and perpendicular (I⊥) to the plane of the excitation light.

  • Data Analysis:

    • The instrument or software calculates the polarization (P) or anisotropy (A) values.

    • Plot the polarization values (in mP) against the log concentration of the test compound.

    • Fit the data using a suitable non-linear regression model to determine the IC50 value.

G cluster_0 Low Polarization cluster_1 High Polarization Free Free Tracer Receptor Receptor Free->Receptor + Receptor Free_Text Tumbles Rapidly Bound Bound Tracer Receptor->Bound Bound_Text Tumbles Slowly

Caption: Principle of the Fluorescence Polarization (FP) assay.

Data Presentation and Target Pathway Visualization

All quantitative binding data should be summarized for clear comparison. A crucial aspect of ligand characterization is understanding its potential downstream effects. If this compound shows high affinity for a receptor like 5-HT2A, it is important to consider the canonical signaling pathway activated by that receptor.

Table 1: Example Data Summary for 1-(5-Methylpyridin-2-yl)piperazine HCl
Receptor SubtypeAssay TypeRadioligand/TracerKi (nM) ± SEMn
Human 5-HT2ARadioligand[³H]-KetanserinValue3
Human D2Radioligand[³H]-SpiperoneValue3
Human 5-HT1ARadioligand[³H]-8-OH-DPATValue3
Human σ1FP CompetitionFluorescent-Ligand XValue3
"n" represents the number of independent experiments.[9]
5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is a classic Gq/G11-coupled GPCR.[10] Agonist binding initiates a cascade that leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to various cellular responses.[16]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq/G11 Receptor->Gq Agonist Binding PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 into DAG DAG PIP2 PIP2 Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses Ca->Response PKC->Response

Caption: Simplified Gq-coupled signaling cascade for the 5-HT2A receptor.

References

  • Vertex AI Search. (2026).
  • Gifford Bioscience. (2026). Radioligand Binding Assay.
  • Gifford Bioscience. (2026). Data Sheet Radioligand Binding Assay Protocol.
  • PubMed. (2026). Radioligand Binding Methods: Practical Guide and Tips.
  • NIH. (2026).
  • BenchChem. (2025). Application Notes and Protocols for Receptor Binding Assays Using 2-amino-1-(1H-indol-3-yl)ethanol.
  • BenchChem. (2025). Investigating the Binding Affinity of a Novel Compound to Serotonin Receptors: A Technical Guide.
  • Bio-protocol. (2026).
  • Revvity. (2026). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points.
  • Springer Nature Experiments. (2026). Radioligand Binding Studies.
  • Molecular Devices. (2026).
  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Eurofins DiscoverX. (2026). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • Molecular Probes. (2026). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i.
  • Innoprot. (2026). 5-HT2A Serotonin Receptor Assay.
  • NIH. (2026). Piperazine | C4H10N2 | CID 4837. PubChem.
  • BenchChem. (2026). 1-(5-Methyl-2-pyridinyl)piperazine-d8.
  • European Patent Office. (2026).
  • PubMed. (2024). The medicinal chemistry of piperazines: A review.
  • ResearchGate. (2025). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As a key intermediate in pharmaceutical research, mastering its preparation is crucial. This guide provides in-depth, field-proven insights into common challenges, offering troubleshooting strategies and detailed protocols grounded in chemical principles.

Troubleshooting Guide: From Reaction Failure to Product Purity

This section addresses the most common issues encountered during the synthesis in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Problem 1: Low or No Product Formation

Question: My reaction to couple 2-chloro-5-methylpyridine with piperazine is showing low conversion or failing completely. What factors should I investigate?

Answer: Low conversion in the synthesis of 1-(5-methylpyridin-2-yl)piperazine typically points to challenges in one of the two primary synthetic routes: Nucleophilic Aromatic Substitution (SNA_r) or Buchwald-Hartwig amination.

For Nucleophilic Aromatic Substitution (SNA_r): The SNA_r reaction relies on the nucleophilic attack of piperazine on the electron-deficient pyridine ring.[1] The reaction's success is highly dependent on overcoming the activation energy required to disrupt the ring's aromaticity to form the intermediate Meisenheimer complex.[1][2]

  • Causality & Explanation: The electronegative nitrogen atom in the pyridine ring makes the C2 and C4 positions electrophilic, but this effect is often insufficient for a reaction with an amine under mild conditions.[1] Elevated temperatures are typically required to provide the necessary energy for the reaction to proceed at a practical rate. The choice of leaving group is also critical; while chloro-pyridines are common, bromo-pyridines are more reactive and may be a better choice if yields are low.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: These reactions often require temperatures in the range of 80-150 °C. If you are running the reaction at a lower temperature, a stepwise increase is the first variable to adjust.

    • Solvent Choice: Polar aprotic solvents like DMSO or DMF, or even using a large excess of piperazine as the solvent, can facilitate the reaction by stabilizing charged intermediates.[3]

    • Base Addition: While piperazine itself is a base, adding a stronger, non-nucleophilic base can sometimes help, although it is not always necessary and can complicate the workup.

    • Consider Microwave Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by efficiently heating the polar reaction mixture.[1]

For Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is an excellent alternative when SNA_r conditions fail or are too harsh.[4][5] Its success hinges entirely on the integrity of the catalytic cycle.

  • Causality & Explanation: The reaction involves the oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[6] Failure can occur at any stage due to an inactive catalyst, improper ligand choice, or an unsuitable base.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: This is the most critical parameter. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often required for coupling with electron-rich or sterically hindered aryl chlorides. Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand are pure and handled under an inert atmosphere.

    • Base Strength: A strong, non-coordinating base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the piperazine-palladium complex, facilitating the reductive elimination step.[6] Weaker bases like K₂CO₃ are often ineffective for less reactive aryl chlorides.

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is thoroughly degassed and run under a positive pressure of argon or nitrogen.

Problem 2: Formation of a Significant Di-substituted Byproduct

Question: My main impurity is 1,4-bis(5-methylpyridin-2-yl)piperazine. How can I improve the selectivity for the mono-substituted product?

Answer: This is the most common selectivity challenge in this synthesis. Since piperazine has two secondary amine nitrogens, the initially formed mono-substituted product can act as a nucleophile and react with another molecule of 2-chloro-5-methylpyridine.

  • Causality & Explanation: The N4 nitrogen of the 1-(5-methylpyridin-2-yl)piperazine product is still nucleophilic and can compete with the piperazine starting material for the electrophilic aryl chloride. The relative rates of the first and second substitution reactions determine the product distribution.

  • Troubleshooting Strategies:

    • Use a Large Excess of Piperazine: By using a significant molar excess of piperazine (e.g., 5-10 equivalents), you statistically favor the reaction of 2-chloro-5-methylpyridine with the abundant piperazine over its reaction with the much lower concentration of the mono-substituted product. The downside is the need to remove the excess piperazine during workup, often by aqueous extraction or distillation.

    • Employ Mono-Protected Piperazine: This is the most robust method for ensuring mono-substitution. Using N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) as the nucleophile ensures that only one nitrogen can react. The resulting Boc-protected product can then be easily deprotected under acidic conditions to yield the desired product. This two-step approach often provides a much cleaner product and simplifies purification.

Workflow: Strategies to Achieve Mono-Substitution

G cluster_1 Excess Piperazine Workflow cluster_2 Mono-Protection Workflow start Goal: Synthesize Mono-substituted Product strategy1 Strategy 1: Use Large Excess of Piperazine start->strategy1 Choose Strategy strategy2 Strategy 2: Use Mono-Boc-Piperazine start->strategy2 Choose Strategy s1_react React 2-Cl-5-Me-Pyridine with 5-10 eq. Piperazine strategy1->s1_react s2_react React 2-Cl-5-Me-Pyridine with 1.1 eq. N-Boc-Piperazine strategy2->s2_react s1_workup Workup: - Aqueous Extraction - Remove Excess Piperazine s1_react->s1_workup s1_purify Purify Product (Column Chromatography or Crystallization) s1_workup->s1_purify end 1-(5-Methylpyridin-2-yl)piperazine s1_purify->end Final Product s2_deprotect Deprotection: Treat with Acid (e.g., TFA or HCl) to remove Boc group s2_react->s2_deprotect s2_purify Purify Final Product s2_deprotect->s2_purify s2_purify->end Final Product

Caption: Decision workflow for achieving mono-arylation of piperazine.

Problem 3: Challenges in Purification and Salt Formation

Question: I am struggling to purify the free base, and my attempts to form the hydrochloride salt result in an oil or an impure solid. What are the best practices?

Answer: Purification of N-arylpiperazines can be challenging due to the basicity of the molecule and the potential for similar polarities between the product and byproducts.

  • Causality & Explanation: The free base product contains two basic nitrogen atoms, which can cause tailing on silica gel chromatography. The di-substituted byproduct often has a similar polarity, making chromatographic separation difficult. Oiling out during salt formation occurs when the melting point of the salt is lower than the temperature of the solution or when the salt has high solubility in the chosen solvent system.

  • Troubleshooting Purification & Salt Formation:

    • Chromatography Tips: If using silica gel chromatography, consider pre-treating the silica with triethylamine (e.g., by including 0.5-1% Et₃N in your eluent) to neutralize acidic sites and prevent peak tailing. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate or a mixture of DCM/MeOH) is recommended.

    • Crystallization of the Free Base: Before attempting salt formation, try to crystallize the purified free base from a suitable solvent system (e.g., heptane/ethyl acetate, or ethanol/water) to achieve high purity.

    • Protocol for Hydrochloride Salt Formation:

      • Ensure the free base is pure and completely dry. Dissolve it in a minimal amount of a suitable solvent like isopropanol (IPA), methanol, or diethyl ether.

      • Slowly add a stoichiometric amount (typically 1.05 to 1.1 equivalents for the mono-hydrochloride) of HCl solution (e.g., 2M HCl in diethyl ether, or concentrated HCl in IPA) dropwise with vigorous stirring.

      • If precipitation is slow to initiate, try scratching the inside of the flask with a glass rod or adding a seed crystal.

      • If the product oils out, try adding a non-polar co-solvent (like heptane or MTBE) to decrease the solubility of the salt and induce precipitation.

      • Once precipitation is complete, stir the slurry at room temperature or in an ice bath for an hour, then collect the solid by filtration, wash with a cold, non-polar solvent (like ether or heptane), and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: SNA_r or Buchwald-Hartwig amination?

  • A1: The "better" route depends on your specific circumstances. SNA_r is generally preferred for its operational simplicity and lower cost, as it avoids expensive palladium catalysts and ligands.[7] However, it often requires higher temperatures. The Buchwald-Hartwig amination offers a broader substrate scope and typically proceeds under milder conditions, but it is more expensive and requires careful exclusion of air and moisture.[5] For industrial scale-up, SNA_r is often the first choice if feasible.

Q2: How do I confirm the identity and purity of my final product?

  • A2: A combination of analytical techniques is essential.

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

    • Mass Spectrometry (LC-MS or GC-MS): Confirms the molecular weight of the product and helps identify impurities.

    • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity (e.g., >99%).

Q3: What are the recommended storage conditions for this compound?

  • A3: The hydrochloride salt is generally a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] Keep it away from strong bases (which would convert it back to the free base) and strong oxidizing agents.[10]

Detailed Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNA_r)

This protocol utilizes an excess of piperazine to favor mono-substitution.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add piperazine (5.0 eq.) and toluene (5 mL per mmol of the limiting reagent). Stir the mixture until the piperazine dissolves.

  • Reagent Addition: Add 2-chloro-5-methylpyridine (1.0 eq.).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Add water and stir for 15 minutes. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a DCM/MeOH gradient containing 0.5% triethylamine.

Protocol 2: Synthesis and Deprotection using N-Boc-Piperazine (Buchwald-Hartwig Approach)

Step A: Buchwald-Hartwig Coupling

  • Reaction Setup: To a dry Schlenk flask under argon, add Pd₂(dba)₃ (0.01 eq.), RuPhos (0.02 eq.), and sodium tert-butoxide (1.4 eq.).

  • Reagent Addition: Add 2-chloro-5-methylpyridine (1.0 eq.) and N-Boc-piperazine (1.2 eq.). Add anhydrous toluene.

  • Reaction: Degas the mixture with argon for 10 minutes. Heat the reaction to 100 °C for 4-12 hours, monitoring by LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography (Hexanes/Ethyl Acetate gradient) to yield tert-butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate.

Step B: Boc Deprotection and Salt Formation

  • Deprotection: Dissolve the purified Boc-protected intermediate from Step A in methanol (5 mL/mmol).

  • Acidification: Cool the solution in an ice bath and slowly add a 4M solution of HCl in 1,4-dioxane (3.0 eq.).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by LC-MS).

  • Isolation: Concentrate the solvent under reduced pressure. Add diethyl ether to the residue to precipitate the solid product.

  • Final Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Diagram: Key Synthetic Pathways and Challenges

G Synthetic Routes to 1-(5-Methylpyridin-2-yl)piperazine cluster_snar SNA_r Pathway cluster_bh Buchwald-Hartwig Pathway SM1 2-Chloro-5-methylpyridine SNAr Nucleophilic Aromatic Substitution (High Temp, Excess Piperazine) SM1->SNAr BH Buchwald-Hartwig Coupling (Pd Catalyst, Ligand, Base) SM1->BH SM2 Piperazine SM2->SNAr SM3 N-Boc-Piperazine SM3->BH Product 1-(5-Methylpyridin-2-yl)piperazine (Free Base) Salt Salt Formation Product->Salt HCl Addition Byproduct 1,4-bis(5-methylpyridin-2-yl)piperazine Intermediate Boc-Protected Intermediate Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection FinalProduct 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride SNAr->Product SNAr->Byproduct Side Reaction BH->Intermediate Deprotection->Product Salt->FinalProduct

Caption: Overview of the primary synthetic routes and key intermediates.

References

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Available from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of piperazine.
  • Semantic Scholar. (n.d.). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Retrieved from [Link]

  • ResearchGate. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98. Available from [Link]

  • PubMed. (n.d.). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of N-methylpiperazine.
  • National Institutes of Health. (n.d.). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Retrieved from [Link]

  • ResearchGate. (n.d.). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Technical Support Center: Improving the Yield of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you make informed decisions to improve your yield and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions and issues encountered during the synthesis.

Q1: My overall yield is consistently low. What are the most common causes?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Inefficient Nucleophilic Aromatic Substitution (SNAr): The core reaction, coupling 2-halo-5-methylpyridine with piperazine, can be sluggish or incomplete.

  • Formation of Disubstituted Piperazine: A significant portion of the piperazine starting material can react at both nitrogen atoms, leading to an unwanted bis-pyridine byproduct.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can lead to side reactions or incomplete conversion.

  • Product Loss During Work-up and Purification: The hydrochloride salt's solubility characteristics can lead to losses during extraction and crystallization.

Q2: I'm observing a significant amount of a high-molecular-weight impurity. What is it likely to be?

The most probable high-molecular-weight impurity is the disubstituted piperazine, 1,4-bis(5-methylpyridin-2-yl)piperazine. This occurs when a second molecule of 2-halo-5-methylpyridine reacts with the remaining nitrogen of the desired monosubstituted product. Strategies to mitigate this are discussed in the troubleshooting section.

Q3: Is the Buchwald-Hartwig amination a viable alternative to traditional SNAr for this synthesis?

Yes, the Buchwald-Hartwig amination is a powerful alternative for forming the C-N bond between the pyridine ring and piperazine.[1][2][3] This palladium-catalyzed cross-coupling reaction often proceeds under milder conditions and can be more tolerant of various functional groups.[1] However, it requires careful optimization of the palladium catalyst, ligand, and base, and may be more costly on a large scale.[3]

Q4: How critical is the quality of the starting materials?

The purity of your 2-halo-5-methylpyridine and piperazine is paramount. Impurities in the halo-pyridine can lead to competing side reactions. Excess water in the piperazine can affect the reactivity of the nucleophile and the performance of certain bases. It is recommended to use anhydrous piperazine or dry it before use.

II. Troubleshooting Guide: A Stage-by-Stage Analysis

This section provides a detailed breakdown of potential issues at each stage of the synthesis, along with their causes and solutions.

Stage 1: The Reaction - Coupling of 2-Halo-5-methylpyridine and Piperazine

The formation of the C-N bond is the critical step. The two primary methods are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Method A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction involves the attack of piperazine on the electron-deficient pyridine ring, displacing a halide.[4][5] The reactivity of the halopyridine is key, with fluoro and chloro derivatives being more reactive than bromo or iodo derivatives in many SNAr reactions.[6][7]

Diagram: SNAr Reaction Mechanism

Caption: SNAr mechanism for the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. 2. Poor Solvent Choice: The solvent may not adequately solubilize the reactants or facilitate the reaction. 3. Weak Base: The base may not be strong enough to neutralize the generated HX, thereby protonating and deactivating the piperazine nucleophile.1. Increase Temperature: Gradually increase the reaction temperature, monitoring for side product formation. Refluxing in a suitable solvent is common. 2. Solvent Optimization: Consider polar aprotic solvents like DMSO, DMF, or NMP. Toluene or xylene can also be effective, particularly at higher temperatures. 3. Stronger Base: Use a stronger, non-nucleophilic base like potassium carbonate, cesium carbonate, or sodium tert-butoxide.
Excessive Disubstitution 1. Stoichiometry: Using a 1:1 molar ratio of reactants favors disubstitution. 2. High Concentration: High concentrations of the halopyridine can increase the likelihood of a second reaction.1. Use Excess Piperazine: Employ a significant excess of piperazine (3-10 equivalents).[8] This statistically favors monosubstitution. The unreacted piperazine can be removed during work-up. 2. Slow Addition: Add the 2-halo-5-methylpyridine solution dropwise to the heated solution of excess piperazine and base. This maintains a low concentration of the electrophile.
Method B: Buchwald-Hartwig Amination

This palladium-catalyzed reaction is an excellent alternative, especially if SNAr yields are poor.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex (Aryl-Pd(II)-X) Pd0->OxAdd + Aryl-X LigandEx Ligand Exchange Complex (Aryl-Pd(II)-NR2) OxAdd->LigandEx + Amine, - HX RedElim Product Complex LigandEx->RedElim Reductive Elimination RedElim->Pd0 Product Aryl-Amine Product RedElim->Product

Caption: Simplified Buchwald-Hartwig cycle.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Reactivity 1. Inactive Catalyst: The Pd(0) catalyst may not have formed in situ, or the chosen pre-catalyst is not suitable. 2. Inappropriate Ligand: The phosphine ligand is crucial for the catalytic cycle. 3. Incorrect Base: The choice of base is critical and ligand-dependent.1. Catalyst Choice: Use a reliable Pd pre-catalyst like Pd₂(dba)₃ or a commercially available, air-stable catalyst.[2] 2. Ligand Screening: Screen a variety of phosphine ligands. Sterically hindered, electron-rich ligands like XPhos, SPhos, or RuPhos are often effective.[1] 3. Base Optimization: Sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate are commonly used. The optimal base depends on the specific ligand and substrate.
Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of Water: Water can interfere with the catalytic cycle. 2. Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst decomposition or side reactions.1. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Ratio: Typically, a ligand-to-palladium ratio of 1.5:1 to 2:1 is used. This should be optimized for your specific system.
Stage 2: Work-up and Extraction

The goal is to separate the product from excess piperazine, inorganic salts, and other impurities.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Extraction 1. Product Remains in Aqueous Layer: The free base form of the product may have some water solubility. 2. Emulsion Formation: The presence of both organic and aqueous phases with basic compounds can lead to stable emulsions.1. pH Adjustment and Salting Out: Ensure the aqueous layer is sufficiently basic (pH > 12) before extraction to keep the product in its free base form. Add brine (saturated NaCl solution) to the aqueous layer to decrease the product's solubility. 2. Breaking Emulsions: Add a small amount of brine or a different organic solvent. Gentle stirring or centrifugation can also help break emulsions.
Product Contaminated with Piperazine 1. Inefficient Extraction: Piperazine has some solubility in common organic solvents.1. Acidic Wash: After the initial extraction, wash the combined organic layers with a dilute acid solution (e.g., 1M HCl). This will protonate and extract the more basic piperazine into the aqueous layer, while the desired product, being less basic, will preferentially remain in the organic phase. A subsequent basic wash will be needed to neutralize any remaining acid before solvent evaporation.
Stage 3: Crystallization and Formation of the Hydrochloride Salt

This final step is crucial for obtaining a pure, solid product.

Problem Potential Cause(s) Recommended Solution(s)
Product Fails to Crystallize 1. Presence of Impurities: Impurities can inhibit crystal lattice formation. 2. Incorrect Solvent System: The solvent may be too good, keeping the product fully dissolved. 3. Incorrect Stoichiometry of HCl: Too much or too little HCl can affect salt formation and crystallization.1. Purify the Free Base: If crystallization is problematic, consider purifying the free base first by column chromatography before forming the salt. 2. Solvent Screening: A common method is to dissolve the free base in a solvent in which the hydrochloride salt is poorly soluble (e.g., isopropanol, ethanol, or ethyl acetate). Then, add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or ethereal HCl). Experiment with solvent/anti-solvent systems. 3. Precise HCl Addition: Use a standardized solution of HCl and add it stoichiometrically (or with a slight excess) to the free base. Monitor the pH.
Product is Oily or Gummy 1. Trapped Solvent or Water: The precipitate may have crashed out too quickly, trapping solvent. 2. Incorrect Salt Formation: Incomplete protonation or the presence of a mixture of mono- and di-hydrochloride salts.1. Slow Crystallization: Cool the solution slowly to promote the formation of well-defined crystals. Adding the HCl solution dropwise with vigorous stirring can also help. 2. Control pH: Ensure the final pH is acidic to favor the formation of the desired salt. Trituration of the oily product with a non-polar solvent like hexane or ether can sometimes induce crystallization.

III. Experimental Protocols

Protocol 1: Synthesis via SNAr with Excess Piperazine

This protocol is a robust starting point for the synthesis.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous piperazine (5.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable solvent, such as toluene or DMSO (enough to ensure stirring).

  • Heating: Heat the mixture to 100-120 °C with vigorous stirring.

  • Reactant Addition: Dissolve 2-chloro-5-methylpyridine (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the heated mixture over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cooling and Filtration: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the reaction solvent.

  • Work-up:

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude free base.

  • Salt Formation:

    • Dissolve the crude free base in isopropanol.

    • Slowly add a solution of HCl in isopropanol until the solution is acidic.

    • Stir the mixture at room temperature or cool in an ice bath to induce crystallization.

    • Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum.

Protocol 2: Purification via Acid-Base Extraction

This protocol is useful for removing excess piperazine from the crude product.

  • Dissolution: Dissolve the crude reaction mixture (after removing inorganic salts and the reaction solvent) in a water-immiscible organic solvent like DCM.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl. The desired product and excess piperazine will move to the aqueous layer as their hydrochloride salts.

  • Basification: Separate the aqueous layer and, while cooling in an ice bath, slowly add a concentrated base (e.g., 50% NaOH) until the pH is > 12. This will convert the salts back to their free base forms, which will precipitate or form an oily layer.

  • Back Extraction: Extract the basified aqueous layer with fresh DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free base.

  • Salt Formation: Proceed with the salt formation as described in Protocol 1.

IV. References

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.

  • Google Patents. (n.d.). CN103509020A - Synthetic method of mirtazapine. Retrieved from

  • Google Patents. (n.d.). US6774230B2 - Methods for the preparation of mirtazapine intermediates. Retrieved from

  • Patsnap. (n.d.). Preparation method and intermediate product of mirtazapine. Retrieved from

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275.

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of antidepressant-mirtazapine. Retrieved from [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2).

  • MDPI. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(21), 3932.

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine. Retrieved from

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Retrieved from

  • Google Patents. (n.d.). US2919275A - Purification of piperazine. Retrieved from

  • Wikipedia. (2023, December 1). Nucleophilic aromatic substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

  • University of Calgary. (n.d.). Nucleophilic Aromatic Substitution — Aryl Halides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(5-indolyl)piperazine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1][8][9]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • National Institutes of Health. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Piperazine Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from [Link]

Sources

Stability issues of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(5-Methylpyridin-2-yl)piperazine hydrochloride. This guide, curated by our senior application scientists, provides in-depth answers and troubleshooting protocols to address common stability challenges encountered during research and development.

Frequently Asked Questions (FAQs)
Q1: My experimental results using this compound solutions are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a very common indicator of compound degradation.[1] If you observe a progressive loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions (e.g., color change), it is critical to investigate the stability of your compound under your specific experimental conditions. The piperazine moiety, while relatively stable, can be susceptible to degradation, especially over time or when exposed to specific environmental stressors.[1][2] We always recommend using freshly prepared solutions whenever possible to ensure the highest accuracy and reproducibility.[1]

Troubleshooting Workflow for Inconsistent Results

Below is a systematic workflow to diagnose potential stability-related issues.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Action & Resolution Start Inconsistent Experimental Results Observed CheckFresh Prepare a Fresh Solution & Repeat Key Experiment Start->CheckFresh ResultsOK Results are Now Consistent CheckFresh->ResultsOK Yes ResultsNotOK Inconsistency Persists CheckFresh->ResultsNotOK No Conclusion1 Conclusion: Original solution likely degraded. Action: Implement stricter solution handling protocols. (e.g., fresh prep, proper storage) ResultsOK->Conclusion1 Conclusion2 Conclusion: Issue is likely not solution stability. Action: Investigate other experimental variables (e.g., assay conditions, reagents, instrument). ResultsNotOK->Conclusion2 StabilityStudy Action: Perform Forced Degradation Study to identify degradation pathways and develop a stability-indicating analytical method. ResultsNotOK->StabilityStudy If other variables are ruled out

Caption: Troubleshooting workflow for inconsistent experimental results.

Q2: What are the primary degradation pathways for this compound in solution?

A2: Based on the chemical structure, which features a piperazine ring and a pyridine ring, the primary degradation pathways to consider are hydrolysis, oxidation, and photolysis.[2][3] These are common degradation routes for many pharmaceutical compounds.[4]

  • Hydrolysis: The piperazine ring itself is generally stable against hydrolysis.[2] However, stability can become pH-dependent, with accelerated degradation possible under strongly acidic or basic conditions, particularly at elevated temperatures.[2][5][6]

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation.[2][7] This can be initiated by dissolved oxygen, peroxide contaminants, or catalyzed by trace metal ions in your solution. Common oxidative degradation products for piperazine derivatives can include N-oxides, piperazinones, and ring-opened products like ethylenediamine.[8][9]

  • Photolysis: Exposure to light, particularly UV light, can induce degradation.[1] This photo-oxidation can generate reactive radical species that lead to a complex mixture of degradation products.[10][11]

Conceptual Degradation Pathways

G cluster_stress Stress Conditions cluster_products Potential Degradation Product Classes Parent 1-(5-Methylpyridin-2-yl)piperazine (in Solution) AcidBase Acid/Base (H+ / OH-, ΔT) Parent->AcidBase Oxidation Oxidation (O2, H2O2, Metal Ions) Parent->Oxidation Light Photolysis (UV/Visible Light, hν) Parent->Light HydrolysisProducts Hydrolytic Products AcidBase->HydrolysisProducts OxidativeProducts N-Oxides, Piperazinones, Ring-Opened Products Oxidation->OxidativeProducts PhotoProducts Photolytic Adducts & Fragmented Species Light->PhotoProducts

Caption: Key environmental stressors and potential degradation pathways.

Q3: How should I prepare and store solutions of this compound to maximize stability?

Recommended Solution Preparation and Storage Protocol

  • Solvent Selection: Use high-purity, HPLC-grade solvents to minimize contaminants that could catalyze degradation. For aqueous solutions, use freshly purified water (e.g., Milli-Q or 18 MΩ·cm).

  • pH Control: Since stability can be pH-dependent, preparing your solution in a suitable buffer is highly recommended.[1] Start with a buffer in the slightly acidic to neutral range (e.g., pH 4-7). The hydrochloride salt form suggests good stability in this range.

  • Degassing: For long-term storage, consider degassing the solvent by sparging with an inert gas like nitrogen or argon before dissolving the compound. This minimizes dissolved oxygen and reduces the risk of oxidation.

  • Storage Conditions: Store solutions under the conditions summarized in the table below. The principle of using single-use aliquots is crucial; it prevents contamination and avoids repeated freeze-thaw cycles that can physically stress the compound and accelerate degradation.[1]

ParameterRecommendationRationale
Temperature -20°C or -80°C (for long-term storage)Low temperatures significantly slow down the kinetics of all degradation reactions.[12]
2-8°C (for short-term, up to 1 week)Suitable for solutions that will be used within a few days. Avoid room temperature storage.[12]
Light Exposure Store in amber vials or wrap clear vials in foil.Prevents photo-oxidation and photolytic degradation.[1]
Atmosphere Store aliquots under an inert atmosphere (N₂ or Ar).Minimizes oxidative degradation by displacing atmospheric oxygen.[2]
Container Use well-sealed, high-quality glass vials .Prevents solvent evaporation and contamination.
Aliquoting Prepare single-use aliquots .Avoids repeated freeze-thaw cycles and reduces the risk of contamination from multiple uses.[1]
Troubleshooting and Advanced Protocols
Protocol 1: How to Conduct a Forced Degradation Study

A forced degradation (or stress testing) study is an essential tool to understand degradation pathways and is the first step in developing a stability-indicating analytical method.[13][14] The goal is to achieve 5-20% degradation of the parent compound; excessive stress can lead to secondary degradation products that are not relevant to real-world stability.[3][4]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and methanol (or acetonitrile)

  • Calibrated oven and photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Store at an elevated temperature (e.g., 60°C) and collect samples at time points (e.g., 2, 8, 24 hours).[2]

    • Before analysis, cool the sample and neutralize it with an equivalent amount of 0.1 M NaOH.[13]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Store at 60°C and collect samples at time points.

    • Before analysis, cool and neutralize with an equivalent amount of 0.1 M HCl.[2]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature and protect from light. Collect samples at time points.[2][15]

  • Thermal Degradation:

    • Keep an aliquot of the stock solution in a calibrated oven at 60-80°C.

    • Also, place the solid compound (powder) in the oven to assess solid-state thermal stability.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample wrapped in foil to differentiate between light-induced and thermal degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method (e.g., HPLC-UV). Calculate the percentage of degradation and observe the formation of new peaks.

Stress ConditionTypical Reagent/SettingPurposePotential Products
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CSimulates acidic environments.Ring-opened or other hydrolytic products.
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°CSimulates alkaline environments.Products of base-catalyzed hydrolysis.[16]
Oxidation 3-30% H₂O₂, Room TempSimulates oxidative stress.N-Oxides, Piperazinones.[9][15]
Thermal 60-80°C (in solution and solid)Tests intrinsic thermal stability.Thermally induced fragments.[17]
Photolytic ICH Q1B compliant chamberTests light sensitivity.Photo-adducts, radical-induced products.[18]
Protocol 2: Key Considerations for Developing a Stability-Indicating HPLC Method

A robust stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products and impurities.[13]

Starting Point for Method Development:

  • Column Selection: A C18 column is a common starting point. However, for basic compounds like piperazine derivatives, peak tailing can be an issue. Consider a C8 column or one with a different selectivity (e.g., phenyl-hexyl) if separation is challenging.[1]

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the aqueous portion of the mobile phase is critical. Experiment with different pH values (e.g., pH 3, 5, 7) using appropriate buffers (e.g., phosphate, acetate) to optimize the retention and peak shape of the basic parent compound and its potentially acidic or basic degradants.[1]

    • Organic Modifier: Vary the ratio of acetonitrile or methanol to water.

    • Additives: A small amount of an amine modifier like triethylamine (e.g., 0.1%) can sometimes be added to the mobile phase to reduce peak tailing for basic analytes.[1]

  • Detection: Use a PDA (Photodiode Array) detector. This allows you to monitor at the λmax of the parent compound while also checking for the appearance of degradants that may have different UV spectra. Crucially, a PDA detector enables peak purity analysis, which is essential to confirm that the main drug peak is not co-eluting with any degradation products.[4]

  • Gradient Elution: If isocratic elution fails to separate all peaks, a gradient program (where the mobile phase composition changes over time) is often necessary to resolve complex mixtures of the parent drug and its degradation products.[1]

By implementing these guidelines and protocols, researchers can ensure the integrity of their experimental solutions, leading to more accurate, reliable, and reproducible results.

References
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry. [Link]

  • ACS Publications. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry. [Link]

  • Nielsen, P. T. (2014). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. [Link]

  • da Silva, E. F., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Lau, T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology. [Link]

  • PubMed Central. (2024). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. [Link]

  • ScienceDirect. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]

  • Singh, S. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the.... [Link]

  • Langer, T. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Jenke, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Analytical Methods. (2013). OPUS at UTS. [Link]

  • Al-janabi, A. A. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Analytical Methods. (n.d.). RSC Publishing. [Link]

  • Blessy, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of met. [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

  • ResearchGate. (2013). (PDF) Piperazine Degradation in Pilot Plants. [Link]

  • ResearchGate. (2023). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]

  • PubMed Central. (2022). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link]

  • Sykes, B. D., et al. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry. [Link]

  • National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]

  • National Institutes of Health. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. [Link]

  • PubMed Central. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Methylpyridin-2-yl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for overcoming solubility issues encountered during in vitro and in vivo assays. As a compound featuring both a substituted pyridine ring and a piperazine moiety, its solubility is critically dependent on the physicochemical environment. This guide will equip you with the foundational knowledge and practical protocols to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous assay buffer?

A1: Precipitation of this hydrochloride salt in aqueous buffers is often due to the compound's limited intrinsic solubility, which can be exceeded upon dilution of a concentrated stock solution. The issue is likely exacerbated by the buffer's pH. The piperazine and pyridine nitrogens have basic properties, and their protonation state, which is crucial for solubility, is pH-dependent. If the buffer pH is close to or above the pKa of these functional groups, the compound will be less protonated and thus less soluble.

Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to solubility?

A2: Absolutely. Poor solubility can lead to the formation of microscopic precipitates or aggregates, which can result in under-dosing of the active compound and, consequently, high variability in your results. These aggregates can also interfere with assay readouts, for instance, by scattering light in optical assays or by causing non-specific cytotoxicity.

Q3: What is the best solvent for making a stock solution of this compound?

A3: For a highly concentrated stock solution, a water-miscible organic solvent is typically the best choice. Dimethyl sulfoxide (DMSO) is a common and effective option. For compounds with good aqueous solubility, sterile water or a slightly acidic buffer can also be used. It is crucial to determine the maximum solubility in your chosen solvent to prepare a stable stock solution.

Q4: Can I heat the solution to dissolve my compound?

A4: Gentle warming can be a useful technique to aid dissolution. However, it should be done with caution, as excessive heat can lead to degradation of the compound. It is advisable to perform a stability test to ensure that heating does not affect the integrity of your compound.

In-Depth Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock into Aqueous Buffer

This is a frequent challenge with compounds that have high solubility in organic solvents but limited solubility in aqueous media. The abrupt change in solvent polarity upon dilution can cause the compound to crash out of solution.

Root Cause Analysis:

  • Supersaturation: The final concentration in the assay buffer may exceed the compound's aqueous solubility limit.

  • pH Shift: The pH of the final assay medium may not be optimal for maintaining the protonated, soluble form of the compound.

  • Kinetic vs. Thermodynamic Solubility: You may be observing kinetic solubility, which is often higher than the true thermodynamic equilibrium solubility. Over time, the supersaturated solution will equilibrate, leading to precipitation.[1]

Troubleshooting Workflow:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally ≤ 0.5%) to minimize its impact on the biological system, but high enough to aid solubility.

  • Employ a Stepwise Dilution Strategy: Instead of a direct, large dilution, perform serial dilutions. An intermediate dilution in a mixture of your assay buffer and an organic co-solvent can help to gradually decrease the solvent polarity.

  • Pre-warm the Assay Buffer: Adding the DMSO stock to a slightly warmed buffer can sometimes prevent immediate precipitation. Ensure the final temperature is compatible with your assay.

Diagram: Stepwise Dilution Workflow

G cluster_0 Preparation cluster_1 Dilution Steps cluster_2 Result A High Concentration Stock in 100% DMSO B Intermediate Dilution (e.g., 1:10 in 50% DMSO/Buffer) A->B Gradual Polarity Shift C Final Dilution (e.g., 1:100 in Assay Buffer) B->C Minimize Precipitation D Final Assay Concentration (≤0.5% DMSO) C->D Homogeneous Solution

Caption: A stepwise dilution workflow to prevent compound precipitation.

Issue 2: Low and Variable Solubility in Different Buffer Systems

The solubility of this compound is expected to be highly dependent on the pH and composition of the buffer.

Root Cause Analysis:

  • pH-Dependent Ionization: The piperazine and pyridine moieties are basic and will be protonated at acidic pH, forming more soluble salts. As the pH increases towards and beyond their pKa values, the neutral, less soluble form will predominate.[2]

  • Buffer Ions Interaction: Certain buffer salts can interact with the compound, potentially leading to the formation of less soluble complexes.

Troubleshooting Workflow:

  • Determine the pH-Solubility Profile: A critical first step is to experimentally determine the solubility of your compound across a range of pH values (e.g., pH 3 to 8). This will help you identify the optimal pH for your assays.

  • Select an Appropriate Buffer: Based on the pH-solubility profile, choose a buffer system that maintains a pH where the compound is most soluble and that is compatible with your experimental setup.

  • Consider Co-solvents: If adequate solubility cannot be achieved by pH adjustment alone, the use of a water-miscible co-solvent can be an effective strategy.[3][4]

Diagram: pH-Dependent Solubility of a Basic Compound

G cluster_0 Chemical Equilibrium cluster_1 pH Scale compound R-NH (Insoluble Free Base) <=> R-NH2+ (Soluble Salt) low_pH Low pH (Acidic) [H+] High low_pH->compound Shifts Equilibrium to the Right (Increases Solubility) high_pH High pH (Basic) [H+] Low high_pH->compound Shifts Equilibrium to the Left (Decreases Solubility)

Caption: The effect of pH on the solubility of a basic compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous solvent such as DMSO.

  • Weighing: Accurately weigh a precise amount of this compound in a sterile, conical tube.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (not exceeding 40°C) or sonication can be used to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Preliminary Aqueous Solubility Assessment
  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).

  • Compound Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the buffer pH to generate a pH-solubility profile.

Data Presentation

Table 1: Recommended Starting Concentrations of Co-solvents for Solubility Enhancement

Co-solventTypical Starting Concentration in AssayMaximum Tolerated Concentration (Cell-based Assays)Notes
DMSO0.1 - 0.5%0.5 - 1%Can have cytotoxic effects at higher concentrations.
Ethanol0.5 - 1%1 - 2%Can affect enzyme activity and cell membrane integrity.
PEG 4001 - 5%5 - 10%Generally well-tolerated by cells.
CyclodextrinsVaries (e.g., 1-10 mM)Dependent on specific cyclodextrin and cell typeCan be used to form inclusion complexes to enhance solubility.[5]

Advanced Strategies

If the above troubleshooting steps are insufficient, consider these more advanced formulation strategies:

  • Salt Formation: While the compound is already a hydrochloride salt, exploring other salt forms could potentially improve solubility and dissolution characteristics.[6][7]

  • Use of Excipients: Surfactants or polymers can be used to create micelles or solid dispersions that enhance the solubility of poorly soluble compounds.[8]

  • Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution.[9]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with this compound, leading to more accurate and reproducible experimental data.

References

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]

  • In vitro solubility assays in drug discovery - PubMed. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Effective formulation strategies for poorly water soluble drugs - ResearchGate. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - NIH. Available at: [Link]

  • Pyridine - Wikipedia. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. Available at: [Link]

  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf. Available at: [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC - NIH. Available at: [Link]

  • Practical aspects of improving drug solubility of poorly soluble - Walsh Medical Media. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed. Available at: [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - OUCI. Available at: [Link]

  • Effect of pH on solubility (Lehninger's Principles) - Chemistry Stack Exchange. Available at: [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. Available at: [Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC - NIH. Available at: [Link]

  • N-METHYLPIPERAZINE - Ataman Kimya. Available at: [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

Sources

Technical Support Center: Navigating the Purification of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome the unique challenges associated with purifying this heterocyclic compound.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My final product is an oil or a sticky solid that won't crystallize. What are the likely causes and how can I induce crystallization?

Answer: The inability to obtain a crystalline solid is a common issue, often stemming from the presence of impurities that inhibit the formation of a crystal lattice. The hydrochloride salt of 1-(5-Methylpyridin-2-yl)piperazine is expected to be a crystalline solid, so an oily or sticky appearance strongly suggests impurities.

  • Likely Culprits:

    • Excess Piperazine or Unreacted Starting Materials: The synthesis of 1-(5-Methylpyridin-2-yl)piperazine typically involves the reaction of a 2-halopyridine (e.g., 2-chloro-5-methylpyridine) with piperazine. Incomplete reaction or inadequate removal of excess piperazine can lead to an impure final product.

    • Di-substituted Piperazine: A common side reaction is the formation of a di-substituted piperazine, where two 5-methylpyridin-2-yl groups react with the same piperazine molecule. This larger, more complex molecule can interfere with the crystallization of your desired product.

    • Residual Solvent: Trapped solvent molecules from the reaction or workup can also prevent crystallization.

  • Strategic Solutions:

    • Salt Formation and Recrystallization: Converting the free base to its hydrochloride salt is a crucial step that often facilitates crystallization. If you have an oily free base, dissolving it in a suitable solvent like isopropanol and then adding a solution of HCl in isopropanol can induce the precipitation of the hydrochloride salt. For a sticky hydrochloride salt, a carefully chosen recrystallization is necessary.

    • Solvent Screening for Recrystallization: The choice of solvent is critical. For a hydrochloride salt, polar protic solvents or mixtures are often effective. A good starting point is to screen solvents like ethanol, isopropanol, or methanol, and their mixtures with less polar solvents like ethyl acetate or acetone. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

    • Trituration: If recrystallization proves difficult, trituration can be an effective alternative. This involves repeatedly washing the oily or sticky solid with a solvent in which the desired product is poorly soluble, but the impurities are soluble. Hexanes or diethyl ether are good initial choices for triturating non-polar impurities.

Question 2: I'm observing significant peak tailing when analyzing my product by reverse-phase HPLC. What is causing this and how can I improve the peak shape?

Answer: Peak tailing in reverse-phase HPLC is a frequent challenge when analyzing basic compounds like 1-(5-Methylpyridin-2-yl)piperazine. This is primarily due to strong interactions between the basic nitrogen atoms of the piperazine ring and residual acidic silanol groups on the surface of the silica-based stationary phase.

  • The Underlying Mechanism: The basic amine groups can interact with the acidic silanol groups on the stationary phase through strong ionic interactions. This leads to a portion of the analyte being retained longer than the bulk, resulting in a "tailing" peak.

  • Improving Peak Symmetry:

    • Mobile Phase Modification: Adding a small amount of a basic modifier to your mobile phase can significantly improve peak shape. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common choice. The TEA will compete with your analyte for the active silanol sites, leading to a more symmetrical peak.

    • Alternative Stationary Phases: If mobile phase modifications are insufficient, consider using a column with a different stationary phase. "End-capped" columns, where the residual silanol groups are chemically modified, can reduce tailing. Phenyl-hexyl or embedded polar group (PEG) columns can also offer different selectivity and improved peak shape for basic compounds.

Question 3: My NMR spectrum shows more peaks than expected, suggesting impurities. What are the most likely impurities I should be looking for?

Answer: The presence of unexpected peaks in your NMR spectrum is a clear indication of impurities. Based on the common synthetic routes to 1-(5-Methylpyridin-2-yl)piperazine, several impurities are plausible.

  • Potential Impurities and Their Spectroscopic Signatures:

    • Unreacted 2-halo-5-methylpyridine: You may see the characteristic aromatic signals of the pyridine ring that are slightly shifted compared to your product.

    • Unreacted Piperazine: If the free base is present, you might observe a broad singlet for the N-H protons and a singlet for the four equivalent methylene groups. In its hydrochloride salt form, the signals will be shifted downfield.

    • 1,4-bis(5-methylpyridin-2-yl)piperazine (Di-substituted byproduct): This symmetrical molecule will show a distinct set of aromatic protons for the two pyridine rings and a singlet for the eight equivalent piperazine protons. The integration of the aromatic to piperazine protons will be different from your desired mono-substituted product.

    • Positional Isomers: Depending on the starting materials, there is a possibility of forming other isomers, such as 1-(6-methylpyridin-2-yl)piperazine. Careful analysis of the aromatic region of the NMR, including coupling constants, will be necessary to distinguish these.

  • Workflow for Impurity Identification:

    G start Crude Product with Unexpected NMR Signals step1 Compare with Spectra of Starting Materials start->step1 step2 Analyze Aromatic Region for Isomers start->step2 step3 Check Proton Integration Ratios for Di-substitution start->step3 step4 LC-MS Analysis for Mass Confirmation step1->step4 step2->step4 step3->step4 end_node Identify Impurities and Select Purification Strategy step4->end_node

    Caption: Workflow for identifying impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying crude this compound?

A1: A multi-step approach is often the most effective. Start with an aqueous workup to remove water-soluble impurities. Then, convert the free base to the hydrochloride salt. Finally, perform a recrystallization from a suitable solvent system. For highly impure samples, column chromatography of the free base may be necessary before salt formation.

Q2: What are some recommended solvent systems for recrystallizing this compound?

A2: The ideal recrystallization solvent will depend on the specific impurities present. However, good starting points for screening include:

  • Single Solvents: Isopropanol, ethanol, methanol.

  • Solvent/Anti-solvent Systems:

    • Isopropanol/Ethyl Acetate

    • Ethanol/Diethyl Ether

    • Methanol/Acetone

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. Use a mobile phase that gives good separation between your product and the impurities. Staining with potassium permanganate or visualization under UV light can help to identify spots. High-performance liquid chromatography (HPLC) is a more quantitative method for assessing purity.

Q4: What are the key safety precautions to take when working with this compound and the solvents used for its purification?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used for recrystallization and chromatography are often flammable and can be harmful if inhaled or absorbed through the skin. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent system should be determined by small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol)

  • Anti-solvent (e.g., ethyl acetate, diethyl ether), if necessary

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid adding excessive solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger crystals. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Inducing Further Precipitation: Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals. If using a solvent/anti-solvent system, slowly add the anti-solvent to the solution at room temperature until it becomes slightly cloudy, then allow it to stand.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: HPLC Purity Analysis of this compound

This protocol provides a starting point for developing an HPLC method for purity analysis. Optimization of the mobile phase and gradient may be required.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid

  • This compound standard (if available)

Procedure:

  • Sample Preparation: Prepare a stock solution of your sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or an optimal wavelength determined by UV scan)

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualization of Purification Workflow

G cluster_0 Initial Purification cluster_1 Purification Method Selection cluster_2 Final Product Crude Crude Product (Free Base or HCl Salt) Workup Aqueous Workup Crude->Workup Salt HCl Salt Formation Workup->Salt Decision Assess Purity (TLC/HPLC) Salt->Decision Recryst Recrystallization Decision->Recryst High Purity Chrom Column Chromatography (Free Base) Decision->Chrom Low Purity Pure Pure 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride Recryst->Pure Chrom->Salt Re-form Salt

Caption: A logical workflow for the purification of this compound.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines.
  • The Royal Society of Chemistry. (2012). Experimental Details.
  • University of Rochester, Department of Chemistry.
  • Royal Society of Chemistry. (2017).
  • BenchChem. (2025).
  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • National Institutes of Health. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • National Institutes of Health. PubChem Compound Summary for CID 53167, 1-Methylpiperazine.
  • Google Patents. (1959).
  • Khalili, F., Henni, A., & East, A. L. L. (2009). Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.
  • ChemicalBook. 1-(5-chloro-pyridin-2-yl)-piperazine.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Wikipedia. Substituted piperazine.
  • Pawlaczyk, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 63(3), 185-191.
  • ScienceAsia. (2022).
  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100.
  • ChemicalBook. Piperazine(110-85-0) 1H NMR spectrum.
  • ChemicalBook. 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE synthesis.
  • United Nations Office on Drugs and Crime. (2013).
  • Google Patents. (1993). Process for preparation of 2-amino-5-methyl-pyridine. EP0569701A1.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • ResearchGate. (2022).
  • ChemicalBook. 1-(6-METHYLPYRID-2-YL)PIPERAZINE | 55745-89-6.
  • ChemicalBook. 1-Methylpiperazine CAS#: 109-01-3.
  • ResearchGate. (2018). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • Middle East Technical University. (2022). SYNTHESIS OF NEW AZIRIDINE DERIVATIVES AS POTENTIAL PIPERAZINE PRECURSORS.
  • Sigma-Aldrich. 1-(5-methylpyridin-2-yl)piperazine | 104395-86-0.
  • BenchChem. (2025).
  • CymitQuimica. 1-(6-Methylpyridin-2-yl)]piperazine.
  • Google Patents. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. US5332824A.
  • BLDpharm. 400088-81-5|1-(3-Chlorophenyl)-4-(5-nitropyridin-2-yl)piperazine.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-methylpyridin-2-yl)piperazine hydrochloride, particularly when scaling from laboratory to pilot or manufacturing scale. We address common challenges through a troubleshooting and FAQ format, grounded in established chemical principles and field-proven insights.

Synthesis Workflow Overview

The most robust and scalable synthesis of this compound involves a two-stage approach centered around a palladium-catalyzed Buchwald-Hartwig amination reaction. This method offers high selectivity and generally good yields, which are critical for large-scale production. The key is to manage the reactivity of the two nitrogen atoms in the piperazine ring to prevent the formation of undesired bis-arylated byproducts. The recommended pathway utilizes a mono-protected piperazine derivative.

Synthesis_Workflow cluster_0 Stage 1: C-N Cross-Coupling cluster_1 Stage 2: Deprotection & Salt Formation SM1 2-Bromo-5-methylpyridine Reaction1 Buchwald-Hartwig Amination SM1->Reaction1 SM2 N-Boc-Piperazine SM2->Reaction1 Catalyst Pd Catalyst & Ligand Base (e.g., NaO-t-Bu) Catalyst->Reaction1 Intermediate tert-butyl 4-(5-methylpyridin-2-yl) piperazine-1-carboxylate Intermediate_ref Intermediate Reaction1->Intermediate Acid Anhydrous HCl Reaction2 Boc Deprotection & Salt Formation Acid->Reaction2 FinalProduct 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride Intermediate_ref->Reaction2 Reaction2->FinalProduct

Figure 1: Recommended two-stage synthesis workflow.
Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My Buchwald-Hartwig coupling reaction (Stage 1) has stalled or shows low conversion. What are the common causes and solutions?

Answer: Low conversion in a Buchwald-Hartwig amination is a frequent scale-up challenge. The root cause often lies in the catalyst system, reaction conditions, or reagent quality.

  • Cause - Inactive Catalyst: The palladium catalyst is sensitive to air and moisture, and its activity can be diminished by poor quality ligands or solvents. The choice of ligand is critical for achieving high yields.[1]

    • Solution:

      • Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). All reagents and solvents must be anhydrous.

      • Reagent Purity: Use high-purity starting materials. Impurities in the 2-bromo-5-methylpyridine can poison the catalyst.

  • Cause - Inappropriate Base: The base must be strong enough to deprotonate the N-Boc-piperazine but not so nucleophilic that it leads to side reactions.

    • Solution: Sodium tert-butoxide (NaO-t-Bu) is a common and effective choice. Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, particularly if the substrate is sensitive to the strongly basic conditions of NaO-t-Bu.[1]

  • Cause - Suboptimal Temperature: The reaction rate is highly temperature-dependent.

    • Solution: Most couplings of this type run well between 80-110 °C in solvents like toluene or dioxane.[1] If the reaction is sluggish, a modest increase in temperature may improve the rate, but be cautious of potential degradation of starting materials or product.

Question 2: I am observing a significant amount of the bis-arylated byproduct, 1,4-bis(5-methylpyridin-2-yl)piperazine. How can I suppress this?

Answer: The formation of the bis-arylated byproduct is the primary selectivity challenge in this synthesis. It arises from the desired mono-arylated product reacting a second time with the aryl halide.

  • Primary Solution - Use a Protecting Group: This is the most reliable method for preventing di-substitution on scale.[2] By using mono-Boc-protected piperazine, one nitrogen is rendered unreactive. The Boc group is stable to the basic conditions of the coupling reaction and can be cleanly removed in the final step.[2][3] This transforms the selectivity problem into a straightforward two-step synthesis.

  • Alternative Solution - Stoichiometric Control (If not using a protecting group): While less ideal for scale-up due to purification challenges, you can minimize di-substitution by:

    • Using a Large Excess of Piperazine: A molar ratio of 5 to 10 equivalents of piperazine relative to the aryl halide can statistically favor the mono-arylation product.[3]

    • Slow Addition: Adding the 2-bromo-5-methylpyridine slowly to the mixture of piperazine, catalyst, and base can help maintain a low concentration of the aryl halide, further reducing the chance of a second coupling.

    • The Drawback: This approach necessitates a difficult purification to remove the large excess of unreacted piperazine from the desired product.

Question 3: Purification is proving difficult. How can I efficiently separate my product from starting materials and byproducts?

Answer: Effective purification relies on exploiting the differences in physicochemical properties between your product and the impurities.

  • Post-Coupling (Stage 1):

    • Catalyst Removal: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite® to remove the insoluble palladium catalyst and inorganic salts.

    • Chromatography: The crude N-Boc protected intermediate is best purified by flash column chromatography on silica gel.[1] A gradient of ethyl acetate in hexanes is typically effective.

  • Post-Deprotection (Stage 2):

    • Acid-Base Extraction: After deprotection, the free base of your product is present. A liquid-liquid extraction is highly effective.

      • Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash with a basic aqueous solution (e.g., saturated NaHCO₃) to remove any acidic residues.

      • Extract the aqueous layer again with the organic solvent.

      • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified free base.

Question 4: I am struggling to obtain a crystalline hydrochloride salt; it keeps oiling out. What should I do?

Answer: "Oiling out" during salt formation is a common issue caused by impurities, residual water, or suboptimal solvent choice.

  • Ensure High Purity of the Free Base: The free base must be pure before attempting salt formation. Oily impurities can inhibit crystallization. If necessary, re-purify the free base via column chromatography.

  • Use Anhydrous Conditions: Water is detrimental to the crystallization of many hydrochloride salts.

    • Thoroughly dry the purified free base under high vacuum.

    • Use anhydrous solvents for the crystallization (e.g., isopropanol, ethanol, or ethyl acetate).

    • Use a solution of HCl in an anhydrous solvent (e.g., 2M HCl in isopropanol or gaseous HCl bubbled through the solvent). Do not use aqueous HCl.

  • Optimize the Crystallization Solvent:

    • Dissolve the free base in a minimal amount of a polar solvent like isopropanol (IPA) or ethanol.

    • Slowly add the anhydrous HCl solution dropwise with stirring. If a precipitate forms, you can continue.

    • If it becomes oily, you may need to add a less polar co-solvent (an anti-solvent) like diethyl ether or heptane dropwise until turbidity persists, then allow it to stand and crystallize.

    • Seeding with a small crystal of a previous successful batch can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Which starting material is recommended for this synthesis on a larger scale: 2-bromo- or 2-chloro-5-methylpyridine?

A1: For Buchwald-Hartwig aminations, aryl bromides are generally more reactive than aryl chlorides.[1] Therefore, 2-bromo-5-methylpyridine is the recommended starting material as it typically requires milder reaction conditions and lower catalyst loadings, which is advantageous for scale-up.[4] While modern catalyst systems can effectively couple aryl chlorides, they may require more specialized (and expensive) ligands and higher temperatures.[5]

Q2: What is the best strategy for introducing the piperazine moiety to avoid di-substitution?

A2: The use of mono-Boc-piperazine is unequivocally the superior strategy for scalability and process control.[2][6] While it adds a deprotection step, the benefits far outweigh this drawback. It virtually eliminates the formation of the bis-arylated byproduct, which dramatically simplifies purification, improves the overall yield of high-purity material, and leads to a more robust and reproducible process.[3]

Q3: What are the critical parameters to control during the Buchwald-Hartwig reaction scale-up?

A3: The three most critical parameters are:

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Maintaining a strict inert (N₂ or Ar) atmosphere is non-negotiable.

  • Temperature Control: Exothermic events can occur, especially during the addition of reagents. Good temperature control is vital for preventing side reactions and ensuring batch-to-batch consistency.

  • Agitation: In a larger reactor, ensuring efficient mixing is crucial to keep the catalyst and reagents suspended and in contact, which is essential for achieving a complete reaction.

Q4: Can I perform this as a one-pot reaction?

A4: While technically possible, a one-pot procedure where coupling is immediately followed by the addition of strong acid for deprotection is not recommended for scale-up. The acidic conditions required for Boc deprotection are incompatible with the basic conditions of the Buchwald-Hartwig reaction. Attempting this would neutralize the base, quench the coupling reaction, and potentially damage the catalyst system. A two-step process with an intermediate workup or solvent swap is far more reliable and controllable.

Data Summary
ParameterStrategy 1: Excess PiperazineStrategy 2: Mono-Boc-PiperazineRationale
Selectivity Moderate to GoodExcellentProtecting groups offer near-perfect control over mono-substitution.[2]
Ease of Purification DifficultStraightforwardRemoving 5-10 eq. of excess piperazine is challenging; chromatography of the protected intermediate is routine.[3]
Process Robustness LowHighHighly sensitive to stoichiometry and addition rates. The protected route is more tolerant of minor process deviations.
Cost of Goods Lower (Initial Reagents)Higher (Initial Reagents)Piperazine is cheaper than N-Boc-piperazine.[6]
Overall Yield & Purity Typically LowerTypically HigherYield losses during the difficult purification of Strategy 1 often negate the initial cost savings.
Recommendation Suitable for small-scale discoveryHighly Recommended for Scale-Up The superior purity, yield, and process control justify the higher initial reagent cost.
Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate

  • Materials:

    • 2-Bromo-5-methylpyridine (1.0 eq.)

    • N-Boc-piperazine (1.2 eq.)

    • Pd₂(dba)₃ (0.01-0.02 eq.)

    • XantPhos (0.02-0.04 eq.)

    • Sodium tert-butoxide (NaO-t-Bu) (1.4 eq.)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-bromo-5-methylpyridine, N-Boc-piperazine, sodium tert-butoxide, Pd₂(dba)₃, and XantPhos.

    • Seal the reactor and purge thoroughly with nitrogen for at least 30 minutes.

    • Add anhydrous toluene via cannula.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).

    • Once complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues and salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel (e.g., 10-40% ethyl acetate in hexanes gradient) to afford the title compound as a solid.[1]

Protocol 2: Deprotection and Formation of this compound

  • Materials:

    • tert-butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate (1.0 eq.)

    • Anhydrous Isopropanol (IPA)

    • 2M HCl in Isopropanol (or other anhydrous HCl source)

    • Diethyl Ether (optional, as anti-solvent)

  • Procedure:

    • Dissolve the starting material in anhydrous isopropanol (approx. 5-10 volumes).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an excess of anhydrous HCl solution (e.g., 2-3 eq.) dropwise with stirring. A precipitate should begin to form.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS until the starting material is consumed.

    • The product hydrochloride salt will precipitate from the solution. If precipitation is slow, it can be aided by the slow addition of an anti-solvent like diethyl ether.

    • Cool the slurry in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by filtration.

    • Wash the filter cake with cold isopropanol and then with diethyl ether to aid in drying.

    • Dry the white to off-white solid in a vacuum oven at 40-50 °C to a constant weight.[7]

References
  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
  • BenchChem. (2025).
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275. Available at: [Link]

  • Various Authors. (2025).
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • Nolan, S. P., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • BenchChem. (2025).
  • Costantino, L., & Barlocco, D. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. Molecules, 29(1), 68. [Link]

  • Kráľová, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 567. [Link]

Sources

Technical Support Center: Synthesis of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride. Our focus is on practical, field-proven strategies for minimizing impurities, troubleshooting common issues, and ensuring the synthesis of a high-purity final product.

I. Introduction to the Synthetic Pathway and Key Challenges

The most prevalent and efficient method for synthesizing 1-(5-Methylpyridin-2-yl)piperazine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the critical C-N bond between 2-chloro-5-methylpyridine and piperazine. While powerful, this reaction is not without its challenges. The primary obstacles to obtaining a high-purity product are the formation of several key impurities that can be difficult to separate from the desired compound.

This guide is structured to address these challenges head-on, providing a clear path to a successful and reproducible synthesis.

II. Understanding and Mitigating Impurities

A thorough understanding of the potential impurities is the first step toward minimizing their formation. The main culprits in this synthesis can be traced back to the starting materials and side reactions during the Buchwald-Hartwig coupling.

Frequently Asked Questions (FAQs) on Impurity Formation

Q1: What are the most common impurities I should expect in the synthesis of 1-(5-Methylpyridin-2-yl)piperazine?

A1: The most frequently encountered impurities are:

  • Unreacted Starting Materials: Residual 2-chloro-5-methylpyridine and piperazine.

  • Bis-arylated Piperazine: 1,4-bis(5-methylpyridin-2-yl)piperazine, formed by the reaction of the product with another molecule of 2-chloro-5-methylpyridine.

  • Hydrodehalogenation Product: 5-methylpyridine, resulting from the reduction of the starting material, 2-chloro-5-methylpyridine.

  • Starting Material Isomers: Impurities from the synthesis of 2-chloro-5-methylpyridine, most notably 2-chloro-3-methylpyridine.[1]

Q2: How can I prevent the formation of the bis-arylated piperazine impurity?

A2: The formation of 1,4-bis(5-methylpyridin-2-yl)piperazine is a common issue when using piperazine directly. The most effective strategy to prevent this is to use a mono-protected piperazine derivative, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine) . The Boc protecting group ensures that only one of the piperazine nitrogens can participate in the coupling reaction. The Boc group can then be easily removed under acidic conditions during the final hydrochloride salt formation.[2]

Alternatively, using a large excess of piperazine can statistically favor the mono-arylated product, but this can complicate purification.[2][3]

Q3: What causes the formation of 5-methylpyridine, and how can I minimize it?

A3: 5-methylpyridine is the product of hydrodehalogenation, a side reaction where the chloro group of 2-chloro-5-methylpyridine is replaced by a hydrogen atom. This can be promoted by certain catalysts and reaction conditions. To minimize its formation:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands promote the desired reductive elimination to form the C-N bond over side reactions.

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize potential sources of hydrogen.

  • Temperature Control: Overheating the reaction can sometimes increase the rate of hydrodehalogenation.

Q4: Can impurities in my 2-chloro-5-methylpyridine starting material affect the final product?

A4: Absolutely. The purity of your starting materials is critical. The synthesis of 2-chloro-5-methylpyridine from 3-methylpyridine can produce isomeric impurities like 2-chloro-3-methylpyridine.[1] These isomers can also undergo the Buchwald-Hartwig reaction, leading to impurities that are very difficult to separate from the final product due to their similar physical properties. Therefore, it is crucial to use highly pure 2-chloro-5-methylpyridine.

III. Troubleshooting Guide for the Buchwald-Hartwig Amination

This section provides a question-and-answer-style guide to troubleshoot common problems encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Materials Inactive Catalyst: The active Pd(0) species may not be forming or has been deactivated.• Use a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3 or G4). • Ensure all reagents and solvents are anhydrous and thoroughly deoxygenated.
Inappropriate Base: The base may be too weak or not soluble enough.• Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). • Ensure the base is finely powdered to improve solubility and reactivity.
Unsuitable Ligand: The chosen ligand may not be optimal for this specific transformation.• For coupling with a secondary amine like piperazine, bulky biarylphosphine ligands such as XPhos or RuPhos are generally effective.
Formation of a Black Precipitate (Palladium Black) Catalyst Decomposition: The palladium catalyst has precipitated out of the solution, rendering it inactive.• Ensure rigorous exclusion of oxygen from the reaction. • The ligand-to-palladium ratio might be too low; ensure sufficient ligand is present to stabilize the catalyst.
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction has not been allowed to proceed to completion.• Monitor the reaction progress by TLC or LC-MS. • If the reaction stalls, a slight increase in temperature might be beneficial, but be cautious of increased side product formation.
Poor Solubility of Reagents: Reactants, particularly the base, may not be sufficiently soluble in the chosen solvent.• Toluene and dioxane are common and effective solvents. • Consider a solvent that better solubilizes all components.
Difficulty in Removing Palladium Residues Palladium Contamination: Residual palladium from the catalyst can be challenging to remove.• After the reaction, consider a workup with an aqueous solution of a thiol-containing scavenger resin or a wash with a dilute aqueous solution of sodium sulfide to precipitate palladium. • Efficient purification by crystallization of the hydrochloride salt is also key.

IV. Experimental Protocols

The following protocols are provided as a validated starting point for the synthesis of high-purity this compound.

Protocol 1: Synthesis of 1-Boc-4-(5-methylpyridin-2-yl)piperazine

This protocol utilizes Boc-piperazine to prevent the formation of the bis-arylated impurity.

Materials:

  • 2-Chloro-5-methylpyridine (1.0 eq)

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine) (1.2 eq)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add 2-chloro-5-methylpyridine, Boc-piperazine, XPhos Pd G3, and sodium tert-butoxide to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection and Hydrochloride Salt Formation

Materials:

  • Crude 1-Boc-4-(5-methylpyridin-2-yl)piperazine from Protocol 1

  • 4 M HCl in 1,4-Dioxane or Isopropanol

  • Diethyl ether or MTBE (tert-Butyl methyl ether)

  • Isopropanol for recrystallization

Procedure:

  • Dissolve the crude 1-Boc-4-(5-methylpyridin-2-yl)piperazine in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add an excess of 4 M HCl in dioxane or isopropanol with stirring.

  • A precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for 30-60 minutes.

  • If precipitation is slow, the addition of an anti-solvent like diethyl ether or MTBE can facilitate the process.

  • Collect the solid by vacuum filtration, and wash the filter cake with cold diethyl ether or MTBE.

  • Recrystallize the crude hydrochloride salt from a suitable solvent system, such as isopropanol or an ethanol/water mixture, to obtain the final high-purity product.[4]

  • Dry the purified salt under vacuum.

V. Analytical Methods for Purity Assessment

Accurate assessment of product purity is crucial. The following methods are recommended for the analysis of this compound and its potential impurities.

Method Typical Conditions Notes
HPLC-UV Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. Detection: UV at a suitable wavelength (e.g., 254 nm).The pyridine ring provides a chromophore for UV detection. This method is suitable for quantifying the main product and UV-active impurities like 2-chloro-5-methylpyridine and 1,4-bis(5-methylpyridin-2-yl)piperazine.
LC-MS Coupled with the HPLC system described above.Useful for the identification of unknown impurities by their mass-to-charge ratio.
¹H NMR In a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).Can be used to identify and quantify impurities if their signals are resolved from the product signals. For example, the presence of 5-methylpyridine can be detected by its characteristic signals.
GC-MS For analysis of volatile starting materials and byproducts.Particularly useful for checking the purity of the 2-chloro-5-methylpyridine starting material for isomeric impurities.

Note on Piperazine Analysis: Direct analysis of residual piperazine by HPLC-UV is challenging as it lacks a strong chromophore. Derivatization with a UV-active agent like dansyl chloride or NBD-Cl can be employed for sensitive quantification if required.[5][6]

VI. Visualizing the Process and Impurity Formation

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_side_reaction Side Reactions Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination & Deprotonation Oxidative Addition Complex->Amine Coordination R2NH, Base Pd(II) Amido Complex Pd(II) Amido Complex Amine Coordination->Pd(II) Amido Complex Pd(II) Amido Complex->Pd(0)L2 Reductive Elimination (Product: Ar-NR2) Hydrodehalogenation Hydrodehalogenation Pd(II) Amido Complex->Hydrodehalogenation β-Hydride Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination and a key side reaction.

Diagram 2: Impurity Formation Pathways

Impurity_Formation cluster_starting_materials Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_impurities Potential Impurities 2-Cl-5-MePy 2-chloro-5-methylpyridine Product 1-(5-Methylpyridin-2-yl)piperazine 2-Cl-5-MePy->Product Hydrodehalogenation 5-methylpyridine 2-Cl-5-MePy->Hydrodehalogenation Reduction Unreacted_Cl Unreacted 2-chloro-5-methylpyridine 2-Cl-5-MePy->Unreacted_Cl Piperazine Piperazine Piperazine->Product Unreacted_Pip Unreacted Piperazine Piperazine->Unreacted_Pip Bis_Arylated 1,4-bis(5-methylpyridin-2-yl)piperazine Product->Bis_Arylated + 2-Cl-5-MePy

Caption: Overview of the main product and potential impurity formation pathways.

VII. Conclusion

The synthesis of this compound of high purity is readily achievable with a clear understanding of the reaction mechanism and potential pitfalls. By carefully selecting starting materials, employing a mono-protected piperazine, optimizing the Buchwald-Hartwig reaction conditions, and utilizing a robust purification strategy, researchers can consistently obtain a high-quality final product. This guide serves as a comprehensive resource to navigate the challenges of this synthesis and to troubleshoot issues as they arise, ultimately leading to more efficient and successful outcomes in your research and development endeavors.

References

  • HRP20030246A2 - Crystal forms of 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride - Google Patents. (n.d.).
  • (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Preparation of 2-chloro-5-methylpyridine - Patent 0121320. (n.d.).
  • Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved January 20, 2026, from [Link]

  • Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. (2002). ResearchGate. Retrieved January 20, 2026, from [Link]

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents. (n.d.).
  • 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. (n.d.). Retrieved January 20, 2026, from [Link]

  • CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents. (n.d.).
  • MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents. (n.d.).
  • 1 - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents. (n.d.).
  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Experimental Details - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents. (n.d.).
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. (n.d.).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved January 20, 2026, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (n.d.). Retrieved January 20, 2026, from [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 20, 2026, from [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (n.d.). Retrieved January 20, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved January 20, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.). Retrieved January 20, 2026, from [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents. (n.d.).
  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 1-(5-Methylpyridin-2-yl)piperazine hydrochloride, a key intermediate or active pharmaceutical ingredient (API), ensuring the reliability and accuracy of its quantification is paramount. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nonaqueous Titration—for the quantitative determination of this compound. The discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA) guidance documents.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

The Imperative of Method Validation

The objective of analytical method validation is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[3][9] For this compound, this translates to having robust methods that can accurately quantify the compound in bulk drug substances or finished pharmaceutical products. The choice of analytical technique is often a balance between specificity, sensitivity, accuracy, precision, and practical considerations like sample throughput and cost.

Comparative Overview of Analytical Techniques

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Nonaqueous Titration
Specificity High, especially with a well-resolved chromatographic peak.Very high, based on both retention time and mass fragmentation pattern.Low to moderate, as it titrates the total basic content.
Sensitivity High (ppm levels). Can be enhanced with derivatization.Very high (ppb levels or lower).Moderate to low (percent levels).
Accuracy High.High.High, but susceptible to interference from other basic impurities.
Precision High (RSD < 2%).High (RSD < 5%).High (RSD < 1%).
Linearity & Range Excellent over a wide concentration range.Good, but may require more complex calibration models.Applicable over a narrower range suitable for assay.
Robustness Good, with well-defined critical parameters.Moderate, sensitive to changes in temperature and gas flow.Excellent.
Sample Throughput High, with autosamplers.Moderate, due to longer run times.Low to moderate.
Cost (Instrument) Moderate to high.High.Low.
Cost (Operational) Moderate (solvents, columns).High (gases, columns, maintenance).Low (solvents, reagents).

Experimental Protocols and Method Validation

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a workhorse in pharmaceutical analysis due to its high resolution and sensitivity. Since piperazine derivatives may lack a strong chromophore, derivatization can be employed to enhance UV detection.[15][16]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve derivatize Derivatize with NBD-Cl dissolve->derivatize dilute Dilute to Final Concentration derivatize->dilute hplc Inject into HPLC dilute->hplc separation Chromatographic Separation hplc->separation detection UV Detection (340 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

  • Standard and Sample Preparation:

    • Accurately weigh about 25 mg of this compound reference standard and sample into separate 50 mL volumetric flasks.

    • Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Derivatization:

    • Transfer 1 mL of the above solutions to separate vials.

    • Add 1 mL of a derivatizing agent solution (e.g., 4-chloro-7-nitrobenzofuran, NBD-Cl) and a buffer solution (e.g., sodium borate buffer, pH 9.5).

    • Heat the mixture at 60°C for 30 minutes.[15]

    • Cool to room temperature and dilute with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 340 nm.

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • Specificity: Analyze a blank, a placebo, the derivatizing agent, and the spiked sample to demonstrate no interference at the retention time of the analyte.

    • Linearity: Prepare a series of at least five concentrations of the derivatized standard. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2.0%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[15]

    • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity, making it ideal for identifying and quantifying trace-level impurities or for definitive identification.[17][18][19][20]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Optional: Derivatize (e.g., silylation) dissolve->derivatize dilute Dilute to Final Concentration derivatize->dilute gcms Inject into GC-MS dilute->gcms separation GC Separation gcms->separation ionization Electron Ionization separation->ionization detection Mass Spectrometry ionization->detection tic Generate Total Ion Chromatogram detection->tic spectrum Extract Mass Spectrum tic->spectrum quantify Quantify using SIM/Extracted Ion spectrum->quantify

Caption: Workflow for GC-MS analysis of this compound.

  • Standard and Sample Preparation:

    • Accurately weigh the standard and sample into separate vials.

    • Dissolve in a suitable solvent like methanol or dichloromethane.

    • Derivatization (e.g., with a silylating agent like BSTFA) may be necessary to improve volatility and peak shape.[21]

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Validation Parameters:

    • Specificity: The combination of retention time and the unique mass fragmentation pattern provides high specificity.

    • Linearity: Establish a calibration curve using at least five concentration levels.

    • Accuracy and Precision: Follow similar procedures as for HPLC, with acceptance criteria typically being slightly wider for trace analysis.

    • LOD and LOQ: Can be determined from the calibration curve or signal-to-noise ratio.

Nonaqueous Titration

This classical analytical technique is a cost-effective and straightforward method for the assay of bulk drug substances. It is based on the basic nature of the piperazine moiety.[22][23]

Titration_Workflow start Accurately Weigh Sample dissolve Dissolve in Glacial Acetic Acid start->dissolve indicator Add Crystal Violet Indicator dissolve->indicator titrate Titrate with Perchloric Acid in Acetic Acid indicator->titrate endpoint Observe Endpoint (Blue to Greenish-Yellow) titrate->endpoint calculate Calculate Assay (%) endpoint->calculate

Caption: Workflow for nonaqueous titration of this compound.

  • Reagent Preparation:

    • 0.1 N Perchloric Acid: Prepare and standardize against potassium hydrogen phthalate.

  • Procedure:

    • Accurately weigh approximately 250 mg of this compound into a clean, dry 250 mL beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with 0.1 N perchloric acid to a greenish-yellow endpoint.

    • Perform a blank titration.

  • Calculation:

    • Calculate the percentage assay using the following formula: % Assay = [(V_s - V_b) * N * E.W.] / (W * 10) Where:

      • V_s = Volume of titrant consumed by the sample (mL)

      • V_b = Volume of titrant consumed by the blank (mL)

      • N = Normality of the perchloric acid

      • E.W. = Equivalent weight of the compound

      • W = Weight of the sample (g)

  • Validation Parameters:

    • Accuracy: Determined by assaying a high-purity reference standard.

    • Precision: High precision is achievable with careful technique (RSD < 1%).

    • Specificity: This method is not highly specific as it will titrate any basic substance present. Its use is generally limited to bulk material where impurities are well-characterized and not basic.

Conclusion: Selecting the Right Method

The choice of an analytical method for this compound is dictated by the specific requirements of the analysis.

  • HPLC-UV emerges as a balanced and versatile method, particularly for quality control environments where accuracy, precision, and high throughput are essential. Its ability to separate the analyte from potential impurities makes it a robust choice for both assay and impurity profiling.

  • GC-MS is the method of choice for definitive identification and trace-level quantification. Its unparalleled specificity makes it invaluable for structure elucidation, impurity identification, and in situations requiring very low detection limits.

  • Nonaqueous Titration remains a simple, cost-effective, and highly precise method for the assay of the bulk drug substance. However, its lack of specificity necessitates a thorough understanding of the impurity profile of the material being tested.

Ultimately, a comprehensive analytical strategy may involve the use of multiple methods. For instance, HPLC for routine quality control, GC-MS for impurity identification, and titration for rapid assay of the bulk substance. The validation data for each method provides the necessary confidence that the chosen procedure is fit for its intended purpose, ensuring the quality and safety of the final pharmaceutical product.[9]

References

  • BA Sciences. USP <1225> Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Journal of AOAC International. Determination of Piperazine in Formulations by Nonaqueous Titration. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link]

  • ResearchGate. Determination of piperazine derivatives in “Legal Highs”. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Oxford Academic. Determination of Piperazine in Formulations by Nonaqueous Titration. [Link]

  • ResearchGate. GCMS Total Ion Chromatograms of piperazine derivative mixture. [Link]

  • Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

  • PubMed. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. [Link]

  • Scribd. Piperazine Titration k33. [Link]

  • ResearchGate. Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • OPUS at UTS. Analytical Methods. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • SpringerLink. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. [Link]

  • Analele Universitatii din Bucuresti - Chimie. Analytical CHEMISTRY. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

A Comparative Guide to Dopamine Receptor Ligands: Profiling 1-(5-Methylpyridin-2-yl)piperazine hydrochloride Against Key Reference Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride and a selection of well-characterized dopamine receptor ligands. As direct experimental data for this compound is not extensively available in the public domain, this document will focus on a detailed comparison of established ligands, providing a framework for the potential characterization of novel compounds. We will delve into the foundational principles of dopamine receptor pharmacology, present key experimental data for reference ligands, and provide detailed protocols for the in vitro assays essential for profiling such compounds.

Introduction to Dopamine Receptors

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to a vast array of physiological and neurological processes, including motor control, motivation, reward, and cognition.[1] These receptors are the primary targets for therapies addressing conditions like Parkinson's disease, schizophrenia, and addiction.[2] The five dopamine receptor subtypes (D1, D2, D3, D4, and D5) are categorized into two main families based on their signaling mechanisms:

  • D1-like receptors (D1 and D5): These receptors typically couple to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]

  • D2-like receptors (D2, D3, and D4): This family of receptors generally couples to the Gi alpha subunit, which inhibits adenylyl cyclase activity, resulting in a decrease in intracellular cAMP.[3]

The distinct expression patterns and signaling cascades of these receptor subtypes allow for the fine-tuning of dopaminergic neurotransmission and present opportunities for the development of subtype-selective ligands with improved therapeutic profiles and reduced side effects.

Comparative Analysis of Reference Dopamine Receptor Ligands

To understand the potential pharmacological profile of a novel compound like this compound, it is essential to compare it against a panel of well-characterized ligands with diverse properties. The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of several key dopamine receptor ligands across the five receptor subtypes.

Dopamine Receptor Binding Affinities (Ki, nM)

Binding affinity, represented by the inhibition constant (Ki), is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.

LigandD1D5D2D3D4Reference(s)
SKF-38393 1~0.5~150~5000~1000[4][5]
Quinpirole 1900-4.82430[6][7]
Haloperidol --0.66-2.84--[8]
Aripiprazole NegligibleNegligible0.340.8Moderate[9][10][11]
Dopamine Receptor Functional Activity (EC50/IC50, nM)

Functional activity is a measure of a ligand's ability to elicit a biological response upon binding to a receptor. For agonists and partial agonists, this is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a ligand that produces 50% of the maximal response. For antagonists, the half-maximal inhibitory concentration (IC50) is used, representing the concentration of a ligand that inhibits a specific biological response by 50%.

LigandReceptorActivityValue (nM)Reference(s)
SKF-38393 D1-likePartial AgonistEC50: ~10[12]
Quinpirole D2AgonistEC50: 32-38[13]
Haloperidol D2AntagonistIC50: 0.16-0.7[8][14]
Aripiprazole D2Partial AgonistEC50: 2.4-38[15][16][17]

Table 2: Functional activity (EC50/IC50, in nM) of selected dopamine receptor ligands. EC50 values represent the potency of agonists/partial agonists, while IC50 values indicate the potency of antagonists.

The Arylpiperazine Scaffold and this compound: A Structural Perspective

The arylpiperazine moiety is a common scaffold in the design of ligands targeting dopamine and serotonin receptors.[18] The nature of the aryl group and substitutions on the piperazine ring can significantly influence binding affinity and selectivity.[3]

Experimental Protocols for In Vitro Characterization

To determine the binding affinity and functional activity of a novel compound like this compound, a series of in vitro assays are essential. Below are detailed protocols for two fundamental assays.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor. It involves the use of a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the receptor of interest.

Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells expressing the dopamine receptor subtype of interest (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a suitable buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove cytosolic components.

    • Resuspend the final membrane pellet in an assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a multi-well plate, add the prepared cell membranes.

    • Add a fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D2-like receptors or [³H]-SCH23390 for D1-like receptors).

    • Add increasing concentrations of the unlabeled test compound (the "competitor").

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and any bound ligands will be trapped on the filter.

    • Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Diagram of Radioligand Binding Assay Workflow:

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MembranePrep Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound MembranePrep->Incubation ReagentPrep Reagent Preparation ReagentPrep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 & Ki Calculation) Counting->DataAnalysis DopamineSignaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_Receptor D1/D5 Receptor Gs Gs D1_Receptor->Gs Agonist AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 ATP to cAMP PKA PKA cAMP_D1->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylation D2_Receptor D2/D3/D4 Receptor Gi Gi D2_Receptor->Gi Agonist AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 ATP to cAMP (reduced) Reduced Cellular Response Reduced Cellular Response cAMP_D2->Reduced Cellular Response

Sources

A Comparative In Vitro Efficacy Analysis: 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride vs. Clozapine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Advancing CNS Drug Discovery

The Benchmark: Clozapine's Complex Pharmacological Profile

Clozapine is an atypical antipsychotic renowned for its efficacy in treatment-resistant schizophrenia.[1] Its therapeutic superiority is believed to stem from its multifaceted interaction with a wide array of neurotransmitter receptors.[1][2] Unlike typical antipsychotics, which primarily act as potent antagonists of the dopamine D2 receptor, clozapine exhibits a more complex binding profile.[1][3][4]

Key characteristics of clozapine's in vitro profile include:

  • Weak Dopamine D2 Receptor Antagonism: Clozapine binds to D2 receptors with a relatively low affinity (Ki of approximately 160 nM), which is thought to contribute to its lower incidence of extrapyramidal side effects.[1] It only transiently occupies D2 receptors and rapidly dissociates, allowing for more normal dopamine neurotransmission.[5]

  • Potent Serotonin 5-HT2A Receptor Antagonism: It displays a high affinity for 5-HT2A receptors (Ki of about 5.4 nM).[1] The high 5-HT2A to D2 receptor affinity ratio is a hallmark of many atypical antipsychotics and is hypothesized to be crucial for its clinical efficacy.[1]

  • Broad Receptor Engagement: Clozapine also demonstrates significant affinity for various other receptors, including histaminic H1, adrenergic α1A, and muscarinic M1 receptors, which contributes to both its therapeutic effects and its side-effect profile.[1]

The following table summarizes the reported in vitro binding affinities of clozapine for key CNS receptors.

Receptor TargetBinding Affinity (Ki, nM)
Histamine H11.1[1]
Adrenergic α1A1.6[1]
Serotonin 5-HT64.0[1]
Serotonin 5-HT2A5.4[1]
Muscarinic M16.2[1]
Serotonin 5-HT76.3[1]
Serotonin 5-HT2C9.4[1]
Dopamine D424[1]
Dopamine D2160[1]

Designing the Head-to-Head Comparison: A Methodological Blueprint

To ascertain the therapeutic potential and differentiate the pharmacological profile of a novel compound like 1-(5-Methylpyridin-2-yl)piperazine hydrochloride, a systematic in vitro evaluation is paramount. The following experimental workflow provides a robust framework for such a comparison.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis & Interpretation Compound Acquisition Compound Acquisition Receptor Binding Assays Receptor Binding Assays Compound Acquisition->Receptor Binding Assays Test Compound & Clozapine Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Hits with High Affinity Data Analysis Data Analysis Functional Assays->Data Analysis Comparative Profile Comparative Profile Data Analysis->Comparative Profile

Caption: Experimental workflow for in vitro comparison.

Step 1: Radioligand Binding Assays

The initial step is to determine the binding affinities (Ki values) of this compound and clozapine across a panel of CNS receptors. This provides a direct comparison of their receptor interaction profiles.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human D2 or 5-HT2A receptor).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors or [3H]-Ketanserin for 5-HT2A receptors).

    • Add increasing concentrations of the unlabeled test compound (this compound or clozapine).

    • To determine non-specific binding, add a high concentration of a known unlabeled ligand in separate wells.

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with cold buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Step 2: Functional Assays

Once binding affinities are established, functional assays are crucial to determine whether the compounds act as agonists, antagonists, or inverse agonists at their target receptors. This step elucidates the functional consequences of receptor binding.

Protocol: G-Protein Coupled Receptor (GPCR) Functional Assays

The choice of assay depends on the G-protein coupling of the receptor.

  • For Gs or Gi-coupled receptors (e.g., D2 receptors, which are Gi-coupled):

    • cAMP Accumulation Assay:

      • Seed cells expressing the receptor of interest in a 96-well plate.

      • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • For antagonist mode, add varying concentrations of the test compound followed by a fixed concentration of a known agonist (e.g., dopamine). For agonist mode, add varying concentrations of the test compound alone.

      • Incubate for a specified time.

      • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

      • For antagonists, calculate the IC50 value from the concentration-response curve. For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response).

  • For Gq-coupled receptors (e.g., 5-HT2A receptors):

    • Calcium Mobilization Assay:

      • Load cells expressing the receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • For antagonist mode, add varying concentrations of the test compound. For agonist mode, add the test compound alone.

      • Stimulate the cells with a known agonist (e.g., serotonin) for antagonist determination.

      • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader (e.g., a FLIPR instrument).

      • Calculate IC50 or EC50 values from the resulting concentration-response curves.

Interpreting the In Vitro Data: Building a Comparative Profile

The data generated from these assays will allow for a direct comparison between this compound and clozapine. Key points of comparison would include:

  • D2 and 5-HT2A Affinity and Ratio: A high 5-HT2A/D2 affinity ratio is characteristic of atypical antipsychotics.[1] Determining this ratio for the novel compound is a critical first step in its classification.

  • Off-Target Liabilities: High affinity for receptors like H1 and M1, as seen with clozapine, can predict side effects such as sedation and anticholinergic effects.[1] A lower affinity at these receptors could indicate a more favorable side-effect profile.

  • Functional Activity: Does the novel compound exhibit pure antagonism, partial agonism, or inverse agonism at key receptors? This will significantly influence its downstream effects on signaling pathways.

Visualizing the Underlying Mechanisms

Understanding the signaling pathways modulated by these compounds is essential for interpreting their in vitro efficacy.

G cluster_D2 Dopamine D2 Receptor (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) D2 D2R AC_inhibit Adenylyl Cyclase ↓ D2->AC_inhibit cAMP_inhibit cAMP ↓ AC_inhibit->cAMP_inhibit PKA_inhibit PKA ↓ cAMP_inhibit->PKA_inhibit S2A 5-HT2AR PLC Phospholipase C ↑ S2A->PLC IP3_DAG IP3 & DAG ↑ PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Clozapine Clozapine (Antagonist) Clozapine->D2 Weak Blockade Clozapine->S2A Potent Blockade Test_Compound Test Compound (e.g., 1-(5-Methylpyridin-2-yl)piperazine) Test_Compound->D2 ? Test_Compound->S2A ?

Caption: Key signaling pathways for D2 and 5-HT2A receptors.

The dopamine D2 receptor primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[6][7] In contrast, the serotonin 5-HT2A receptor is coupled to Gq proteins, and its activation stimulates phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn lead to intracellular calcium release and protein kinase C (PKC) activation.[8][9] Antagonism at these receptors, as is the case with clozapine, blocks these downstream signaling events.

Conclusion

A thorough in vitro comparison against a well-characterized drug like clozapine is an indispensable step in the development of novel CNS therapeutics. By systematically evaluating the receptor binding profile and functional activity of new chemical entities such as this compound, researchers can gain critical insights into their potential efficacy, mechanism of action, and side-effect liabilities. The methodologies outlined in this guide provide a robust framework for generating the high-quality, reproducible data necessary to make informed decisions in the drug discovery and development process.

References

  • Dr.Oracle. (2025, October 29). What is the mechanism of action of clozapine?
  • R&D Systems.
  • Wikipedia. (n.d.). 5-HT2A receptor.
  • Urs, N. M., et al. (2016). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC - PubMed Central.
  • Tahir, I., et al. (2018). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online.
  • Patsnap Synapse. (2024, July 17).
  • Meltzer, H. Y., et al. (1994). Clinical studies on the mechanism of action of clozapine: the dopamine-serotonin hypothesis of schizophrenia. PubMed.
  • Roth, B. L. (2011). Serotonin 2A (5-HT2A)
  • Pediatric Oncall. (n.d.).
  • González-Maeso, J., & Sealfon, S. C. (2009).
  • Psychopharmacology Explained. (2020, June 21). Why is Clozapine So Unique? - Non D2 Receptor Actions.
  • Kaplan, L. A., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
  • Wikipedia. (n.d.). Dopamine receptor.
  • Meyer, J. M., & Stahl, S. M. (2021). Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels. In The Clozapine Handbook. Cambridge University Press.
  • Wikipedia. (n.d.). Serotonin 5-HT2A receptor agonist.
  • Picetti, R., et al. (1997). Dopamine D2 receptors in signal transduction and behavior. CNR-IRIS.
  • Seeman, P. (2016). Clozapine, a Fast-Off-D2 Antipsychotic. PMC - PubMed Central.
  • López, L., & Mestres, J. (2008). Multi-Receptor Binding Profile of Clozapine and Olanzapine. e-Repositori UPF.
  • Balázs, J., et al. (2024). Functional Analysis of Antipsychotics in Human iPSC-Based Neural Progenitor 2D and 3D Schizophrenia Models. MDPI.
  • Dean, L. (2016). Clozapine Therapy and CYP Genotype. In Medical Genetics Summaries. NCBI Bookshelf.
  • Hroudová, J., & Fišar, Z. (2019).
  • Włodarczyk, A., et al. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
  • Bymaster, F. P., et al. (1997).
  • Bymaster, F. P., et al. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug.
  • Hemant, R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Xu, H., et al. (2016).
  • Xu, H., et al. (2016).
  • Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • Kant, R., & Maji, S. (2022).
  • Mallesha, L., et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. PubMed.

Sources

The Pivotal Role of the Methylpyridine Piperazine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The methylpyridine piperazine moiety is a privileged scaffold in modern medicinal chemistry, conferring favorable physicochemical properties and serving as a versatile building block for a diverse array of therapeutic agents.[1][2] Its unique combination of a basic piperazine ring and an aromatic methylpyridine system allows for multifaceted interactions with biological targets, leading to compounds with potent and selective activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of methylpyridine piperazine derivatives, with a focus on their application as enzyme inhibitors. We will delve into specific examples, supported by experimental data, to elucidate how subtle structural modifications can profoundly impact biological activity. Furthermore, we will provide detailed experimental protocols for key biological assays, offering researchers a practical framework for the evaluation of their own compounds.

Unraveling the Structure-Activity Landscape: Case Studies

The therapeutic potential of methylpyridine piperazine derivatives has been explored across various disease areas, including infectious diseases and metabolic disorders.[3][4] Below, we examine two distinct classes of inhibitors to illustrate the key principles of their SAR.

Case Study 1: N-Aryl-4-(pyridin-4-ylmethyl)-piperazine-1-carboxamides as Leishmania CYP51 Inhibitors

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, poses a significant global health threat. One promising therapeutic target for the development of new anti-leishmanial drugs is cytochrome P450 sterol 14α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol, a vital component of the parasite's cell membrane. A series of N-aryl-4-(pyridin-4-ylmethyl)-piperazine-1-carboxamides has been investigated for their ability to inhibit Leishmania donovani CYP51.[3] The SAR of these compounds reveals critical insights into the structural requirements for potent inhibition.

The following table summarizes the in vitro inhibitory activity (IC50) of a selection of N-aryl-4-(pyridin-4-ylmethyl)-piperazine-1-carboxamides against recombinant L. donovani CYP51.[3]

Compound IDR (Substitution on Phenyl Ring)IC50 (µM)
4a H1.3
4c 2-methyl4.1
4d 3-methyl0.57
4e 4-methyl1.3
18a 4-benzyloxy0.42
18b 4-((3,5-dimethylbenzyl)oxy)0.25
18e 4-((3,5-bis(trifluoromethyl)benzyl)oxy)0.16
18i 4-((3,5-di-tert-butylbenzyl)oxy)0.21

Data sourced from:[3]

  • Positional Importance of Substituents: The position of substituents on the terminal phenyl ring significantly influences inhibitory potency. For instance, a methyl group at the 3-position (meta) of the phenyl ring (compound 4d ) resulted in a 7.1-fold increase in potency compared to the 2-position (ortho) substitution (compound 4c ) and a 2.3-fold increase compared to the 4-position (para) substitution (compound 4e ).[3] This suggests that the 3-position is optimal for interaction with a specific pocket within the enzyme's active site.

  • Enhancement of Potency with Bulky Substituents: The introduction of a benzyloxy group at the 4-position of the phenyl ring (compound 18a ) led to a significant increase in potency compared to the unsubstituted analog (4a ).[3] Further substitution on the benzyl ring of the benzyloxy moiety with bulky, lipophilic groups, such as 3,5-bis(trifluoromethyl) (18e ) and 3,5-di-tert-butyl (18i ), resulted in the most potent compounds in the series.[3] This indicates the presence of a large hydrophobic pocket in the active site that can accommodate these bulky groups, leading to enhanced binding affinity.

  • Linker Length and Conformation: The length of the alkyl linker between the pyridine and piperazine rings also plays a role in activity. A one-carbon linker generally resulted in a slight decrease in activity compared to a two-carbon linker, suggesting that the longer linker provides optimal spacing and conformational flexibility for binding.[3]

Case Study 2: Pyridylpiperazine Hybrids as Urease Inhibitors

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. In medicine, urease produced by bacteria such as Helicobacter pylori is implicated in the pathogenesis of gastritis and peptic ulcers. A series of pyridylpiperazine hybrids has been synthesized and evaluated for their inhibitory activity against urease.[4]

The following table presents the in vitro IC50 values of selected 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives against urease.[4]

Compound IDR (Substitution on N-Aryl Ring)IC50 (µM)
5a H3.11
5b 2-Cl2.13
5c 3-Cl2.0
5d 4-Cl4.12
5h 2-NO27.12
5k 2-Me14.12
5n 2-OMe5.33
Thiourea (Standard) -23.2

Data sourced from:[4]

  • Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups (EWGs) on the N-aryl ring generally enhances urease inhibitory activity. For example, chloro-substituted analogs (5b , 5c , and 5d ) exhibited greater potency than the unsubstituted compound (5a ).[4] The position of the chloro group was also critical, with the 2- and 3-positions providing the most significant increase in activity.

  • Detrimental Effect of Electron-Donating Groups: Conversely, the introduction of electron-donating groups (EDGs) like methyl (5k ) and methoxy (5n ) at the 2-position led to a decrease in inhibitory potential.[4] This suggests that the electronic properties of the N-aryl ring are crucial for interaction with the enzyme's active site.

  • Impact of Steric Hindrance: The presence of a bulky nitro group at the 2-position (5h ) resulted in lower activity compared to the chloro-substituted analogs, possibly due to steric hindrance that prevents optimal binding.[4]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reliability and reproducibility of SAR studies, it is essential to employ robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for key in vitro assays relevant to the evaluation of enzyme inhibitors.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for measuring the inhibitory activity of compounds against a purified enzyme. It can be adapted for various enzyme classes, including kinases and metalloenzymes like urease.

Materials:

  • Purified enzyme of interest

  • Substrate specific to the enzyme

  • Assay buffer (optimized for pH, ionic strength, and cofactors)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor

  • 96-well microplates

  • Plate reader (e.g., spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the assay buffer. A typical 10-point dose-response curve with a 1:3 serial dilution is recommended.

  • Enzyme and Substrate Preparation: Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations. These concentrations should be determined empirically, often near the Michaelis-Menten constant (Km) for the substrate.

  • Assay Reaction:

    • In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO control to each well.

    • Add the enzyme solution (e.g., 2.5 µL) to each well.

    • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution (e.g., 5 µL) to each well.

    • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction (if necessary) by adding a stop solution.

    • Measure the product formation or substrate depletion using an appropriate detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Plot the measured signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Diagram of a Typical Enzyme Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Reaction cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Enzyme_Prep Enzyme Solution Add_Enzyme Add Enzyme Solution Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Solution Add_Substrate Initiate with Substrate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Pre_Incubate Pre-incubation Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubation Add_Substrate->Incubate Detection Signal Detection (Plate Reader) Incubate->Detection Data_Plot Plot Data Detection->Data_Plot IC50_Calc Calculate IC50 Data_Plot->IC50_Calc

Caption: Workflow for a standard in vitro enzyme inhibition assay.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor, such as a dopamine receptor. It involves a competition between the test compound and a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., [3H]-Spiperone)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Test compounds

  • Non-specific binding control (a high concentration of a known ligand)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its dissociation constant (Kd), and various concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of the Radioligand Binding Assay Principle:

G cluster_0 cluster_1 Receptor_A Receptor Bound_A Bound Complex Receptor_A->Bound_A Binding Radioligand_A Radioligand (*) Radioligand_A->Bound_A Receptor_B Receptor Bound_B Bound Complex Receptor_B->Bound_B Binding Radioligand_B Radioligand (*) Radioligand_B->Receptor_B Inhibited Competitor Test Compound Competitor->Bound_B

Caption: Principle of a competitive radioligand binding assay.

Conclusion

The methylpyridine piperazine scaffold continues to be a rich source of novel therapeutic candidates. The case studies presented here underscore the importance of systematic SAR exploration in optimizing the potency and selectivity of these derivatives. By understanding the intricate interplay between chemical structure and biological activity, and by employing rigorous experimental methodologies, researchers can rationally design and develop next-generation drugs with improved efficacy and safety profiles. The versatility of this scaffold, coupled with a deeper understanding of its SAR, promises to yield new and effective treatments for a wide range of diseases in the years to come.

References

  • Sharlow, E. R., et al. (2018). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS Infectious Diseases, 4(11), 1636-1651. [Link]

  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1371377. [Link]

  • Chen, L., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(23), 7203. [Link]

  • García-Sáez, I., et al. (2020). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 25(18), 4147. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-580. [Link]

  • Kumar, R. R., et al. (2025). SAR studies of piperazine derivatives as antidepressant compounds. International Journal of Molecular Sciences. [Link]

  • Frontiers in Pharmacology. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Singh, H., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 312-334. [Link]

  • Grandjean, J. M. M., et al. (2020). Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. ACS Medicinal Chemistry Letters, 11(2), 127-132. [Link]

  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][5]naphthyridin-2(1H)-one as a Potent, Selective, and Orally Bioavailable Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 55(13), 6173-6185. [Link]

  • PubMed. (2013). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. [Link]

  • MDPI. (2022). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. [Link]

  • ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • PharmacologyOnLine. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. [Link]

  • PubMed. (2022). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. [Link]

Sources

A Methodological Guide to Characterizing the Selectivity and Cross-Reactivity Profile of a Novel Piperazine-Containing Compound: A Case Study with 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold and the Imperative of Selectivity Profiling

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its structural features allow it to serve as a versatile scaffold, present in a wide array of clinically successful drugs targeting the central nervous system (CNS) and beyond, including antipsychotics, antidepressants, and anxiolytics.[3][4] The diverse pharmacological activities of piperazine derivatives underscore their importance, but also highlight a critical challenge: the potential for off-target interactions, leading to undesirable side effects.[1][5]

This guide uses 1-(5-Methylpyridin-2-yl)piperazine hydrochloride, a novel chemical entity (NCE), as a case study to present a robust, tiered strategy for comprehensive cross-reactivity and selectivity profiling. For researchers, scientists, and drug development professionals, establishing a compound's selectivity profile early in the discovery process is not merely a regulatory requirement; it is a fundamental step to mitigate safety-related attrition, understand the mechanism of action, and build a strong foundation for clinical success.[6][7][8] Adherence to internationally recognized guidelines, such as the ICH S7A and S7B, is critical for ensuring that preclinical safety assessments are thorough and standardized.[9][10][11][12]

Part 1: A Tiered Strategy for In Vitro Cross-Reactivity Profiling

A logical, tiered approach is the most efficient method for characterizing a novel compound. This strategy conserves resources by using broad, single-concentration screens to identify potential liabilities before committing to more extensive and costly dose-response and functional studies.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Potency & Selectivity Determination cluster_2 Tier 3: Functional Activity Confirmation T1 T1 T2 Dose-Response Analysis (For Tier 1 Hits) Determine IC₅₀/Kᵢ values Quantify potency at off-targets T1->T2 Hits >50% Inhibition T3 Functional Assays (For Potent Off-Targets) Characterize activity (agonist, antagonist, etc.) Assess physiological relevance T2->T3 Potent Hits (e.g., Kᵢ < 1 µM)

Figure 1. Tiered workflow for in vitro cross-reactivity profiling.

Part 2: Tier 1 - Broad Panel Screening for Liability Identification

Causality Behind Experimental Choice: The initial goal is to cast a wide net to identify potential off-target interactions early.[6][8] A broad radioligand binding assay panel, such as the SafetyScreen44 panel, is the industry standard for this purpose.[6][8][13] This panel covers a wide range of targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters, which are frequently implicated in adverse drug reactions (ADRs).[7][13] Testing at a high concentration (typically 10 µM) ensures that even weak but potentially significant interactions are detected.

Comparative Data: Hypothetical Tier 1 Screening Results

The following table presents hypothetical data comparing our case study compound against two benchmarks: a known selective compound (Compound A) and a compound known for multiple off-target effects (Compound B).

Target1-(5-Methylpyridin-2-yl)piperazine HCl (% Inhibition @ 10 µM)Compound A (Selective) (% Inhibition @ 10 µM)Compound B (Multi-Target) (% Inhibition @ 10 µM)
Hypothetical Primary Target 95%98%92%
Serotonin Receptor (5-HT2A) 78%5%85%
Histamine Receptor (H1) 65%2%75%
Adrenergic Receptor (α1A) 52%<1%68%
Dopamine Receptor (D2) 15%8%55%
hERG Channel 8%3%45%
Muscarinic Receptor (M1) 5%<1%30%

Interpretation: The data suggests that this compound has potential off-target activity at the 5-HT2A, H1, and α1A receptors. These "hits" warrant further investigation in Tier 2.

Experimental Protocol: Radioligand Binding Assay (Filtration Plate Method)

This protocol is a standard method for assessing competitive binding to membrane-bound receptors.[14][15]

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[16]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet and resuspend it in an appropriate assay buffer.[16]

    • Determine the protein concentration using a standard method like the BCA assay.[16]

  • Assay Setup (96-well plate):

    • To each well, add the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A), and the test compound (1-(5-Methylpyridin-2-yl)piperazine HCl at 10 µM).[16]

    • Include control wells for "total binding" (radioligand + vehicle) and "non-specific binding" (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation & Filtration:

    • Incubate the plate (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[16]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.[14][16]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection & Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition caused by the test compound relative to the specific binding (Total Binding - Non-specific Binding).

Part 3: Tier 2 - Dose-Response Analysis for Potency and Selectivity

Causality Behind Experimental Choice: A single-point inhibition value is insufficient to understand the compound's true affinity for an off-target. A dose-response curve is essential to determine the potency (expressed as IC₅₀ or Kᵢ) at each identified "hit" receptor. This allows for the calculation of a selectivity window—the ratio of affinity for off-targets versus the primary target—which is a critical parameter in drug development.

Comparative Data: Hypothetical Kᵢ Values and Selectivity Profile
Target1-(5-Methylpyridin-2-yl)piperazine HCl Kᵢ (nM)Selectivity Fold (vs. Primary Target)
Hypothetical Primary Target 15-
Serotonin Receptor (5-HT2A) 15010-fold
Histamine Receptor (H1) 45030-fold
Adrenergic Receptor (α1A) 1,20080-fold

Interpretation: The compound is 10-fold more selective for its primary target over the 5-HT2A receptor and shows even greater selectivity over the H1 and α1A receptors. A selectivity window of at least 10-fold is often considered a minimum benchmark, though the required window depends heavily on the therapeutic context and the physiological role of the off-target.

Part 4: Tier 3 - Functional Assays for Mechanistic Insight

Causality Behind Experimental Choice: A binding assay only confirms that a compound physically interacts with a target; it does not reveal the functional consequence of that interaction.[17][18] The compound could be an activator (agonist), an inhibitor (antagonist), or have no functional effect. Functional assays, such as calcium flux or cAMP assays, are necessary to elucidate the compound's true pharmacological effect on the cell.[19][20][21]

Hypothetical Scenario: Functional Activity at the 5-HT2A Receptor

Let's assume the 10-fold selectivity against the 5-HT2A receptor is a concern. A functional assay is performed to determine if the binding results in a cellular response. The 5-HT2A receptor is a Gq-coupled GPCR, which upon activation, initiates a signaling cascade leading to an increase in intracellular calcium ([Ca²⁺]ᵢ).

G compound 1-(5-Methylpyridin-2-yl)piperazine (Antagonist) receptor 5-HT2A Receptor compound->receptor Blocks g_protein Gαq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP₃R ca_release Ca²⁺ Release er->ca_release

Figure 2. Gq signaling pathway blocked by a 5-HT2A antagonist.
Experimental Protocol: Calcium Flux Functional Assay
  • Cell Culture: Plate cells engineered to express the 5-HT2A receptor in a microplate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye's fluorescence intensity increases proportionally with intracellular calcium concentration.

  • Compound Addition: Add varying concentrations of 1-(5-Methylpyridin-2-yl)piperazine HCl to the wells and incubate.

  • Agonist Challenge: Add a known 5-HT2A agonist (e.g., serotonin) to all wells to stimulate the receptor.

  • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., a FLIPR instrument).

  • Data Analysis: If the compound is an antagonist, it will suppress the fluorescence signal induced by the agonist in a dose-dependent manner. This data can be used to calculate a functional potency (IC₅₀).

Conclusion: Synthesizing a Comprehensive Selectivity Profile

This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity of a novel compound, using this compound as a model. Through a combination of broad panel screening, dose-response analysis, and functional validation, a comprehensive picture of the compound's selectivity emerges.

Our hypothetical results indicate that this compound is a potent compound with a primary target, but exhibits measurable off-target binding at several aminergic receptors, most notably 5-HT2A. The 10-fold selectivity window suggests that at therapeutic concentrations aimed at the primary target, there is a possibility of engaging the 5-HT2A receptor. If functional assays confirm this interaction is antagonistic, researchers would need to consider if this "side effect" is acceptable, undesirable, or potentially even beneficial (polypharmacology). This data-driven decision-making is the cornerstone of modern, efficient drug discovery.

References

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. doi: 10.1016/j.copbio.2005.10.008. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
  • Zhou, Y., Meng, J., Xu, C., & Liu, J. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. doi: 10.3389/fcell.2021.611443. Retrieved from [Link]

  • Zhu, F., & Wang, P. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 11(9), 2601-2616. doi: 10.1016/j.apsb.2021.02.015. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services.
  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods: Practical Guide and Tips. The American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. doi: 10.1152/ajplung.1993.265.4.L421. Retrieved from [Link]

  • WuXi AppTec. (n.d.). In vitro Safety Pharmacology Profiling.
  • Patsnap. (2025). What are preclinical safety pharmacology requirements?.
  • Eurofins Scientific. (2025). Using secondary pharmacology panels to predict clinical safety risks.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
  • Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline.
  • de Freitas, R. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 597-611. doi: 10.1111/fcp.12408. Retrieved from [Link]

Sources

Benchmarking 1-(5-Methylpyridin-2-yl)piperazine hydrochloride against standard compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to 1-(5-Methylpyridin-2-yl)piperazine hydrochloride

A Senior Application Scientist's In-Depth Technical Guide for Preclinical Researchers

Executive Summary

This guide provides a comprehensive framework for benchmarking the novel compound, this compound, against established standards in the field of neuropharmacology. The piperazine structural motif is prevalent in a multitude of centrally active agents, suggesting a high potential for bioactivity.[1][2] Given its structural similarity to known modulators of the metabotropic glutamate receptor 5 (mGluR5), this guide establishes a rigorous, head-to-head comparison with the gold-standard non-competitive mGluR5 antagonists, MPEP and SIB-1893. We present detailed experimental protocols, from functional antagonism assays to selectivity profiling, designed to elucidate the compound's potency, mechanism of action, and potential off-target liabilities. The objective is to equip researchers with the necessary methodologies to thoroughly characterize this compound and determine its viability for further development.

Introduction: The Rationale for Benchmarking

The metabotropic glutamate receptor 5 (mGluR5) is a Group I mGluR that plays a critical role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, fragile X syndrome, and chronic pain, making it a high-interest target for therapeutic intervention.

This compound is a novel small molecule featuring a piperazine ring connected to a methyl-substituted pyridine moiety. The piperazine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties and interacting with a wide array of biological targets.[1][2] Its structural alerts point towards a potential interaction with mGluR5, necessitating a systematic evaluation.

Benchmarking is not merely a comparative exercise; it is a critical step in drug discovery that contextualizes the performance of a new chemical entity. By comparing our test compound to well-characterized molecules like MPEP and SIB-1893, we can:

  • Establish its relative potency and efficacy.

  • Gain preliminary insights into its mechanism of action (e.g., competitive vs. non-competitive).

  • Identify potential liabilities, such as off-target effects, that have been documented for the standard compounds.

Selection of Standard Compounds

A meaningful benchmark requires the selection of appropriate reference compounds. For this guide, we have selected two widely recognized mGluR5 antagonists:

  • MPEP (2-Methyl-6-(phenylethynyl)-pyridine): A potent, selective, and systemically active non-competitive antagonist of the mGluR5 receptor with a reported IC₅₀ of 36 nM.[3] It is one of the most extensively studied mGluR5 antagonists and serves as a primary benchmark in the field.

  • SIB-1893 ((E)-2-methyl-6-(2-phenylethenyl)pyridine): A close structural analog of MPEP, also characterized as a selective, non-competitive mGluR5 antagonist with an IC₅₀ of approximately 0.29 µM.[4][5] Studies have shown that both MPEP and SIB-1893 can exhibit off-target effects as non-competitive NMDA receptor antagonists at higher concentrations, a critical factor to consider in our evaluation.[6]

The use of these standards provides a robust framework for interpreting the experimental data generated for this compound.

Comparative In Vitro Pharmacological Profiling

The initial characterization of our test compound will involve a series of in vitro assays designed to quantify its activity at the mGluR5 receptor and assess its selectivity.

Primary Objective: Determining Potency at mGluR5

The first and most crucial experiment is to determine if and how potently this compound antagonizes mGluR5 function. Group I mGluRs, including mGluR5, are Gq-coupled receptors that signal through the activation of phospholipase C (PLC), leading to the accumulation of inositol phosphates (IP) and subsequent mobilization of intracellular calcium ([Ca²⁺]i).[6] We will leverage this pathway for our primary functional assay.

Key Experiment: Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the functional consequence of Gq-coupled receptor activation. A reduction in the agonist-induced IP accumulation in the presence of our test compound provides a clear measure of antagonism.

A detailed, step-by-step protocol for this assay is provided in Section 4.1.

Secondary Objective: Assessing Selectivity

Selectivity is paramount for a viable drug candidate. Based on the known pharmacology of our benchmark compounds, we must assess two key potential off-target activities:

  • Selectivity against mGluR1: The other member of the Group I mGluRs.

  • Activity at NMDA Receptors: A known liability for MPEP and SIB-1893.[6][7]

Key Experiments:

  • mGluR1 Functional Assay: The IP accumulation assay will be repeated using a cell line expressing the human mGluR1b receptor.

  • NMDA Receptor Activity Assay: Whole-cell patch-clamp electrophysiology on cultured neurons will be used to measure any direct inhibition of NMDA-evoked currents.

Data Summary and Interpretation

The data from these assays should be compiled to provide a clear, quantitative comparison.

CompoundmGluR5 IC₅₀ (nM)mGluR1 IC₅₀ (µM)NMDA Receptor Inhibition (% @ 10 µM)
1-(5-Methylpyridin-2-yl)piperazine HCl [Experimental Value] [Experimental Value] [Experimental Value]
MPEP (Reference)36> 100~15-20%
SIB-1893 (Reference)290> 100~15-20%
Hypothetical reference values are based on published literature.[4][6]

Interpretation of Potential Outcomes:

  • High Potency & Selectivity: An IC₅₀ at mGluR5 in the low nanomolar range with >100-fold selectivity over mGluR1 and minimal NMDA receptor inhibition would classify the compound as a promising lead.

  • Potent but Non-Selective: Potent activity at both mGluR5 and mGluR1 would suggest a Group I antagonist profile.

  • Off-Target Liability: Significant inhibition of NMDA receptor currents, especially at concentrations close to its mGluR5 IC₅₀, would be a major concern, mirroring the known liabilities of MPEP and SIB-1893.[6]

Visualizing the Science: Pathways and Workflows

To clarify the underlying biology and our experimental approach, we use Graphviz diagrams.

mGluR5 Signaling Pathway

The activation of mGluR5 by an agonist like glutamate or CHPG initiates a well-defined intracellular signaling cascade. Our functional assay is designed to measure a key product of this pathway.

mGluR5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store Binds to Receptor Ca_Release Ca2+ Release Ca_Store->Ca_Release Induces Glutamate Agonist (e.g., Glutamate, CHPG) Glutamate->mGluR5 Activates Test_Cmpd Antagonist (e.g., MPEP, Test Compound) Test_Cmpd->mGluR5 Inhibits

Caption: The Gq-coupled mGluR5 signaling cascade leading to IP3 production and calcium release.

Experimental Benchmarking Workflow

Our experimental strategy follows a logical progression from primary screening to selectivity profiling.

Benchmarking_Workflow cluster_assays In Vitro Profiling start Start: Synthesize Test Compound (1-(5-Me-Pyr-2-yl)piperazine HCl) assay_prep Prepare Assay-Ready Plates: Test Compound & Standards (MPEP, SIB-1893) start->assay_prep primary_assay Primary Functional Assay: mGluR5 IP Accumulation (HEK293-h-mGluR5 cells) assay_prep->primary_assay selectivity_mGluR1 Selectivity Assay 1: mGluR1 IP Accumulation (HEK293-h-mGluR1b cells) assay_prep->selectivity_mGluR1 selectivity_NMDA Selectivity Assay 2: NMDA Receptor Electrophysiology (Cultured Cortical Neurons) assay_prep->selectivity_NMDA data_analysis Data Analysis: Calculate IC50 Values & Percent Inhibition primary_assay->data_analysis selectivity_mGluR1->data_analysis selectivity_NMDA->data_analysis decision Go/No-Go Decision: Potency & Selectivity Profile Acceptable? data_analysis->decision end_go Proceed to In Vivo PK/PD Studies decision->end_go Yes end_nogo Stop or Initiate SAR Optimization decision->end_nogo No

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Key Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1] Its structural properties allow for extensive modifications, leading to a wide array of derivatives with diverse pharmacological activities, including antipsychotic, antihistaminic, and antidepressant effects.[1][2][3] Understanding the pharmacokinetic profiles of these derivatives—how they are absorbed, distributed, metabolized, and excreted (ADME)—is paramount for optimizing their therapeutic efficacy and safety in drug development.[1][4]

This guide provides a comparative analysis of the pharmacokinetic profiles of three distinct piperazine derivatives: Cyclizine , an antihistamine; Trazodone , an antidepressant; and Olanzapine , an atypical antipsychotic. We will delve into the experimental methodologies used to characterize these profiles and explore the structure-pharmacokinetic relationships that govern their behavior in the body.

Section 1: The Crucial Role of Pharmacokinetic Profiling

Pharmacokinetics (PK) is the study of the movement of a drug into, through, and out of the body.[5] A comprehensive PK profile is essential for determining appropriate dosing regimens, predicting potential drug-drug interactions, and ensuring that the drug reaches its target site in sufficient concentrations to be effective without causing undue toxicity.[6][7][8] The four pillars of pharmacokinetics are:

  • Absorption: The process by which a drug enters the bloodstream.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body.

  • Metabolism: The chemical conversion of a drug into other compounds (metabolites) by the body, primarily in the liver.[4]

  • Excretion: The removal of the drug and its metabolites from the body.[4]

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral\nAdministration Oral Administration GI Tract GI Tract Oral\nAdministration->GI Tract Bloodstream Bloodstream GI Tract->Bloodstream First-Pass Metabolism Tissues Tissues Bloodstream->Tissues Liver Liver Bloodstream->Liver Kidneys Kidneys Bloodstream->Kidneys Metabolites Metabolites Liver->Metabolites Metabolites->Bloodstream Urine/Feces Urine/Feces Kidneys->Urine/Feces

Caption: The ADME process, illustrating the journey of a drug through the body.

Section 2: Foundational Experimental Methodologies

Reliable pharmacokinetic data is built upon robust and validated experimental protocols. The following methodologies represent the gold standard for preclinical and clinical pharmacokinetic assessment.

Protocol 2.1: In Vivo Pharmacokinetic Study in a Rodent Model

Rodent models, such as mice and rats, are frequently used in preclinical studies to assess the ADME properties of a drug candidate.[6][8]

Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) following drug administration.

Step-by-Step Methodology:

  • Animal Acclimation and Preparation:

    • Acclimate animals (e.g., Sprague-Dawley rats) to the housing facility for at least one week.

    • Fast animals overnight prior to dosing, with free access to water.

    • Weigh each animal to determine the precise dose volume.

  • Drug Formulation and Administration:

    • Prepare the drug formulation (e.g., a solution or suspension in a suitable vehicle).

    • Administer the drug via the intended clinical route (e.g., oral gavage for oral absorption studies) and intravenously (IV) to a separate group to determine absolute bioavailability.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9]

    • Utilize a minimally invasive technique, such as saphenous vein sampling, to reduce animal stress.[5]

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

in_vivo_workflow start Start: Animal Preparation dosing Drug Administration (Oral & IV) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Analysis storage->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End: PK Profile pk_calc->end

Caption: Workflow for an in vivo pharmacokinetic study in a rodent model.

Protocol 2.2: Bioanalytical Quantification using LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[10][11][12]

Objective: To accurately measure the concentration of the piperazine derivative in plasma samples.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation extraction by adding a solvent like acetonitrile to the plasma sample, which also contains an internal standard.[10]

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vial for analysis.

  • Chromatographic Separation:

    • Inject the prepared sample onto an HPLC or UPLC system.

    • Separate the analyte from endogenous matrix components on a suitable column (e.g., C18).[10]

  • Mass Spectrometric Detection:

    • Introduce the column eluent into a tandem mass spectrometer.

    • Utilize multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for the analyte and internal standard, ensuring high selectivity.[4]

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the analyte concentration in the unknown samples by interpolating from the calibration curve.

Method Validation: The bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, ICH M10) to ensure its accuracy, precision, selectivity, stability, and reproducibility.[13][14][15][16]

Section 3: Comparative Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters for Cyclizine, Trazodone, and Olanzapine. These derivatives were chosen to represent different therapeutic classes and showcase the diversity of pharmacokinetic profiles within the piperazine family.

ParameterCyclizineTrazodoneOlanzapine
Therapeutic Class Antihistamine[17]Antidepressant[18]Atypical Antipsychotic[19]
Oral Bioavailability (%) ~50%[20]Rapidly absorbed[18][21]>60%
Tmax (hours) ~2[22]0.5 - 2[18][21]5 - 8
Plasma Protein Binding (%) Not specified89 - 95%~93%
Volume of Distribution (Vd) (L/kg) 23[20][23]~1~12-16
Elimination Half-life (t1/2) (hours) ~20[22]Biphasic: 3-6 (initial), 5-9 (terminal)21 - 54
Primary Metabolic Pathways N-demethylation (possibly involving CYP2D6)[20][23]N-dealkylation, hydroxylation (CYP3A4, CYP2D6)[21][24]Glucuronidation, oxidation (CYP1A2, CYP2D6)
Active Metabolite(s) Norcyclizine (less active)[22]m-chlorophenylpiperazine (m-CPP)[24][25]None with significant activity

Analysis of Comparative Profiles:

  • Absorption and Bioavailability: Olanzapine exhibits high oral bioavailability, suggesting it is well-absorbed and undergoes less first-pass metabolism compared to Cyclizine. Trazodone is also rapidly absorbed, with peak plasma levels achieved quickly.[18][21]

  • Distribution: Olanzapine has a large volume of distribution, indicating extensive distribution into tissues. Cyclizine also distributes widely throughout the body.[20][22][23]

  • Metabolism: All three compounds undergo extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[21][24] Trazodone is notably metabolized by CYP3A4 to its active metabolite, m-CPP, which itself has pharmacological activity.[24][25] The involvement of multiple CYP isoforms in the metabolism of these drugs highlights the potential for drug-drug interactions.

  • Elimination: The elimination half-lives vary significantly, with Olanzapine having the longest half-life, allowing for once-daily dosing. Cyclizine also has a relatively long half-life of approximately 20 hours.[22]

Section 4: Structure-Pharmacokinetic Relationships (SPKR)

The diverse pharmacokinetic profiles of piperazine derivatives are a direct result of the different substituents attached to the piperazine core. These modifications influence key physicochemical properties like lipophilicity, which in turn affect ADME.

SPKR piperazine N Piperazine Core N substituent1 Substituent at N1 (e.g., Aromatic ring system) piperazine:n1->substituent1 substituent2 Substituent at N4 (e.g., Alkyl chain, another ring) piperazine:n2->substituent2 properties Physicochemical Properties substituent1->properties Influences substituent2->properties Influences pk_profile Pharmacokinetic Profile (ADME) properties->pk_profile Determines

Caption: Influence of substituents on the pharmacokinetic profile of piperazine derivatives.

For instance, the addition of lipophilic groups can increase a compound's volume of distribution and its ability to cross the blood-brain barrier. Conversely, the presence of polar functional groups can enhance renal excretion. The specific nature of the substituents also dictates the susceptibility of the molecule to metabolism by various CYP enzymes.

Conclusion

This guide highlights the significant diversity in the pharmacokinetic profiles of piperazine derivatives, driven by their structural variations. A thorough understanding of these profiles, obtained through robust experimental methodologies, is indispensable for the successful development of safe and effective drugs. The comparative data presented for Cyclizine, Trazodone, and Olanzapine underscore the importance of tailored pharmacokinetic assessments for each new chemical entity within this versatile class of compounds.

References

  • The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients - PubMed. Available from: [Link]

  • Cyclizine 50mg Tablets - Summary of Product Characteristics (SmPC) - (emc). Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Mechanism of Action of Cyclizine - Pharmacy Freak. Available from: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available from: [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. Available from: [Link]

  • The Pharmacokinetics and Pharmacogenetics of the Antiemetic Cyclizine in Palliative Care Patients - ResearchGate. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis - FDA. Available from: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Available from: [Link]

  • HPLC ANALYSIS AND PHARMACOKINETICS OF CYCLIZINE - CORE. Available from: [Link]

  • Murine Pharmacokinetic Studies - PMC - NIH. Available from: [Link]

  • Characterization of trazodone metabolic pathways and species-specific profiles. Available from: [Link]

  • Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Available from: [Link]

  • trazodone - ClinPGx. Available from: [Link]

  • Pharmacokinetics Studies in Mice or Rats - Bienta. Available from: [Link]

  • Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats - Oxford Academic. Available from: [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - MDPI. Available from: [Link]

  • Rodent In Vivo PK Service - Creative Biolabs. Available from: [Link]

  • Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of Rats - medica@musc. Available from: [Link]

  • Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - MDPI. Available from: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. Available from: [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Available from: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. Available from: [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery. Available from: [Link]

  • An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma | International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]

  • Characterization of trazodone metabolic pathways and species-specific profiles - Frontiers. Available from: [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available from: [Link]

  • A double-blind, randomized comparative study of aripiprazole and olanzapine in patients with schizophrenia - PubMed. Available from: [Link]

  • Olanzapine versus other atypical antipsychotics for schizophrenia - Cochrane. Available from: [Link]

  • Effects of switching from olanzapine to aripiprazole on the metabolic profiles of patients with schizophrenia and metabolic syndrome: a double-blind, randomized, open-label study - NIH. Available from: [Link]

  • Comparative effects of aripiprazole and selected antipsychotic drugs on lipid peroxidation in plasma - PubMed. Available from: [Link]

  • Study of Olanzapine vs. Aripiprazole in the Treatment of Schizophrenia | MedPath. Available from: [Link]

Sources

A Head-to-Head Comparative Analysis of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride and Structurally-Related 5-HT1A Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of neuropharmacology, the quest for selective and efficacious ligands for the serotonin 1A (5-HT1A) receptor remains a cornerstone of therapeutic development for anxiety, depression, and other CNS disorders. This guide provides a comprehensive head-to-head comparison of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride with two well-characterized arylpiperazine compounds: the clinically utilized anxiolytic, Buspirone , and the potent research antagonist, WAY-100635 . This analysis is designed to offer researchers and drug development professionals a detailed, data-driven perspective on the pharmacological and pharmacokinetic nuances that differentiate these molecules.

Introduction to the Comparator Compounds

The selection of appropriate comparators is critical for a meaningful evaluation of a novel compound. In this guide, we have chosen two compounds that represent distinct points on the spectrum of 5-HT1A receptor activity:

  • This compound is an arylpiperazine derivative of interest for its potential modulatory effects on the serotonergic system. Its structural similarity to other known 5-HT1A receptor ligands makes it a compelling subject for comparative analysis.

  • Buspirone , a partial agonist at 5-HT1A receptors, is an established anxiolytic medication.[1] Its clinical relevance and well-documented pharmacological profile provide a benchmark for therapeutic potential.

  • WAY-100635 is a potent and selective "silent" antagonist of the 5-HT1A receptor.[2][3] Its utility as a research tool for delineating 5-HT1A receptor-mediated effects makes it an ideal negative control and a tool for characterizing the intrinsic activity of other ligands.

This guide will delve into a comparative analysis of these three compounds, focusing on their in vitro receptor binding and functional activity, in vivo preclinical efficacy in models of anxiety, and their pharmacokinetic profiles.

In Vitro Characterization: Receptor Binding and Functional Activity

The initial assessment of a compound's potential is often its interaction with the intended molecular target. In this section, we compare the in vitro binding affinities and functional activities of this compound, Buspirone, and WAY-100635 at the 5-HT1A receptor.

Comparative Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for its target. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.

CompoundReceptorKi (nM)Reference
1-(5-Methylpyridin-2-yl)piperazine 5-HT1AData Not Available
Buspirone 5-HT1A25[1]
WAY-100635 5-HT1A0.39 - 1.35[2][4]

As the data indicates, WAY-100635 exhibits a significantly higher affinity for the 5-HT1A receptor compared to Buspirone.[1][2][4] The lack of publicly available Ki data for 1-(5-Methylpyridin-2-yl)piperazine prevents a direct comparison but underscores the importance of conducting such foundational experiments.

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay to determine the Ki value for the 5-HT1A receptor would be conducted as follows:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in these receptors (e.g., rat hippocampus) are prepared.

  • Incubation: The membranes are incubated with a specific radioligand for the 5-HT1A receptor, such as [³H]8-OH-DPAT (an agonist) or [³H]WAY-100635 (an antagonist), at a concentration near its Kd.

  • Competition: A range of concentrations of the test compound (1-(5-Methylpyridin-2-yl)piperazine, Buspirone, or WAY-100635) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 1. Workflow for a competitive radioligand binding assay.

Comparative Functional Activity

Beyond binding, it is crucial to understand the functional consequence of a ligand's interaction with the receptor. This is often assessed by measuring the modulation of second messenger systems, such as cyclic AMP (cAMP).

CompoundFunctional Activity at 5-HT1A ReceptorReference
1-(5-Methylpyridin-2-yl)piperazine Data Not Available
Buspirone Partial Agonist[1]
WAY-100635 Silent Antagonist[2][3]

Buspirone's partial agonism means it activates the 5-HT1A receptor, but to a lesser degree than the endogenous ligand, serotonin.[1] In contrast, WAY-100635 is a silent antagonist, meaning it binds to the receptor and blocks the action of agonists without having any intrinsic activity of its own.[2][3] The functional profile of 1-(5-Methylpyridin-2-yl)piperazine remains to be elucidated.

Experimental Protocol: cAMP Functional Assay

A common method to determine the functional activity of 5-HT1A receptor ligands is to measure their effect on forskolin-stimulated cAMP accumulation in cells expressing the receptor.

  • Cell Culture: Cells stably expressing the human 5-HT1A receptor are cultured to an appropriate density.

  • Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

  • Incubation: Cells are incubated with forskolin (to stimulate cAMP production) and varying concentrations of the test compound.

  • cAMP Measurement: The intracellular concentration of cAMP is measured using a commercially available assay kit (e.g., ELISA-based or time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis:

    • For agonists , the concentration that produces 50% of the maximal response (EC50) is determined.

    • For antagonists , the assay is run in the presence of a known 5-HT1A agonist (e.g., 8-OH-DPAT). The concentration of the antagonist that inhibits 50% of the agonist's response (IC50) is calculated.

Figure 2. Workflow for a cAMP functional assay.

In Vivo Preclinical Efficacy: Models of Anxiety

Animal models of anxiety are instrumental in predicting the potential therapeutic efficacy of a compound. The elevated plus-maze (EPM) is a widely used paradigm to assess anxiolytic-like activity.

CompoundEffect in Elevated Plus-MazeReference
1-(5-Methylpyridin-2-yl)piperazine Data Not Available
Buspirone Anxiolytic-like effects (increased time in open arms)[5]
WAY-100635 Anxiolytic-like effects (increased time in open arms)[2]

Interestingly, both the partial agonist Buspirone and the antagonist WAY-100635 have demonstrated anxiolytic-like effects in the EPM, suggesting that both agonism and antagonism at postsynaptic 5-HT1A receptors can produce anxiolysis.[2][5] The in vivo efficacy of 1-(5-Methylpyridin-2-yl)piperazine in this model has not been reported.

Experimental Protocol: Elevated Plus-Maze
  • Apparatus: The EPM consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

  • Acclimatization: Animals (typically rats or mice) are allowed to acclimate to the testing room.

  • Drug Administration: Animals are administered the test compound, vehicle, or a positive control (e.g., diazepam) at a specified time before the test.

  • Testing: Each animal is placed in the center of the maze facing an open arm and allowed to explore for a set period (e.g., 5 minutes).

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.

  • Data Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

Figure 3. Workflow for the elevated plus-maze test.

Pharmacokinetic Profiles

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for its development as a therapeutic agent. Here, we compare the available pharmacokinetic data for the three compounds in rats.

Parameter1-(5-Methylpyridin-2-yl)piperazineBuspironeWAY-100635
Administration Route Data Not AvailableIntravenousData Not Available
Clearance (CL) Data Not Available13.1 mL/minData Not Available
Terminal Half-life (t1/2) Data Not Available25 minData Not Available
Bioavailability (F%) Data Not Available~4% (human, oral)Data Not Available
Reference [6][7]

Buspirone exhibits rapid clearance and a short half-life in rats following intravenous administration.[6] In humans, it has low oral bioavailability due to extensive first-pass metabolism.[7] The lack of comparable data for 1-(5-Methylpyridin-2-yl)piperazine and WAY-100635 highlights another area where further research is needed.

Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Drug Administration: The test compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

  • Blood Sampling: Blood samples are collected at various time points post-administration via a cannulated vessel.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the parent drug and its major metabolites is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and t1/2 (half-life).

Figure 4. Workflow for a rat pharmacokinetic study.

Discussion and Future Directions

This comparative guide highlights the current state of knowledge regarding this compound in relation to the well-established 5-HT1A receptor ligands, Buspirone and WAY-100635. While Buspirone serves as a clinical benchmark with moderate affinity and partial agonist activity, and WAY-100635 as a high-affinity antagonist research tool, the pharmacological and pharmacokinetic profile of 1-(5-Methylpyridin-2-yl)piperazine remains largely uncharacterized in the public domain.

The key data gaps for this compound are:

  • In Vitro Affinity and Selectivity: Determination of Ki values for the 5-HT1A receptor and a panel of other relevant receptors (e.g., other serotonin receptor subtypes, dopamine receptors, adrenergic receptors) is essential to establish its affinity and selectivity profile.

  • In Vitro Functional Activity: cAMP assays or other functional assays are needed to determine whether it acts as an agonist, antagonist, or partial agonist at the 5-HT1A receptor.

  • In Vivo Efficacy: Studies in validated animal models of anxiety and depression are required to assess its therapeutic potential.

  • Pharmacokinetics: A comprehensive pharmacokinetic study in a relevant preclinical species is necessary to understand its ADME properties.

Future research should focus on generating these critical datasets for this compound. Such studies will not only elucidate its mechanism of action but also provide the necessary foundation for any further preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for conducting these essential investigations. By systematically characterizing this compound and comparing it to established ligands, the scientific community can better understand its potential as a novel therapeutic agent for CNS disorders.

References

  • Fletcher, A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 287(3), 251-258.
  • Loane, C., & Politis, M. (2012). Buspirone: what is it all about?. Brain research, 1461, 111-118.
  • Zuideveld, K. P., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1130-1137.
  • Chemel, B. R., et al. (2006). WAY-100635 is a potent dopamine D4 receptor agonist. Psychopharmacology, 188(2), 244-251.
  • Pellow, S., et al. (1985). Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat. Pharmacology Biochemistry and Behavior, 24(3), 525-529.
  • Griebel, G., et al. (1997). Anxiolytic-like effects of the selective 5-HT1A receptor antagonist WAY 100635 in non-human primates. Psychopharmacology, 129(3), 298-301.
  • Dal-Pizzol, F., et al. (2005). An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone. Pharmacology Biochemistry and Behavior, 80(4), 527-533.
  • Cole, J. C., & Rodgers, R. J. (1993). Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol. Behavioural Pharmacology, 4(1), 45-54.
  • Wong, H., et al. (2007). Disposition and metabolism of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in the rat. Drug Metabolism and Disposition, 35(8), 1435-1445.
  • Laporte, A. M., et al. (1996). The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes. Naunyn-Schmiedeberg's Archives of Pharmacology, 353(4), 333-340.
  • Gower, A. J., & Tricklebank, M. D. (1988). Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat. European journal of pharmacology, 155(1-2), 129-137.
  • Gower, A. J. (1987). Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat. British journal of pharmacology, 90(Suppl), 120P.
  • Imaizumi, M., & Miyazaki, S. (1995). [Assessment of anxiolytics (2)--An elevated plus-maze test]. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 15(2), 125-133.
  • Griebel, G., et al. (1999). Anxiolytic-like profile of p -MPPI, a novel 5HT 1A receptor antagonist, in the murine elevated plus-maze. Pharmacology Biochemistry and Behavior, 62(1), 55-61.
  • Becerril, C., et al. (2008). Comparative Study of Pre- and Postsynaptic 5-HT1AReceptor Modulation of Anxiety in Two Ethological Animal Tests. ACS Chemical Neuroscience, 1(1), 58-69.
  • Li, Q., et al. (2016). Serotonin receptors 2A and 1A modulate anxiety-like behavior in post-traumatic stress disordered mice. Scientific reports, 6(1), 1-10.
  • Gammans, R. E., et al. (1986). Metabolism and disposition of buspirone. The American journal of medicine, 80(3), 41-51.
  • He, M., et al. (2001). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British journal of pharmacology, 134(5), 999-1008.
  • Dukat, M., et al. (2000). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & medicinal chemistry letters, 10(11), 1243-1246.
  • Knez, D., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Molecules, 28(4), 1835.
  • BindingDB. (n.d.). Buspirone-bound serotonin 1A (5-HT1A) receptor-Gi1 protein complex. Retrieved from [Link]

  • Nilsson, J. L., et al. (2000). The ligand-binding site of buspirone analogues at the 5-HT1A receptor. Journal of computer-aided molecular design, 14(4), 391-403.
  • Millan, M. J., et al. (2000). Affinity of F 11440, flesinoxan and buspirone for 5-HT 1A and other binding sites. European Journal of Pharmacology, 389(1), 1-11.
  • Al-khalifa, S., et al. (2021). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. Bioorganic & Medicinal Chemistry, 48, 116409.
  • Setola, V., et al. (2003). Anxiolytic-like profile of p -MPPI, a novel 5HT 1A receptor antagonist, in the murine elevated plus-maze. Behavioural brain research, 141(1), 1-9.
  • European Medicines Agency. (2003). Piperazine Summary Report (3).
  • Mallesha, L., et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of pharmacal research, 35(1), 51-57.
  • Sukalovic, V., et al. (2005). Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. Journal of the Serbian Chemical Society, 70(3), 349-357.
  • Sukalovic, V., et al. (2013). Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. Journal of molecular modeling, 19(4), 1751-1762.
  • Leopoldo, M., et al. (2002). Arylpiperazines With Affinity Toward alpha(1)-adrenergic Receptors. Current medicinal chemistry, 9(10), 941-959.
  • Zhang, X., et al. (2015). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC advances, 5(10), 7356-7363.
  • Stary, M., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International journal of molecular sciences, 22(22), 12467.
  • S. J. Peroutka, A. Hamik (1988). Piperazinylimidazo[1,2-a]pyrazines with selective affinity for in vitro alpha-adrenergic receptor subtypes. Journal of medicinal chemistry, 31(3), 606-611.
  • Cacciaglia, R., et al. (1998). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. Journal of medicinal chemistry, 41(2), 157-164.
  • Knez, D., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Molecules, 28(4), 1835.
  • de Boer, T., et al. (1992). Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects. Psychopharmacology, 107(2-3), 398-406.
  • Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic signalling, 7(4), 463-468.
  • Knez, D., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(4), 1835.
  • Thor, K. B., & Katofiasc, M. A. (1995). The effect of the 5-HT1A receptor antagonist WAY-100635 (WAY; 0.3 mg/kg s.c.)
  • Khan, I., et al. (2016). Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety. Journal of basic and clinical physiology and pharmacology, 27(6), 633-639.
  • Bardan, E., et al. (2004). Effect of buspirone, a 5-HT1A receptor agonist, on esophageal motility in healthy volunteers. Digestive diseases and sciences, 49(5), 827-831.
  • Marcus, M., et al. (1991). The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum. Journal of psychopharmacology, 5(2), 121-128.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride. While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not consistently available, a conservative approach based on the known hazards of its parent compound, 1-(5-Methylpyridin-2-yl)piperazine, and structurally related piperazine and pyridine derivatives is essential for ensuring personnel safety and environmental protection.

The procedures outlined herein are synthesized from established chemical safety principles and regulatory frameworks, designed to provide researchers, scientists, and drug development professionals with the necessary information to handle this compound's waste stream with confidence and precision.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the potential hazards of this compound is critical to appreciating the necessity of stringent disposal protocols. The molecule's structure, incorporating both a piperazine ring and a methylpyridine moiety, suggests a hazard profile that must be carefully considered.

Based on data from the free base and analogous compounds, the primary hazards include:

  • Skin Corrosion/Irritation: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] Unseen micro-exposures can lead to cumulative damage, making consistent use of appropriate gloves and lab coats non-negotiable.

  • Serious Eye Damage/Irritation: Contact with the eyes can cause serious irritation or irreversible damage.[2][4] This necessitates the mandatory use of safety goggles or a face shield during handling and disposal.

  • Respiratory and Skin Sensitization: A significant concern with piperazine compounds is their potential to act as sensitizers.[1][2][3] Initial exposure may not produce a reaction, but subsequent contact can trigger severe allergic reactions, including asthma-like symptoms or allergic skin rashes.[1][3] This delayed-response mechanism is why minimizing dust and aerosol generation is paramount.

  • Reproductive Toxicity: Some piperazine compounds are suspected of damaging fertility or the unborn child.[1][2][3] This potential long-term health effect underscores the importance of containment and avoiding all routes of personal exposure.

Given these potential hazards, this compound must be treated as a hazardous waste. All waste streams containing this compound, regardless of concentration, must be segregated from general refuse and disposed of through a licensed chemical waste management provider in accordance with local, state, and federal regulations.[5][6]

Pre-Disposal Planning: Setting the Stage for Safety

Proper disposal begins before the first gram of waste is generated. A systematic approach ensures that all safety and logistical requirements are met.

Personal Protective Equipment (PPE)

A risk assessment dictates the minimum level of PPE required for handling this compound. The following table summarizes the essential equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact, corrosion, and potential absorption or sensitization.[5]
Eye Protection Safety goggles or a face shieldTo protect against splashes, dust, and aerosols that can cause severe eye damage.[4][5]
Body Protection Lab coatTo protect skin and personal clothing from contamination.[5][7]
Respiratory Certified respirator (if dust/aerosols are generated)To prevent inhalation of the compound, which can cause respiratory sensitization and irritation.[3][5]
Waste Container Selection and Labeling
  • Container: Use a designated, leak-proof, and sealable hazardous waste container.[5][7] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms (e.g., corrosive, health hazard).[5][7]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe collection and management of waste containing this compound.

Step 1: Waste Segregation at the Source
  • Action: Immediately upon generation, segregate all waste contaminated with this compound.

  • Causality: Preventing the mixing of incompatible waste streams is a fundamental principle of laboratory safety.[5] Mixing this compound with strong oxidizing agents or acids could lead to hazardous reactions.[1][8]

Step 2: Collection of Solid Waste
  • Action: Carefully place any un-dispensed solid compound, contaminated weighing papers, pipette tips, and gloves directly into the pre-labeled hazardous waste container.[5]

  • Causality: This practice minimizes the generation of dust and prevents the secondary contamination of lab surfaces. Use tools like a dedicated spatula for transfers to avoid creating airborne particles.

Step 3: Management of Liquid Waste
  • Action: If the compound is in solution, collect all liquid waste in a designated, labeled hazardous waste container for liquids. Do not pour any amount, however small, down the drain. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[9][10]

  • Causality: The prohibition on sewering is a critical environmental protection measure. Many pharmaceutical compounds are not effectively removed by standard wastewater treatment processes and can have ecotoxicological effects.[11]

Step 4: Decontamination of Equipment
  • Action: Thoroughly decontaminate non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical. First, rinse with an appropriate solvent (such as ethanol or isopropanol) into the liquid hazardous waste container, followed by a thorough wash with soap and water.[5]

  • Causality: Proper decontamination ensures that no hazardous residue remains on reusable equipment, preventing unintentional cross-contamination of future experiments and protecting subsequent users.

Step 5: Spill Management
  • Action: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[7] Wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[5][7] Carefully collect the absorbed material using non-sparking tools and place it into the hazardous waste container.[12] Wash the spill area thoroughly afterward.[7]

  • Causality: A prepared spill response plan contains the hazard, minimizes exposure to personnel, and ensures the contaminated area is safely remediated.

Step 6: Final Container Management and Disposal
  • Action: Keep the hazardous waste container securely sealed when not in use.[7] Store it in a designated, well-ventilated, and secure area away from incompatible materials.[8] Once the container is full, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste contractor.

  • Causality: Secure storage and professional disposal are the final steps in the "cradle-to-grave" management of hazardous waste, as mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[13][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for 1-(5-Methylpyridin-2-yl)piperazine HCl cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final Final Disposal start Waste Generation Point ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container waste_type Identify Waste Type container->waste_type solid_waste Solid Waste (Pure compound, tips, gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid spill Accidental Spill waste_type->spill Spill collect_solid Place in Solid Waste Container solid_waste->collect_solid collect_liquid Place in Liquid Waste Container liquid_waste->collect_liquid spill_kit Use Spill Kit (Absorb & Collect) spill->spill_kit store Store Sealed Container in Designated Area collect_solid->store collect_liquid->store spill_kit->collect_solid decon Decontaminate Reusable Equipment decon->collect_liquid Collect Rinsate ehs Contact EH&S for Pickup & Final Disposal store->ehs

Caption: Decision workflow for safe disposal of chemical waste.

Regulatory Adherence

In the United States, the disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] These regulations provide a comprehensive framework for hazardous waste management from generation to final disposal. It is imperative that all laboratory personnel adhere not only to these federal standards but also to specific state and institutional policies, which may be more stringent.[7][14] Always consult your organization's Chemical Hygiene Plan and EH&S department for specific guidance.

By adhering to this structured and informed disposal process, you actively contribute to a safer laboratory environment, protect our shared ecosystem, and uphold the highest standards of scientific integrity and professional responsibility.

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Piperazine - Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2010-11-24).
  • SAFETY DATA SHEET. Fisher Scientific. (2025-12-25).
  • SAFETY DATA SHEET. TCI Chemicals. (2025-03-28).
  • SAFETY DATA SHEET. Fisher Scientific. (2018-01-18).
  • Piperazine - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. (2023-04-03).
  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health.
  • 1-(2-Aminoethyl)piperazine - SAFETY DATA SHEET. Sigma-Aldrich. (2025-05-06).
  • 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine - Safety Data Sheet. Apollo Scientific.
  • Piperazine - Safety Data Sheet. Cayman Chemical. (2025-11-19).
  • Piperazine - SAFETY DATA SHEET. Sigma-Aldrich. (2025-01-02).
  • 1-(5-Hydroxy-2-pyrimidinyl)piperazine - Safety Data Sheet. ChemicalBook. (2025-08-09).
  • 1-Methyl-4-((4-methylpyridin-3-yl)methyl)piperazine - Safety Data Sheet. AK Scientific, Inc.
  • 2-Amino-5-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. (2024-02-02).
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). (2025-08-13).
  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. (2025-05-20).
  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency (EPA).
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle. (2025-05-20).

Sources

Personal protective equipment for handling 1-(5-Methylpyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

A Senior Application Scientist's Guide to Safe Laboratory Operations

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling novel chemical entities. While this compound represents a compound of significant interest, its structural relationship to the broader piperazine family necessitates a robust and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for personal protection. Our goal is to empower you with the understanding to not only follow protocols but to internalize the principles of chemical safety, ensuring a secure environment for innovation.

This document synthesizes data from safety data sheets (SDS) of closely related piperazine analogues to establish a comprehensive safety profile and operational plan. The core principle is one of informed caution: we treat this compound with the precautions warranted by the most hazardous properties observed in its structural class.

Hazard Profile: An Evidence-Based Assessment

While a specific, comprehensive toxicological profile for this compound is not extensively published, a wealth of data from analogous compounds provides a strong basis for hazard assessment. Piperazine and its derivatives are well-documented as presenting multiple health risks.[1][2]

Key Anticipated Hazards:

  • Severe Skin and Eye Damage: Piperazine itself is classified as a substance that causes severe skin burns and eye damage.[2][3] Structurally similar compounds, such as 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine, are also known to cause severe skin burns and eye damage.[4] Therefore, it is critical to assume this compound is, at a minimum, a severe irritant and potentially corrosive to the skin and eyes.

  • Respiratory and Skin Sensitization: A significant hazard of the piperazine class is the potential for sensitization. Repeated or prolonged inhalation may lead to asthma-like symptoms, and skin contact can cause allergic reactions.[2][3][5] Once an individual is sensitized, subsequent exposure to even minute amounts can trigger a severe reaction.

  • Respiratory Tract Irritation: Many piperazine hydrochlorides and related structures are known to cause respiratory irritation.[6][7] Inhalation of the dust should be scrupulously avoided.

  • Reproductive Toxicity: The parent compound, piperazine, is suspected of damaging fertility or the unborn child.[2][8] This necessitates stringent handling procedures to minimize any potential exposure, particularly for researchers of child-bearing potential.

  • Acute Oral Toxicity: Several analogues are classified as harmful if swallowed.[3][7] Ingestion can lead to gastrointestinal irritation or more severe systemic effects.[9]

This multi-faceted hazard profile demands a comprehensive PPE strategy that provides a barrier against skin and eye contact, inhalation, and ingestion.

Core PPE Requirements: Your Primary Defense

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table outlines the minimum required PPE for handling this compound in solid (powder) form.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against dust particles and potential splashes. Given the risk of severe eye damage from related compounds, goggles are mandatory.[6][7][10] A face shield is required when handling larger quantities or when there is a significant risk of aerosolization.
Hand Protection Nitrile rubber gloves (minimum thickness of 4-6 mil).Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation, burns, or sensitization.[1][11] Always check gloves for integrity before use.
Skin & Body Protection A fully-fastened laboratory coat and, for larger quantities, a chemical-resistant apron or suit.Prevents contamination of personal clothing and protects the skin from accidental contact.[9]
Respiratory Protection A NIOSH-approved N95 (or higher) particulate respirator.Essential for preventing the inhalation of the powdered compound, which can cause respiratory irritation and sensitization.[8][10] All handling of the solid should occur in a well-ventilated area, preferably a certified chemical fume hood.[12]

Operational and Disposal Plans: From Preparation to Decontamination

Safe handling is a complete workflow, encompassing preparation, execution, and cleanup. The following protocols are designed to be self-validating, ensuring safety at every stage.

Experimental Workflow: PPE Selection and Use

The following diagram outlines the decision-making process for ensuring adequate protection during handling operations.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation start Task: Handle 1-(5-Methylpyridin-2-yl)piperazine HCl assess Assess Hazards: - Skin/Eye Corrosive - Respiratory Sensitizer - Reproductive Toxin start->assess 1. Identify Risks select_ppe Select Core PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator assess->select_ppe 2. Mitigate Risks don Don PPE (See Donning Protocol) select_ppe->don 3. Prepare for Work handle Perform Handling in Chemical Fume Hood don->handle 4. Execute Task doff Doff PPE (See Doffing Protocol) handle->doff 5. Decontaminate Self wash Wash Hands Thoroughly doff->wash 6. Final Safety Step end End of Procedure wash->end

Caption: A workflow for risk assessment and PPE selection.

Step-by-Step Protocol: PPE Donning and Doffing

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator: Perform a seal check to ensure your N95 respirator fits snugly with no air leaks.

  • Goggles and Face Shield: Put on your safety goggles, followed by the face shield.

  • Gloves: Don your nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove gloves using the appropriate technique to avoid touching the outside with your bare hands. Dispose of them immediately in the designated waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Lab Coat: Unfasten and remove your lab coat, folding it so the contaminated outside is folded inward.

  • Respirator: Remove your respirator from the back.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[9]

Donning_Doffing cluster_don Donning PPE cluster_doff Doffing PPE d1 1. Lab Coat d2 2. Respirator d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles / Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator f3->f4

Caption: The correct sequence for donning and doffing PPE.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Spills: Evacuate the area. Wear full protective equipment, including a respirator. Use a wet method or a HEPA-filtered vacuum to clean up the spill to avoid generating dust.[1] Do not dry sweep.[1] Collect the material in a sealed, labeled container for proper disposal.[9]

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, respirators) must be placed in a sealed, labeled hazardous waste container immediately after use.

  • Chemical Waste: The compound and any contaminated materials must be disposed of as hazardous chemical waste.[14] Consult your institution's environmental health and safety (EHS) office for specific local, regional, and national regulations to ensure complete and accurate classification and disposal.[13] Do not discharge to sewer systems.[14]

By adhering to these rigorous safety protocols, you build a foundation of trust in your procedures and protect yourself and your colleagues, allowing you to focus on the vital work of scientific discovery.

References

  • New Jersey Department of Health. (2004, April). Right to Know Hazardous Substance Fact Sheet: Piperazine. Retrieved from nj.gov. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1540.pdf]
  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from coleparmer.com. [URL: https://www.coleparmer.com/msds/28502.htm]
  • BenchChem. Personal protective equipment for handling Piperazine-2-thione. Retrieved from benchchem.com. [URL: https://www.benchchem.com/product/b5085/sds]
  • Santa Cruz Biotechnology. Material Safety Data Sheet: Piperazine. Retrieved from scbt.com.
  • IPCS. (1998). International Chemical Safety Cards: Piperazine (anhydrous). Retrieved from ilo.org. [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=1032]
  • ChemicalBook. (2023). Piperazine - Safety Data Sheet. Retrieved from chemicalbook.com. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas_no=110-85-0]
  • Cayman Chemical. (2025, November 19). Safety Data Sheet: Piperazine. Retrieved from caymanchem.com. [URL: https://www.caymanchem.com/msdss/24019m.pdf]
  • Fisher Scientific. Safety Data Sheet: 1-(1-Naphthyl)piperazine hydrochloride. Retrieved from fishersci.com. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC434860050&productDescription=1-%281-NAPHTHYL%29PIPERAZINE+HCL+5G&vendorId=VN000321&countryCode=US&language=en]
  • Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine. Retrieved from fishersci.com. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC131290050&productDescription=PIPERAZINE%2C+99%25%2C+ANHYDROUS+5GR&vendorId=VN000321&countryCode=US&language=en]
  • Occupational Safety and Health Administration (OSHA). OSHA Occupational Chemical Database: Piperazine Dihydrochloride. Retrieved from osha.gov. [URL: https://www.osha.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Piperazine dihydrochloride. Retrieved from cdc.gov. [URL: https://www.cdc.gov/niosh/npg/npgd0513.html]
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Safety Data Sheet: Piperazine. Retrieved from edqm.eu. [URL: https://crs.edqm.eu/MSDS/Y0001476.pdf]
  • AstaTech, Inc. Safety Data Sheet: 1-(3-Methoxypyridin-2-yl)piperazine hydrochloride (1:1). Retrieved from astatechinc.com. [URL: https://www.
  • Fisher Scientific. (2010, November 24). Safety Data Sheet: Piperazine. Retrieved from fishersci.com. [URL: https://fscimage.fishersci.com/msds/91360.htm]
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: Piperazine, anhydrous. Retrieved from alfarom.com. [URL: https://www.alfarom.com/sds/EN/A15049.pdf]
  • Fisher Scientific. Safety Data Sheet: 1-(5-Methylpyridin-2-yl)piperazine. Retrieved from fishersci.com. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC440260010&productDescription=1-%285-METHYLPYRIDIN-2-YL%29PIPERAZINE&vendorId=VN000321&countryCode=US&language=en]
  • Sigma-Aldrich. (2025, January 2). Safety Data Sheet: Piperazine. Retrieved from sigmaaldrich.com. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/p45907]
  • Apollo Scientific. Safety Data Sheet: 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine. Retrieved from apolloscientific.co.uk. [URL: https://www.apolloscientific.co.uk/msds/PC3465_msds.pdf]
  • ChemicalBook. (2025, August 9). 1-(5-Hydroxy-2-pyrimidinyl)piperazine - Safety Data Sheet. Retrieved from chemicalbook.com. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB5257993_EN.htm]
  • Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment. Retrieved from industrialchemicals.gov.au. [URL: https://www.industrialchemicals.gov.au/sites/default/files/Piperazine_Human%20health%20tier%20II%20assessment.pdf]
  • Jubilant Ingrevia Limited. (2024, February 2). 2-Amino-5-methylpyridine Safety Data Sheet. Retrieved from jubilantium.com. [URL: https://www.jubilantim.com/images/sds_file/sds_2-amino-5-methylpyridine.pdf]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methylpyridin-2-yl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(5-Methylpyridin-2-yl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.